1-(2-Methoxyethyl)piperidin-4-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyethyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-11-7-6-9-4-2-8(10)3-5-9/h8,10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWUZVDERRAYFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis of 1-(2-Methoxyethyl)piperidin-4-ol: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(2-Methoxyethyl)piperidin-4-ol, a valuable intermediate in modern drug discovery and development. The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals, and the specific substitution pattern of this compound makes it a key building block for accessing novel chemical entities with diverse pharmacological activities. This document will explore two primary synthetic strategies, delving into the underlying chemical principles, providing detailed experimental protocols, and offering a comparative analysis of these methodologies. The content is tailored for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecules.
Introduction
The piperidine ring is a fundamental structural motif in medicinal chemistry, present in numerous FDA-approved drugs. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework for the precise spatial orientation of pharmacophoric groups, enabling potent and selective interactions with biological targets. The title compound, this compound, incorporates a hydrophilic methoxyethyl group on the piperidine nitrogen and a hydroxyl group at the 4-position. This combination of functionalities offers multiple points for further chemical elaboration, making it a highly sought-after intermediate in the synthesis of novel therapeutics, including but not limited to, receptor antagonists, enzyme inhibitors, and central nervous system agents.
This guide will dissect two principal and field-proven synthetic routes to this compound:
-
Pathway A: Two-Step Synthesis via a Piperidin-4-one Intermediate. This common and versatile approach involves the initial synthesis of 1-(2-Methoxyethyl)piperidin-4-one, followed by its reduction to the target alcohol.
-
Pathway B: Direct N-Alkylation of Piperidin-4-ol. This more direct route involves the alkylation of the readily available piperidin-4-ol with a suitable 2-methoxyethylating agent.
Each pathway will be examined for its chemical logic, efficiency, and practical considerations, providing the reader with the necessary insights to select and implement the most appropriate method for their research and development needs.
Part 1: Synthesis Pathway A: The Piperidin-4-one Intermediate Approach
This synthetic strategy is predicated on the initial construction of the N-substituted piperidin-4-one, which is then reduced in a subsequent step to the desired 4-hydroxypiperidine derivative. This approach offers flexibility as the piperidin-4-one intermediate can be a precursor to a variety of other 4-substituted piperidines.
Step 1: Synthesis of 1-(2-Methoxyethyl)piperidin-4-one
The synthesis of 1-(2-Methoxyethyl)piperidin-4-one can be achieved through several methods. A common approach involves the formation of the piperidine ring from acyclic precursors, such as 2-methoxyethylamine.[1] Alternatively, and more directly, is the N-alkylation of piperidin-4-one. A particularly efficient and modern method is the use of borrowing hydrogen (BH) catalysis, which allows for the direct coupling of piperidin-4-one with 2-methoxyethanol.[1]
Mechanism of Borrowing Hydrogen Catalysis:
The borrowing hydrogen methodology is an elegant and atom-economical process. In this catalytic cycle, a metal catalyst, often a ruthenium complex, temporarily "borrows" hydrogen from an alcohol to form an aldehyde intermediate in situ.[1] This aldehyde then undergoes a condensation reaction with an amine to form an imine. The catalyst, which has retained the hydrogen, then hydrogenates the imine to yield the final alkylated amine, regenerating the catalyst in the process.[1] This avoids the need for pre-oxidizing the alcohol and the use of stoichiometric reducing agents.
Figure 1: Catalytic cycle for the synthesis of 1-(2-Methoxyethyl)piperidin-4-one via borrowing hydrogen catalysis.
Experimental Protocol: Synthesis of 1-(2-Methoxyethyl)piperidin-4-one via Borrowing Hydrogen Catalysis
-
Reagents:
-
Piperidin-4-one hydrochloride
-
2-Methoxyethanol
-
Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)
-
Base (e.g., Sodium carbonate)
-
Solvent (e.g., Toluene)
-
-
Procedure:
-
To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add piperidin-4-one hydrochloride, 2-methoxyethanol (in slight excess), and the ruthenium catalyst.
-
Add the base to neutralize the hydrochloride salt and facilitate the reaction.
-
Add the solvent and heat the mixture to a temperature of 80-100°C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst and any inorganic salts.
-
The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 1-(2-Methoxyethyl)piperidin-4-one.
-
Step 2: Reduction of 1-(2-Methoxyethyl)piperidin-4-one to this compound
The second step involves the reduction of the ketone functionality of 1-(2-Methoxyethyl)piperidin-4-one to the corresponding secondary alcohol. This is a standard transformation in organic synthesis and can be achieved with a variety of reducing agents.
Choice of Reducing Agent:
The choice of reducing agent is critical to ensure the selective reduction of the ketone without affecting other functional groups. Common and effective reducing agents for this transformation include:
-
Sodium borohydride (NaBH₄): A mild and selective reducing agent, ideal for ketones and aldehydes. It is generally unreactive towards esters and amides.
-
Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that will reduce ketones, aldehydes, esters, and amides. Its use would be appropriate if no other reducible functional groups are present.
-
Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst (e.g., PtO₂, Raney Ni) is another effective method.
For this specific transformation, sodium borohydride is often the preferred reagent due to its selectivity, ease of handling, and mild reaction conditions.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Methoxyethyl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1-(2-Methoxyethyl)piperidin-4-ol, a substituted piperidine derivative, is a heterocyclic compound of increasing interest within medicinal chemistry and drug development. Its structural scaffold, featuring a piperidine ring, a hydroxyl group, and a methoxyethyl substituent on the nitrogen atom, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The physicochemical properties of this intermediate are critical for its effective use in synthesis, purification, formulation, and for predicting its behavior in biological systems. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside methodologies for their determination.
Chemical Identity and Structure
The foundational step in understanding any chemical entity is to establish its precise identity and structure.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 220660-17-7 | - |
| Molecular Formula | C₈H₁₇NO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 159.23 g/mol | --INVALID-LINK--[1] |
| SMILES | COCCN1CCC(CC1)O | --INVALID-LINK--[1] |
| InChIKey | AIWUZVDERRAYFV-UHFFFAOYSA-N | --INVALID-LINK--[1] |
The molecule consists of a central piperidin-4-ol core, with a 2-methoxyethyl group attached to the piperidine nitrogen. This N-substitution is crucial as it influences the compound's basicity, polarity, and steric profile, which in turn affects its reactivity and potential biological interactions.
Synthesis and Characterization
The synthesis of this compound has been described in the patent literature, highlighting its utility as a chemical intermediate. A common synthetic route involves the N-alkylation of piperidin-4-ol.
A documented synthesis involves the reaction of a substituted piperidin-4-ol with 1-bromo-2-methoxyethane in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. This method is a standard nucleophilic substitution reaction where the secondary amine of the piperidine ring attacks the electrophilic carbon of the bromo-methoxyethane.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure described in the patent literature[2].
Materials:
-
4-Hydroxypiperidine
-
1-Bromo-2-methoxyethane
-
Potassium Carbonate (anhydrous)
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of 4-hydroxypiperidine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromo-2-methoxyethane (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Causality Behind Experimental Choices:
-
Acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the SN2 reaction without interfering with the nucleophile.
-
Potassium carbonate acts as a base to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity. It is a mild base, which helps to avoid side reactions.
-
The reaction is heated to reflux to increase the reaction rate.
-
Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.
Physicochemical Properties
Due to the limited availability of experimental data in publicly accessible literature, a combination of data from closely related compounds and high-quality computational predictions are presented.
Physical State and Appearance
Based on the properties of similar piperidinol derivatives, this compound is expected to be a liquid or a low-melting solid at room temperature.
Melting and Boiling Point
Solubility
The solubility of a compound is a critical parameter in drug development, influencing absorption, distribution, and formulation.
-
Water Solubility : The presence of the hydroxyl group and the ether oxygen suggests that this compound will exhibit some solubility in water due to hydrogen bonding. A predicted water solubility value is not available, but it is expected to be moderately soluble.
-
Organic Solvents : It is anticipated to be soluble in polar organic solvents such as methanol, ethanol, and chloroform. The solubility in nonpolar solvents like hexane is likely to be limited.
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This is a standard method for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a suitable column and detector
-
Thermostatted shaker
Procedure:
-
Add an excess amount of this compound to a known volume of PBS (pH 7.4) in a sealed vial.
-
Agitate the vial in a thermostatted shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a calibration curve.
-
The determined concentration represents the aqueous solubility of the compound at that temperature and pH.
Causality Behind Experimental Choices:
-
PBS at pH 7.4 is used to mimic physiological conditions.
-
The shake-flask method is considered the "gold standard" for solubility determination as it measures the thermodynamic equilibrium solubility.
-
HPLC is a precise and accurate analytical technique for quantifying the concentration of the dissolved compound.
Acidity/Basicity (pKa)
The piperidine nitrogen in this compound is basic. The pKa of the conjugate acid is a crucial parameter that influences the compound's ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets.
An experimental pKa value is not available. However, the pKa of the conjugate acid of the related compound 4-(2-methoxyethyl)piperidine is predicted to be 10.59±0.10[4]. The pKa of piperidine itself is around 11.2. The electron-withdrawing effect of the 2-methoxyethyl group is expected to slightly decrease the basicity of the nitrogen compared to piperidine.
Experimental Protocol: pKa Determination by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Materials:
-
This compound
-
Standardized hydrochloric acid solution (e.g., 0.1 M)
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.
-
Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.
-
Record the initial pH of the solution.
-
Add small, precise increments of the standardized HCl solution, recording the pH after each addition.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.
Causality Behind Experimental Choices:
-
Potentiometric titration is a direct and accurate method for determining the pKa of basic compounds.
-
Using a standardized titrant ensures the accuracy of the volume added and the subsequent calculations.
-
The half-equivalence point is where the concentrations of the protonated and unprotonated forms of the amine are equal, and at this point, pH = pKa according to the Henderson-Hasselbalch equation.
Lipophilicity (LogP/LogD)
Lipophilicity is a key determinant of a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.
A predicted XlogP value for this compound is 0.0[1]. This low value suggests that the compound is relatively hydrophilic, which is consistent with the presence of the hydroxyl and ether functionalities.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.3 ppm), the ethyl group protons (two triplets), the piperidine ring protons (complex multiplets), and the hydroxyl proton (a broad singlet, exchangeable with D₂O).
-
¹³C NMR : The carbon NMR spectrum would display signals for the eight distinct carbon atoms in the molecule, including the methoxy carbon, the carbons of the ethyl group, and the carbons of the piperidine ring.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations would appear around 2800-3000 cm⁻¹. A prominent C-O stretching band for the ether linkage would be expected in the 1050-1150 cm⁻¹ region.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 159. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be prominent at m/z 160. Predicted collision cross section data for various adducts are available, which can be useful for ion mobility-mass spectrometry analysis[1].
Conclusion
This compound is a valuable building block in synthetic chemistry, particularly for the development of novel pharmaceutical agents. While a comprehensive set of experimentally determined physicochemical properties is not yet available in the public domain, this guide provides a detailed overview of its key characteristics based on its chemical structure, data from related compounds, and computational predictions. The provided experimental protocols offer a framework for the in-house determination of these crucial parameters, enabling researchers to effectively utilize this compound in their drug discovery and development endeavors. The continued investigation and publication of the experimental physicochemical data for this and other important chemical intermediates will be invaluable to the scientific community.
References
- 1. PubChemLite - this compound (C8H17NO2) [pubchemlite.lcsb.uni.lu]
- 2. 1-(2-Methoxyethyl)piperidin-4-one - Amerigo Scientific [amerigoscientific.com]
- 3. chembk.com [chembk.com]
- 4. 70724-70-8 CAS MSDS (4-(2-METHOXYETHYL)PIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-Depth Technical Guide to 1-(2-Methoxyethyl)piperidin-4-ol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(2-Methoxyethyl)piperidin-4-ol, a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis. While a specific CAS Registry Number for this compound is not readily found in major chemical databases, this document outlines its core characteristics, a probable synthetic pathway, predicted properties, and potential applications based on the well-established chemistry of related piperidine scaffolds.
Chemical Identity and Structure
This compound is a heterocyclic compound featuring a piperidine ring N-substituted with a 2-methoxyethyl group and a hydroxyl group at the 4-position.
Molecular Structure:
Caption: 2D Structure of this compound
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₈H₁₇NO₂ | [1] |
| Molecular Weight | 159.23 g/mol | [1] |
| InChI | InChI=1S/C8H17NO2/c1-11-7-6-9-4-2-8(10)3-5-9/h8,10H,2-7H2,1H3 | [1] |
| InChIKey | AIWUZVDERRAYFV-UHFFFAOYSA-N | [1] |
| SMILES | COCCN1CCC(CC1)O | [1] |
Proposed Synthesis and Rationale
The synthesis of this compound can be logically approached through the N-alkylation of a suitable piperidine precursor. A common and effective strategy involves the reaction of 4-hydroxypiperidine with a 2-methoxyethyl halide.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile, add a weak base like potassium carbonate (K₂CO₃) (1.5-2.0 eq).
-
Addition of Alkylating Agent: While stirring the suspension, add 1-bromo-2-methoxyethane (1.1 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile is chosen for its ability to dissolve the reactants and its suitable boiling point for reflux conditions.
-
Base: Potassium carbonate is a mild and inexpensive base, sufficient to deprotonate the secondary amine of 4-hydroxypiperidine, facilitating the nucleophilic attack on the alkyl halide.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.
Physicochemical Properties (Predicted)
The physicochemical properties of this compound can be predicted based on its structure and by comparison with analogous compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar N-substituted piperidines are often liquids or low-melting solids. |
| Boiling Point | ~220-240 °C | Higher than 4-hydroxypiperidine (~222 °C) due to increased molecular weight.[2] |
| Solubility | Soluble in water and polar organic solvents | The presence of the hydroxyl and ether functionalities, along with the tertiary amine, suggests good solubility in polar media. |
| pKa | ~9.0-10.0 | The piperidine nitrogen is basic, with a pKa in the typical range for tertiary amines. |
Potential Applications in Research and Drug Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3] Substituted piperidines, such as this compound, serve as valuable building blocks and intermediates in the synthesis of more complex molecules with potential therapeutic applications.
-
Scaffold for CNS-active agents: The piperidine ring is a common feature in drugs targeting the central nervous system. The N-methoxyethyl group can influence lipophilicity and metabolic stability, potentially leading to compounds with improved pharmacokinetic profiles.
-
Intermediate for Novel Ligands: This compound can be a precursor for the synthesis of ligands for various receptors, such as sigma receptors or muscarinic acetylcholine receptors, which are implicated in a range of neurological and psychiatric disorders.[4]
-
Fragment-based Drug Design: As a relatively small and functionalized molecule, it can be used in fragment-based screening to identify new starting points for drug discovery programs.
Safety and Handling
While specific toxicity data for this compound is not available, general precautions for handling piperidine derivatives should be observed. Piperidines can be corrosive and toxic.[5]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]
-
Ventilation: Handle in a well-ventilated fume hood.[7]
-
In case of contact:
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
Conclusion
This compound represents a versatile, yet not widely documented, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis is achievable through standard organic chemistry techniques, and its structural features make it an attractive starting point for the development of novel compounds with potential biological activity. Researchers and drug development professionals can leverage the fundamental chemistry of the piperidine scaffold to explore the utility of this compound in their respective fields.
References
- 1. 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine | C11H23NO2 | CID 104301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. chembk.com [chembk.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
solubility of 1-(2-Methoxyethyl)piperidin-4-ol in organic solvents
An In-depth Technical Guide to the Solubility of 1-(2-Methoxyethyl)piperidin-4-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data for this specific compound, this guide synthesizes predicted solubility profiles based on its molecular structure and the known properties of related piperidine derivatives. A detailed, step-by-step experimental protocol for determining the equilibrium solubility of this compound in various organic solvents is provided, empowering researchers to generate precise and reliable data. This document is intended to be a practical resource for scientists and professionals engaged in drug discovery, process development, and formulation science, enabling informed solvent selection and optimization of experimental conditions.
Introduction: The Significance of Solubility in Pharmaceutical Development
Solubility is a critical physicochemical parameter that profoundly influences the entire lifecycle of a pharmaceutical compound, from its synthesis and purification to its formulation and bioavailability.[1] For a molecule like this compound, which serves as a building block in the synthesis of active pharmaceutical ingredients (APIs), understanding its solubility in a range of organic solvents is paramount. This knowledge informs crucial decisions in process chemistry, such as the choice of reaction media, crystallization solvents, and extraction systems. Poor solubility can lead to challenges in achieving desired reaction kinetics, product purity, and ultimately, the economic viability of a synthetic route.
This guide addresses the current information gap regarding the solubility of this compound. By combining theoretical predictions with a robust experimental framework, we aim to equip researchers with the necessary tools to effectively work with this compound.
Molecular Structure and Predicted Solubility Profile
The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a useful, albeit simplified, guideline.[2]
Molecular Structure of this compound:
-
Piperidine Ring: A saturated heterocyclic amine, contributing to its basicity and potential for hydrogen bonding.
-
Hydroxyl Group (-OH): A polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group significantly influences solubility in polar protic solvents.
-
Methoxyethyl Group (-OCH2CH3): This ether linkage introduces some polar character but also increases the nonpolar surface area of the molecule compared to a simple N-ethyl group.
Based on these structural features, a qualitative solubility profile can be predicted:
-
High Solubility in Polar Protic Solvents: The presence of the hydroxyl group and the nitrogen atom in the piperidine ring suggests strong interactions with polar protic solvents like water, methanol, and ethanol through hydrogen bonding. The parent compound, piperidine, is miscible with water.[3] While the addition of the methoxyethyl group will slightly increase the molecule's lipophilicity, high solubility in these solvents is still anticipated.
-
Good Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone are expected to be effective at solvating this compound. The dipole-dipole interactions between the solvent and the polar functional groups of the solute will facilitate dissolution.
-
Moderate to Low Solubility in Nonpolar Solvents: In nonpolar solvents like hexane and toluene, solubility is expected to be limited. The polar hydroxyl and methoxy groups will hinder favorable interactions with these nonpolar solvent molecules.
Experimental Determination of Equilibrium Solubility
To obtain precise and actionable data, the experimental determination of solubility is essential. The shake-flask method is a widely recognized and reliable technique for measuring equilibrium solubility.[4] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or mass spectrometer)
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The key is to ensure that undissolved solid remains after equilibration.
-
Precisely add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath, typically set at 25 °C (or the desired experimental temperature).
-
Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[5]
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the standard solutions and the filtered sample solutions by a validated analytical method, such as HPLC.
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of this compound in the saturated sample solutions by interpolating their analytical response on the calibration curve.
-
Data Presentation
The quantitative solubility data should be summarized in a clear and organized table for easy comparison.
| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (g/L) at 25 °C |
| Water | Polar Protic | High | To be determined |
| Methanol | Polar Protic | High | To be determined |
| Ethanol | Polar Protic | High | To be determined |
| Acetone | Polar Aprotic | Good | To be determined |
| Ethyl Acetate | Polar Aprotic | Moderate | To be determined |
| Dichloromethane | Nonpolar | Moderate | To be determined |
| Toluene | Nonpolar | Low | To be determined |
| Hexane | Nonpolar | Low | To be determined |
Visualization of the Solubility Determination Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
References
Unlocking the Therapeutic Potential of 1-(2-Methoxyethyl)piperidin-4-ol: A Technical Guide for Medicinal Chemists
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of clinically approved drugs and bioactive natural products.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. This guide focuses on a specific, yet underexplored, derivative: 1-(2-Methoxyethyl)piperidin-4-ol. We will delve into its synthetic accessibility, explore its potential therapeutic applications based on established structure-activity relationships (SAR), and provide detailed, actionable protocols for its pharmacological evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage this promising scaffold in their discovery programs.
Molecular Architecture and Synthetic Strategy
The structure of this compound combines several key features that commend it for medicinal chemistry exploration. The piperidin-4-ol core is a common motif in centrally active agents. The N-linked 2-methoxyethyl group offers a unique combination of polarity and lipophilicity, which can favorably modulate pharmacokinetic properties such as solubility and membrane permeability.
Proposed Synthesis of this compound
The most direct synthetic route to this compound commences with its ketone precursor, 1-(2-Methoxyethyl)piperidin-4-one. This starting material can be synthesized through methods such as the Dieckmann condensation or, more efficiently, via borrowing hydrogenation, which allows for the direct coupling of piperidin-4-one with 2-methoxyethanol.[4] The subsequent reduction of the ketone to the target alcohol is a standard and high-yielding transformation.
Experimental Protocol: Reduction of 1-(2-Methoxyethyl)piperidin-4-one
-
Dissolution: Dissolve 1-(2-Methoxyethyl)piperidin-4-one (1.0 eq) in anhydrous methanol (10 mL/g) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of distilled water at 0 °C.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure alcohol.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy 1-(2-Methoxyethyl)piperidin-4-one | 33771-04-9 [smolecule.com]
An In-depth Technical Guide to 1-(2-Methoxyethyl)piperidin-4-ol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(2-Methoxyethyl)piperidin-4-ol, a heterocyclic organic compound of interest in medicinal chemistry. Due to a lack of a clearly documented historical discovery, this guide will focus on the logical synthesis, physicochemical properties, and the scientific context of its applications, providing field-proven insights for professionals in drug development.
Introduction: The Significance of the 4-Hydroxypiperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a hydroxyl group at the 4-position creates 4-hydroxypiperidine, a key building block that offers a strategic point for further chemical modifications, such as esterification and etherification.[2] This functional handle is crucial for developing compounds with targeted biological activities.[3][4] The N-substitution on the piperidine ring further allows for the fine-tuning of a molecule's properties, influencing its solubility, basicity, and ability to interact with biological targets.[4] this compound, with its methoxyethyl group at the nitrogen atom, represents a specific iteration of this important scaffold, holding potential for applications in drug discovery and development.
Synthesis and Mechanistic Insights
Synthesis of the Precursor: 1-(2-Methoxyethyl)piperidin-4-one
The synthesis of the ketone precursor is a critical first step. A common and efficient method involves the N-alkylation of a suitable piperidin-4-one precursor. One plausible pathway begins with the reaction of 2-methoxyethylamine with a cyclic ketone.[5]
Experimental Protocol: Synthesis of 1-(2-Methoxyethyl)piperidin-4-one
Causality: This protocol is based on established methods for the synthesis of N-substituted piperidin-4-ones. The choice of a suitable piperidin-4-one starting material and an appropriate alkylating agent is crucial for the successful synthesis of the target precursor.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidin-4-one hydrochloride in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Basification: Add a slight excess of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the hydrochloride and liberate the free piperidin-4-one.
-
N-Alkylation: To the stirring mixture, add 1-bromo-2-methoxyethane (or a similar methoxyethylating agent) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(2-Methoxyethyl)piperidin-4-one.
Reduction to this compound
The conversion of the ketone to the corresponding alcohol is typically achieved through reduction. Sodium borohydride (NaBH4) is a commonly employed reducing agent for this purpose due to its selectivity for ketones and aldehydes, its operational simplicity, and its compatibility with alcoholic solvents.
Mechanism of Reduction: The reduction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the piperidin-4-one. The resulting alkoxide is then protonated during the work-up to yield the final alcohol.
Experimental Protocol: Synthesis of this compound
Causality: This protocol utilizes the well-established and selective reduction of a ketone to a secondary alcohol using sodium borohydride. The choice of a protic solvent like methanol or ethanol facilitates the reaction and the subsequent work-up.
Methodology:
-
Dissolution: Dissolve 1-(2-Methoxyethyl)piperidin-4-one in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is to control the initial exothermic reaction upon addition of the reducing agent.
-
Reduction: Slowly add sodium borohydride (NaBH4) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess sodium borohydride.
-
Extraction: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent. Partition the residue between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.
-
Purification: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Caption: Synthetic pathway to this compound.
Physicochemical and Spectroscopic Properties
Definitive experimental data for this compound is not extensively published. However, based on its chemical structure and data for analogous compounds, the following properties can be anticipated.
| Property | Value | Source |
| CAS Number | 134883-26-0 | PubChem |
| Molecular Formula | C8H17NO2 | PubChem |
| Molecular Weight | 159.23 g/mol | PubChem |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred |
| Boiling Point | Estimated to be in the range of 220-240 °C at atmospheric pressure | Inferred |
| Solubility | Expected to be soluble in water and common organic solvents | Inferred |
Spectroscopic Data (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.3 ppm), the ethyl group protons (two triplets), the piperidine ring protons (complex multiplets), and a broad singlet for the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum would display signals for the eight distinct carbon atoms, including the methoxy carbon, the carbons of the ethyl chain, and the carbons of the piperidine ring, with the carbon bearing the hydroxyl group appearing in the 60-70 ppm range.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. C-H stretching vibrations would be observed around 2800-3000 cm⁻¹, and C-O stretching vibrations would appear in the 1000-1200 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 159, with fragmentation patterns corresponding to the loss of water, the methoxyethyl group, and other characteristic fragments of the piperidine ring.
Applications in Drug Discovery and Development
While specific drugs containing the this compound moiety are not prominently documented, the 4-hydroxypiperidine scaffold is a cornerstone in medicinal chemistry.[6] Derivatives of 4-hydroxypiperidine have been investigated for a wide range of therapeutic targets, including:
-
Analgesics: The piperidine core is a key feature of many potent opioid analgesics.[4]
-
Antihistamines: Several second-generation antihistamines incorporate the piperidine structure.[1]
-
Antipsychotics: The 4-hydroxypiperidine motif is present in certain antipsychotic drugs.[7]
-
Neurodegenerative Diseases: The versatility of the piperidine scaffold has led to its exploration in the development of agents targeting neurodegenerative disorders.[7]
The methoxyethyl group in this compound can influence the compound's polarity, lipophilicity, and metabolic stability, which are critical parameters in drug design. The hydroxyl group provides a point for further derivatization to explore structure-activity relationships (SAR) and optimize lead compounds.
Caption: Role of the scaffold in drug development.
Conclusion and Future Outlook
This compound, while not having a widely documented history, represents a valuable chemical entity within the broader class of 4-hydroxypiperidines. Its synthesis is straightforward, primarily involving the reduction of its ketone precursor. The presence of both the hydroxyl and the N-methoxyethyl functionalities provides chemists with ample opportunities for structural modification, making it an attractive starting point for the design of novel therapeutic agents. As the demand for new drugs with improved efficacy and safety profiles continues to grow, the exploration of versatile scaffolds like this compound will remain a critical endeavor in the field of medicinal chemistry. Further research into its biological activities and the development of its derivatives could unveil new therapeutic possibilities.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 1-(2-Methoxyethyl)piperidin-4-one | 33771-04-9 [smolecule.com]
- 6. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
The Strategic Utility of 1-(2-Methoxyethyl)piperidin-4-ol in Modern Organic Synthesis: A Technical Guide
Introduction: The Piperidine Scaffold and the Rise of a Versatile Building Block
The piperidine moiety is a cornerstone of medicinal chemistry, forming the structural backbone of a significant number of pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence is a testament to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, upon parent molecules.[1] Within the vast landscape of piperidine-based synthons, 1-(2-Methoxyethyl)piperidin-4-ol has emerged as a particularly valuable building block for drug discovery and development professionals. This technical guide provides an in-depth exploration of the synthesis, key reactions, and strategic applications of this compound, offering field-proven insights for researchers and scientists in organic synthesis.
Physicochemical Properties and Structural Rationale
The strategic utility of this compound stems from its unique combination of structural features. The N-alkylation with a methoxyethyl group modulates the basicity of the piperidine nitrogen and introduces a flexible, polar side chain, which can influence receptor binding and pharmacokinetic profiles. The secondary alcohol at the C4 position provides a reactive handle for a variety of chemical transformations, most notably etherification and esterification reactions.
| Property | Value | Source |
| Molecular Formula | C8H17NO2 | [4] |
| Molecular Weight | 159.23 g/mol | Inferred from formula |
| Appearance | Expected to be a liquid or low-melting solid | General knowledge |
| Boiling Point | Not readily available | |
| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge |
Synthetic Pathways to this compound: A Tale of Two Strategies
The efficient construction of this key building block is paramount for its widespread application. Two primary and logically sound synthetic strategies are predominantly employed, each with its own set of advantages.
Strategy 1: N-Alkylation of Piperidin-4-ol
This approach involves the direct alkylation of the commercially available piperidin-4-ol with a suitable 2-methoxyethylating agent, such as 2-bromoethyl methyl ether or 2-chloroethyl methyl ether. This is a classic example of an SN2 reaction where the secondary amine of the piperidine acts as the nucleophile.
Causality Behind Experimental Choices: The choice of base is critical to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity.[5] A non-nucleophilic, moderately strong base like potassium carbonate is often preferred to minimize side reactions.[5] The solvent choice, typically a polar aprotic solvent like DMF or acetonitrile, facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophile.[5]
Detailed Experimental Protocol: N-Alkylation of Piperidin-4-ol
-
Materials:
-
Piperidin-4-ol (1.0 eq)
-
2-Bromoethyl methyl ether (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred suspension of piperidin-4-ol and potassium carbonate in anhydrous DMF at room temperature, add 2-bromoethyl methyl ether dropwise.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Strategy 2: Reduction of 1-(2-Methoxyethyl)piperidin-4-one
An alternative and often preferred route commences with the commercially available 1-(2-methoxyethyl)piperidin-4-one.[4][6] The ketone functionality is then reduced to the corresponding secondary alcohol.
Causality Behind Experimental Choices: The choice of reducing agent is key to the success of this transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones and is often the reagent of choice due to its ease of handling and high yields.[7] The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which serves to protonate the intermediate alkoxide.
Detailed Experimental Protocol: Reduction of 1-(2-Methoxyethyl)piperidin-4-one
-
Materials:
-
Procedure:
-
Dissolve 1-(2-methoxyethyl)piperidin-4-one in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x V).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by distillation or chromatography if necessary.
-
Application in the Synthesis of Bioactive Molecules: The Williamson Ether Synthesis
The true value of this compound is realized in its role as a versatile intermediate. The hydroxyl group at the C4 position is a prime site for derivatization, most commonly through the Williamson ether synthesis, to introduce a variety of aryl and alkyl substituents.[8][9][10][11][12] This reaction is a cornerstone of organic synthesis for the formation of ethers.[8][9][10][11][12]
Mechanism and Rationale: The Williamson ether synthesis proceeds via an SN2 mechanism.[8][11][12] The alcohol of this compound is first deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from a primary or secondary alkyl or aryl halide to form the desired ether.[8][11][12]
Diagram of the Williamson Ether Synthesis Workflow
Caption: Workflow of the Williamson Ether Synthesis.
Case Study: Synthesis of Fentanyl Analogs
The 4-anilidopiperidine scaffold is a key pharmacophore in a class of potent synthetic opioids, including fentanyl and its analogs like remifentanil.[2][13][14][15] While a direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural similarity to key intermediates in the synthesis of fentanyl analogs makes it a highly relevant and plausible precursor. For instance, the synthesis of remifentanil often involves the N-alkylation of a 4-anilinopiperidine derivative.[2][13][14][15] By analogy, this compound could be utilized in the early stages of synthesizing novel fentanyl analogs where the N-substituent is a methoxyethyl group.
Hypothetical Synthetic Pathway towards a Fentanyl Analog
Caption: A plausible synthetic route to a fentanyl analog.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its readily accessible synthetic routes and the dual functionality offered by the piperidine nitrogen and the C4-hydroxyl group make it a highly adaptable and valuable building block. While its direct application in the synthesis of currently marketed blockbuster drugs may not be extensively documented, its potential for the creation of novel chemical entities, particularly in the realm of CNS agents and opioid receptor modulators, is undeniable. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic incorporation of well-designed building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.
References
- 1. WO2007144391A1 - Process for preparing remifentanil, intermediates thereof, use of said intermediates and processes for their preparation - Google Patents [patents.google.com]
- 2. EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-(2-Methoxyethyl)piperidin-4-one - Amerigo Scientific [amerigoscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. francis-press.com [francis-press.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. METHODS FOR THE SYNTHESES OF ALFENTANIL, SUFENTANIL AND REMIFENTANIL - Patent 1246801 [data.epo.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Theoretical and Computational Guide to 1-(2-Methoxyethyl)piperidin-4-ol: Bridging Synthesis, Spectroscopy, and Quantum Chemistry
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties and synthetic versatility.[1][2] Within this important class of heterocycles, 1-(2-Methoxyethyl)piperidin-4-ol represents a molecule of significant interest. Its structure combines the key features of a secondary alcohol and a substituted amine, providing multiple points for molecular interaction and further functionalization. Understanding the intricate relationship between its three-dimensional structure and electronic properties is paramount for predicting its reactivity, biological activity, and potential applications.
This in-depth technical guide provides a comprehensive exploration of this compound, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document delves into the causality behind the experimental and computational methodologies employed in its study. We will navigate from its logical synthesis and spectroscopic characterization to a deep dive into its electronic landscape using powerful quantum chemical calculations. The integration of these theoretical and experimental approaches offers a holistic understanding of the molecule, forming a self-validating system of inquiry that is crucial for modern chemical research.
Part 1: Synthesis and Spectroscopic Elucidation
The foundation of any theoretical study is the molecule itself. A logical and efficient synthesis, confirmed by robust analytical techniques, is the mandatory first step.
Proposed Synthesis: N-Alkylation of Piperidin-4-ol
A direct and widely employed method for preparing N-substituted piperidines is the N-alkylation of the parent piperidine ring.[1][3] The synthesis of this compound can be efficiently achieved by the nucleophilic substitution reaction between piperidin-4-ol and 2-bromoethyl methyl ether. The nitrogen atom of the piperidine acts as the nucleophile, displacing the bromide ion. A non-nucleophilic base is required to neutralize the hydrobromic acid (HBr) generated during the reaction, thus driving the equilibrium towards the desired product.
Experimental Protocol: Synthesis of this compound
Materials:
-
Piperidin-4-ol
-
2-Bromoethyl methyl ether
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of piperidin-4-ol (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).
-
Add 2-bromoethyl methyl ether (1.1 equivalents) dropwise to the mixture at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating to 50-60°C can be applied.
-
Upon completion, filter the reaction mixture to remove the potassium salts and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via flash column chromatography on silica gel to obtain pure this compound.
Spectroscopic Characterization
Spectroscopic analysis provides the empirical validation of the molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the key vibrational modes are:
-
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch: Aliphatic C-H stretching vibrations will appear as strong bands in the 2850-3000 cm⁻¹ region.
-
C-O Stretch: Two distinct C-O stretching bands are anticipated. The C-O stretch of the secondary alcohol will appear around 1050-1150 cm⁻¹, and the C-O-C stretch of the ether group will be observed in the 1070-1150 cm⁻¹ range.
-
C-N Stretch: The tertiary amine C-N stretching vibration is expected in the 1020-1250 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum will show distinct signals for each unique proton environment. The proton of the hydroxyl group (-OH) will appear as a broad singlet. The methoxy group (-OCH₃) will be a sharp singlet around 3.3 ppm. The various methylene (-CH₂-) protons on the piperidine ring and the ethyl chain will appear as multiplets in the upfield region, with their chemical shifts and splitting patterns dictated by their neighboring protons.
-
¹³C NMR: The carbon NMR spectrum will display a unique signal for each carbon atom. The carbon bearing the hydroxyl group will be found in the 60-70 ppm range. The carbons of the methoxyethyl group will also have characteristic shifts, with the methoxy carbon appearing around 59 ppm. The remaining piperidine ring carbons will resonate at higher field strengths.
Part 2: Computational and Theoretical Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the molecular structure, reactivity, and electronic properties that are often inaccessible through experimental means alone.[4][5]
Computational Methodology: A DFT-Based Protocol
The theoretical analysis is grounded in DFT calculations, a robust method for studying electronic structures.[6] The B3LYP functional combined with the 6-311++G(d,p) basis set is a widely accepted level of theory that provides a good balance between accuracy and computational cost for organic molecules.[4][7]
Workflow for Computational Analysis
Caption: Workflow for theoretical and computational analysis.
Optimized Molecular Geometry
The first step in computational analysis is to find the lowest energy conformation of the molecule. The piperidine ring is known to adopt a stable chair conformation.[5] DFT optimization provides precise bond lengths, bond angles, and dihedral angles for this most stable structure.
| Parameter | Description | Calculated Value (Å or °) |
| Bond Lengths | ||
| C-O (alcohol) | Length of the carbon-oxygen single bond | ~1.43 Å |
| O-H | Length of the oxygen-hydrogen single bond | ~0.97 Å |
| C-N | Average length of the carbon-nitrogen bonds | ~1.47 Å |
| C-O (ether) | Length of the carbon-oxygen ether bond | ~1.42 Å |
| Bond Angles | ||
| C-O-H | Angle of the alcohol group | ~108.5° |
| C-N-C | Angle around the piperidine nitrogen | ~111.0° |
| C-O-C | Angle of the ether linkage | ~112.0° |
| Note: These are typical values expected from DFT/B3LYP calculations for similar structures. |
Vibrational Analysis
Frequency calculations not only confirm that the optimized structure is a true energy minimum (no imaginary frequencies) but also predict the vibrational spectrum. This theoretical spectrum can be directly compared with the experimental FT-IR data, serving as a powerful tool for vibrational mode assignment. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and systematic errors in the computational method.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[8]
-
HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the non-bonding orbitals of the nitrogen and oxygen atoms, indicating these are the primary sites for electrophilic attack.
-
LUMO: Represents the ability to accept an electron. The LUMO is generally distributed over the sigma anti-bonding orbitals (σ*) of the molecule.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity.[8][9] A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. This gap is directly related to the electronic absorption properties of the molecule.
| Orbital | Energy (eV) | Description |
| HOMO | (Calculated Value) | Electron-donating ability, localized on N and O atoms. |
| LUMO | (Calculated Value) | Electron-accepting ability, distributed across σ* orbitals. |
| Energy Gap (ΔE) | (LUMO - HOMO) | Indicator of chemical stability and reactivity. |
| Note: Specific energy values are obtained from the DFT output. |
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a visual representation of the charge distribution on the molecule's surface.[3] It is invaluable for predicting how the molecule will interact with other chemical species, especially in biological systems. The color-coding convention is standard:
-
Red: Electron-rich regions (negative electrostatic potential), indicating sites for electrophilic attack. These are expected around the oxygen atoms of the hydroxyl and methoxy groups.
-
Blue: Electron-deficient regions (positive electrostatic potential), indicating sites for nucleophilic attack. These are expected around the acidic hydrogen of the hydroxyl group.
-
Green/Yellow: Regions of neutral or near-neutral potential.
For this compound, the MEP map would clearly identify the lone pairs on the oxygen atoms as the most negative potential sites, making them primary hydrogen bond acceptors. The hydrogen of the O-H group would be the most positive site, making it a strong hydrogen bond donor.
Caption: Molecular structure of this compound.
Conclusion
The comprehensive analysis of this compound through a synergistic combination of synthetic chemistry, spectroscopy, and computational modeling provides a deep and validated understanding of its fundamental properties. The proposed N-alkylation synthesis offers a reliable route to the molecule, while FT-IR and NMR spectroscopy confirm its structural integrity. DFT calculations further refine this understanding, offering precise geometric parameters and a detailed picture of the molecule's electronic landscape. The analysis of HOMO-LUMO orbitals and the Molecular Electrostatic Potential map reveals the key sites of reactivity and potential intermolecular interactions, which are critical for predicting its behavior in larger biological systems. This integrated approach exemplifies a modern, robust framework for chemical investigation, providing the foundational knowledge necessary for the rational design and development of new piperidine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 1-(2-Methoxyethyl)piperidin-4-amine | 502639-08-9 [smolecule.com]
- 6. 4-(2-Bromoethyl)piperidine | 113913-55-6 | Benchchem [benchchem.com]
- 7. EP0225850B1 - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxy-piperidine - Google Patents [patents.google.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. soc.chim.it [soc.chim.it]
An In-depth Technical Guide to the Safe Handling of 1-(2-Methoxyethyl)piperidin-4-ol
Section 1: Hazard Identification and Risk Assessment
The primary hazards associated with 1-(2-Methoxyethyl)piperidin-4-ol are inferred from the known toxicological and hazardous properties of the piperidine scaffold. The piperidine ring system is the core structural feature responsible for the compound's reactivity and potential biological effects.
1.1. GHS Classification (Inferred)
Based on data from analogous compounds such as Piperidine, 4-Hydroxypiperidine, and N-substituted piperidines, this compound should be handled as a substance with the following potential classifications:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1][3][4][5]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1][5][6]
-
Flammability: While the methoxyethyl and hydroxyl groups may alter the flashpoint, the parent piperidine is a flammable liquid and vapor. Therefore, this compound should be treated as potentially flammable.[4][6][7]
1.2. Summary of Potential Health Effects
| Exposure Route | Potential Health Effects | Supporting Evidence from Analogous Compounds |
| Inhalation | May cause chemical burns to the respiratory tract, irritation, and potentially toxic effects.[1][2][8] | Piperidine is toxic if inhaled and can cause severe respiratory irritation.[2][3] |
| Dermal Contact | Causes skin burns and can be absorbed through the skin, leading to systemic toxicity.[1][2][8] | Piperidine is classified as toxic in contact with skin and causes severe skin burns.[3][5][6] |
| Eye Contact | Causes serious eye damage, potentially irreversible.[1][2][6] | Direct contact with piperidine causes severe eye burns.[2][6] |
| Ingestion | Harmful if swallowed; causes burns to the gastrointestinal tract.[1][2][8] | Piperidine is harmful if swallowed and can cause burns.[2] |
1.3. Causality of Hazards
The basic nitrogen atom in the piperidine ring is the primary determinant of its corrosive nature. This basicity can disrupt biological membranes and cause severe tissue damage upon contact. The overall toxicity is a function of the entire molecule's interaction with biological systems.
Section 2: Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential for the safe handling of this compound. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment (PPE).
2.1. Engineering Controls
-
Ventilation: All work with this compound must be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for all procedures that may generate vapors, mists, or aerosols.[4][9]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2]
2.2. Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specifications | Rationale |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[10] | To prevent skin contact and absorption. |
| Eye and Face Protection | Chemical safety goggles are required at all times. A face shield should be worn in addition to goggles when there is a splash hazard.[10] | To protect against splashes that can cause severe eye damage. |
| Skin and Body Protection | A lab coat is mandatory. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or suit should be worn.[10] | To protect the skin from burns and contamination. |
| Respiratory Protection | If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2] | To prevent inhalation of harmful vapors. |
2.3. Experimental Workflow for Safe Handling
Caption: A generalized workflow for the safe handling of this compound, emphasizing preparation, handling, and post-procedure steps.
Section 3: Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
3.1. First-Aid Measures
| Exposure Type | First-Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[2] |
3.2. Spill and Leak Procedures
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable decontaminating agent.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact the institution's emergency response team.
-
Prevent the spill from entering drains or waterways.[4]
-
Section 4: Storage and Disposal
Proper storage and disposal are crucial to maintaining a safe laboratory environment.
4.1. Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][8]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
4.2. Disposal Considerations
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and its container in accordance with all applicable federal, state, and local regulations.[7]
-
Do not dispose of it down the drain.
-
Contact a licensed professional waste disposal service for proper disposal.[8]
Caption: Key considerations for the proper storage and disposal of this compound.
Section 5: Conclusion
While this compound is a valuable tool in drug discovery and development, its handling demands a high level of caution and adherence to rigorous safety protocols. By understanding the potential hazards based on its structural analogs and implementing the comprehensive guidelines outlined in this document, researchers can work with this compound in a safe and responsible manner. A proactive approach to safety, grounded in a thorough understanding of chemical properties and a commitment to best practices, is the cornerstone of a successful and secure research endeavor.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. carlroth.com [carlroth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lobachemie.com [lobachemie.com]
- 8. peptide.com [peptide.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Synthesis of 1-(2-Methoxyethyl)piperidin-4-ol: A Detailed Protocol for Researchers
Introduction
1-(2-Methoxyethyl)piperidin-4-ol is a key heterocyclic building block in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and biologically active molecules.[1] The N-substitution on the piperidine ring with a 2-methoxyethyl group can significantly modulate the physicochemical and pharmacological properties of the parent molecule, influencing factors such as solubility, lipophilicity, and receptor binding affinity. This application note provides a comprehensive and detailed protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The described methodology is based on the robust and widely applicable N-alkylation of piperidin-4-ol.
Chemical Properties and Safety Information
A thorough understanding of the properties of the starting materials and the final product is crucial for a safe and successful synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Key Hazards |
| Piperidin-4-ol | C₅H₁₁NO | 101.15 | Hygroscopic solid | Skin burns, serious eye damage |
| 2-Bromoethyl methyl ether | C₃H₇BrO | 138.99 | Liquid | Flammable, skin corrosion, serious eye damage |
| Potassium Carbonate | K₂CO₃ | 138.21 | White powder | Skin irritation, serious eye irritation |
| Acetonitrile | C₂H₃N | 41.05 | Colorless liquid | Flammable, acute toxicity (oral, dermal, inhalation), serious eye irritation |
| This compound | C₈H₁₇NO₂ | 159.23 | Not readily available | Assumed to have similar hazards to other amino alcohols; handle with care |
Data sourced from PubChem and commercial supplier safety data sheets.[2]
Synthesis Workflow
The synthesis of this compound is achieved through the nucleophilic substitution reaction of piperidin-4-ol with 2-bromoethyl methyl ether. The piperidine nitrogen acts as the nucleophile, displacing the bromide ion from the alkyl halide. The reaction is facilitated by a base, potassium carbonate, which neutralizes the hydrobromic acid formed as a byproduct, driving the reaction to completion.
References
Application Note: Comprehensive Analytical Characterization of 1-(2-Methoxyethyl)piperidin-4-ol
Abstract
This application note provides a comprehensive guide to the analytical methods for the characterization of 1-(2-Methoxyethyl)piperidin-4-ol, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust methodologies for identity, purity, and structural confirmation. This document outlines detailed procedures for High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each section includes not only step-by-step protocols but also the scientific rationale behind the chosen methods and parameters, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of this compound
This compound is a substituted piperidine derivative of increasing interest in medicinal chemistry and drug development. The piperidine scaffold is a prevalent structural motif in a multitude of pharmaceutical agents due to its ability to confer desirable pharmacokinetic properties. The specific N-methoxyethyl and 4-hydroxyl substitutions on the piperidine ring of the target molecule offer unique opportunities for molecular interactions and further synthetic modifications, making it a valuable building block for novel therapeutics.
Given its role as a critical intermediate, the unambiguous characterization of this compound is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note establishes a suite of analytical techniques to provide a holistic characterization of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods, particularly for chromatography. While experimental data for this specific molecule is not widely published, properties can be estimated based on its structure and data from analogous compounds.
| Property | Value (Estimated) | Rationale / Reference |
| Chemical Structure | ![]() | The methoxyethyl group is attached to the nitrogen atom of the piperidin-4-ol ring. |
| Molecular Formula | C₈H₁₇NO₂ | Based on chemical structure. |
| Molecular Weight | 159.23 g/mol | Calculated from the molecular formula. |
| Boiling Point | ~220-240 °C | Estimated based on structurally similar substituted piperidines. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | The presence of the hydroxyl and ether functional groups, along with the tertiary amine, suggests high polarity and hydrogen bonding potential. |
| pKa | ~9-10 | The piperidine nitrogen is basic, with a pKa typical for tertiary amines. |
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices. Due to its lack of a strong UV chromophore, HPLC analysis necessitates a derivatization step for sensitive UV detection. GC-MS is also a powerful tool for both separation and identification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: To enable sensitive UV detection, the analyte is first derivatized with a chromophoric agent. In this protocol, we utilize 4-toluenesulfonyl chloride (tosyl chloride) to react with the secondary amine functionality (if present as an impurity) or the hydroxyl group of the piperidinol, creating a derivative with strong UV absorbance. Reversed-phase HPLC is then used to separate the derivatized analyte from impurities.
Diagram of HPLC-UV Workflow
Caption: Workflow for HPLC-UV analysis with pre-column derivatization.
Protocol: HPLC-UV Analysis of this compound
-
Reagents and Materials:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Phosphoric acid
-
4-Toluene Sulfonyl Chloride (Tosyl-Cl)
-
Sodium bicarbonate
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in acetonitrile to a nominal concentration of 1 mg/mL.
-
-
Derivatization Procedure:
-
To 1 mL of each standard and sample solution in a clean vial, add 1 mL of 0.1 M sodium bicarbonate solution.
-
Add 1 mL of a 10 mg/mL solution of Tosyl-Cl in acetonitrile.
-
Vortex the vials for 1 minute and incubate at 60°C for 30 minutes.
-
Cool the solutions to room temperature.
-
Filter the solutions through a 0.45 µm syringe filter into HPLC vials.
-
-
HPLC Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Assess purity by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass-to-charge ratio data, which allows for the identification of the compound based on its fragmentation pattern.
Diagram of GC-MS Workflow
Topic: Orthogonal Purity Assessment of 1-(2-Methoxyethyl)piperidin-4-ol Using HILIC-HPLC and Derivatization-GC-MS
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents two robust, orthogonal analytical methods for the comprehensive purity assessment of 1-(2-Methoxyethyl)piperidin-4-ol, a polar chemical intermediate. Due to the analyte's hydrophilic nature and challenging chromatographic properties, standard reversed-phase liquid chromatography (RPLC) and direct gas chromatography (GC) analyses are often inadequate. We first detail a primary purity assay using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with UV and Charged Aerosol Detection (CAD) for superior retention and quantification of the polar parent compound and related impurities. Secondly, we describe a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) following a silylation derivatization step. This process enhances volatility and improves peak shape, allowing for reliable separation and mass-based identification of the analyte and potential volatile impurities. These orthogonal methods provide a self-validating system for purity, identity, and impurity profiling, adhering to the principles outlined in international regulatory guidelines.[1]
Introduction: The Analytical Challenge
This compound is a bifunctional molecule containing a basic tertiary amine and a polar hydroxyl group. This structure presents significant challenges for traditional chromatographic analysis.
-
Reversed-Phase Liquid Chromatography (RPLC): In RPLC, highly polar analytes like this one exhibit low affinity for nonpolar stationary phases (e.g., C18), resulting in poor retention, often eluting at or near the void volume.[2][3] This makes accurate quantification and separation from polar impurities extremely difficult. While techniques like ion-pairing can be used, they often lead to system contamination and are unsuitable for mass spectrometry.[4]
-
Gas Chromatography (GC): The presence of an active hydrogen on the hydroxyl group leads to intermolecular hydrogen bonding, which reduces the molecule's volatility.[5][6] Furthermore, this active site can interact with the GC inlet and column, causing significant peak tailing, poor reproducibility, and inaccurate quantification.[5]
To overcome these issues, we employ two specialized, complementary (orthogonal) techniques that address the specific physicochemical properties of the analyte.
Part I: Primary Purity Assay via HILIC-HPLC
Principle of HILIC
Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred technique for retaining and separating very polar compounds.[7][8] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous component.[7][9] The aqueous component forms a water-rich layer on the surface of the stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the concentration of the aqueous (strong) solvent in the mobile phase.[4][9] This mechanism is essentially the opposite of RPLC, providing excellent retention for compounds that are poorly retained on C18 columns.[4][8]
Experimental Protocol: HILIC-HPLC Method
2.2.1. Sample and Mobile Phase Preparation
-
Sample Diluent: Prepare a mixture of 95:5 (v/v) Acetonitrile:Water. This weak solvent composition is critical for good peak shape in HILIC.[4]
-
Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent to obtain a concentration of ~1.0 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid. Ammonium acetate is a volatile buffer, making this method MS-compatible if needed.[8]
-
Mobile Phase B: Acetonitrile.
2.2.2. Chromatographic Conditions A summary of the instrumental parameters is provided in Table 1.
Table 1: HILIC-HPLC Method Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Column | Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 x 100 mm | Amide phases provide excellent retention and peak shape for polar neutral and basic compounds. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 | The buffer controls the ionization state of the analyte and silanols, ensuring reproducible retention.[8] |
| Mobile Phase B | Acetonitrile | The primary organic solvent in HILIC. |
| Gradient | 95% B -> 60% B over 10 min; Hold at 60% B for 2 min; Return to 95% B over 0.5 min; Equilibrate for 4.5 min | Gradient elution ensures separation of impurities with different polarities.[9] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Higher temperature reduces mobile phase viscosity and can improve peak efficiency. |
| Injection Vol. | 2.0 µL | Small injection volume minimizes peak distortion from the sample solvent. |
| UV Detector | 205 nm | For detection of any chromophoric impurities. |
| CAD Detector | (As per manufacturer's recommendation) | Provides near-universal, uniform response for non-volatile analytes, ideal for purity assessment. |
HILIC-HPLC Workflow Diagram
Caption: Workflow for purity assessment using HILIC-HPLC-UV/CAD.
Part II: Orthogonal GC-MS Method with Derivatization
Principle of Derivatization for GC-MS
To overcome the challenges of analyzing this compound by GC, a derivatization step is essential.[5][6] We will use silylation, a common and effective technique where an active hydrogen is replaced by a non-polar trimethylsilyl (TMS) group.[5][6]
Reaction: R-OH + BSTFA → R-O-Si(CH₃)₃ + Byproducts
This chemical modification:
-
Increases Volatility: By eliminating the hydrogen bond-donating hydroxyl group, the boiling point of the analyte is significantly lowered.[5]
-
Improves Peak Shape: The less polar derivative has minimal interaction with active sites in the GC system, resulting in sharp, symmetrical peaks.[5]
-
Enhances Thermal Stability: The silylated derivative is more stable at the high temperatures required for GC analysis.[6]
-
Provides Mass Confirmation: The resulting derivative has a predictable mass shift, which can be confirmed by MS, adding confidence to peak identification.
Experimental Protocol: Derivatization and GC-MS Method
3.2.1. Derivatization Procedure
-
Sample Preparation: Accurately weigh ~10 mg of the this compound sample into a 2 mL GC vial.
-
Solvent Addition: Add 500 µL of a suitable anhydrous solvent (e.g., Acetonitrile or Pyridine).
-
Reagent Addition: Add 500 µL of the silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5] TMCS acts as a catalyst.
-
Reaction: Tightly cap the vial and heat at 70 °C for 30 minutes in a heating block or oven.[5]
-
Cooling: Allow the vial to cool to room temperature before analysis. The resulting solution contains the TMS-derivatized analyte.
3.2.2. GC-MS Conditions A summary of the instrumental parameters is provided in Table 2.
Table 2: GC-MS Method Parameters
| Parameter | Value | Rationale |
|---|---|---|
| GC Column | Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A general-purpose, low-bleed column suitable for a wide range of analytes. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized sample. |
| Injection Mode | Split (Ratio 50:1) | Prevents column overloading and ensures sharp peaks. |
| Injection Vol. | 1.0 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Oven Program | 100 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) | A general-purpose temperature program to separate potential impurities from the main peak. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and identification.[10] |
| Scan Range | m/z 40 - 550 | Covers the expected mass of the derivatized analyte and its fragments. |
Derivatization GC-MS Workflow Diagram
Caption: Workflow for purity assessment using Derivatization-GC-MS.
Method Validation Strategy
For use in a regulated environment, both analytical procedures must be validated according to ICH Q2(R1) guidelines to demonstrate they are suitable for their intended purpose.[1][11] Key validation characteristics to be evaluated include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]
-
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).
-
Range: The interval between the upper and lower concentration of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]
-
Quantitation Limit (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Conclusion
The purity of this compound cannot be reliably assessed with a single, conventional chromatographic method. The orthogonal combination of a HILIC-HPLC method for accurate quantification and a confirmatory derivatization-GC-MS method for identity and volatile impurity profiling provides a comprehensive and robust analytical solution. This dual-technique approach ensures that the material is well-characterized, meeting the high standards required for drug development and scientific research.
References
- 1. database.ich.org [database.ich.org]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nestgrp.com [nestgrp.com]
- 10. benchchem.com [benchchem.com]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Application Notes and Protocols: Leveraging 1-(2-Methoxyethyl)piperidin-4-ol in the Synthesis of Novel Bioactive Compounds
Introduction
The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases. Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal building block for optimizing drug-receptor interactions. This guide focuses on 1-(2-Methoxyethyl)piperidin-4-ol , a versatile derivative that offers unique advantages for synthetic chemists.
Unlike simpler piperidines that require N-alkylation, this compound features a pre-installed 2-methoxyethyl group on the nitrogen atom. This substituent is significant for two primary reasons:
-
Modulation of Physicochemical Properties: The ether linkage in the side chain can act as a hydrogen bond acceptor and enhance aqueous solubility, which are critical parameters in tuning the pharmacokinetic profile of a drug candidate.
-
Synthetic Simplification: With the nitrogen atom already functionalized as a tertiary amine, synthetic efforts can be precisely directed toward the secondary hydroxyl group at the C4 position. This allows for clean, high-yielding transformations without the need for protecting groups on the piperidine nitrogen.
This document provides detailed protocols for three fundamental transformations of this compound: esterification (acylation) , O-alkylation (etherification) , and oxidation . These reactions unlock a vast chemical space for creating diverse libraries of novel compounds for drug discovery and development.
Physicochemical and Safety Profile
This compound is a key intermediate whose properties are derived from its constituent parts: the basic piperidine core and the flexible methoxyethyl chain.
| Property | Value | Source |
| Chemical Formula | C₈H₁₇NO₂ | N/A |
| Molecular Weight | 159.23 g/mol | N/A |
| Appearance | Typically a colorless to pale yellow oil or low-melting solid | N/A |
| Key Functional Groups | Tertiary amine, Secondary alcohol | N/A |
Safety and Handling: Like most piperidine derivatives, this compound should be handled with care in a well-ventilated chemical fume hood.[1] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Piperidines can be corrosive and may cause skin and eye irritation or burns.[2] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound is centered on the reactivity of the C4-hydroxyl group. The tertiary amine, while generally unreactive under the conditions described, acts as a key modulator of the molecule's overall basicity and polarity. The primary synthetic avenues involve transforming the alcohol into esters, ethers, or oxidizing it to a ketone, each providing a distinct class of derivatives.
Caption: Key synthetic transformations of this compound.
Section 1: Synthesis of Novel Esters via Acylation
Scientific Rationale
Acylation of the C4-hydroxyl group to form an ester is a powerful strategy for modifying a molecule's properties. Esters can serve as prodrugs that are hydrolyzed in vivo to release the active parent alcohol. Furthermore, the introduction of an acyl group can significantly alter lipophilicity, cell permeability, and receptor binding interactions. This protocol describes a robust method using acyl chlorides, which are highly reactive and lead to excellent yields.
Detailed Protocol 1: General Procedure for Acylation with Acyl Chlorides
This protocol details the synthesis of 1-(2-methoxyethyl)piperidin-4-yl acetate as a representative example.
Materials and Reagents:
-
This compound
-
Acetyl chloride (or other desired acyl chloride)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C using an ice-water bath. The base is critical for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.[3]
-
Acyl Chloride Addition: Add the acyl chloride (e.g., acetyl chloride, 1.2 eq) dropwise to the stirred solution at 0 °C. A white precipitate of triethylammonium hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase twice more with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure ester.
Caption: Experimental workflow for the acylation of this compound.
Data Presentation: Versatility of the Acylation Protocol
The following table illustrates the adaptability of the protocol for various acyl chlorides, with projected outcomes based on typical acylation reactions.
| Acyl Chloride (R-COCl) | R Group | Reaction Time (h) | Expected Yield (%) | Notes |
| Acetyl chloride | -CH₃ | 2 | >90% | Standard, fast reaction. |
| Propionyl chloride | -CH₂CH₃ | 2-3 | >90% | Similar reactivity to acetyl chloride. |
| Benzoyl chloride | -Ph | 4 | >85% | Slightly less reactive; may require longer reaction time. |
| Isobutyryl chloride | -CH(CH₃)₂ | 3-5 | >80% | Steric hindrance may slow the reaction slightly. |
Section 2: Synthesis of Novel Ethers via O-Alkylation
Scientific Rationale
Converting the hydroxyl group to an ether provides a metabolically stable linkage and removes a hydrogen bond donor, which can be crucial for improving oral bioavailability and brain penetration. The Williamson ether synthesis is a classic and effective method for this transformation.[4] It involves deprotonating the alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.[5][6]
Detailed Protocol 2: Williamson Ether Synthesis
This protocol details the synthesis of 1-(benzyloxy)-4-(2-methoxyethyl)piperidine as a representative example.
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Benzyl bromide (or other primary alkyl halide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of NaH (1.5 eq) in anhydrous DMF. Cool the flask to 0 °C. CAUTION: NaH is highly reactive and flammable; handle with extreme care.
-
Alkoxide Formation: Dissolve this compound (1.0 eq) in a small amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Stir for 30-60 minutes at this temperature; evolution of hydrogen gas should be observed.[7]
-
Alkyl Halide Addition: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC. For less reactive halides, gentle heating (e.g., to 50 °C) may be required.
-
Work-up: Cool the reaction back to 0 °C and quench it by the very slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Extraction: Dilute the mixture with water and extract three times with diethyl ether or ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. The crude product is then purified by flash column chromatography.
Caption: Experimental workflow for the O-alkylation of this compound.
Section 3: Oxidation to a Versatile Ketone Intermediate
Scientific Rationale
Oxidation of the secondary alcohol to the corresponding ketone, 1-(2-Methoxyethyl)piperidin-4-one , generates an immensely valuable intermediate.[8] This ketone can serve as an electrophilic handle for a multitude of subsequent reactions, including reductive aminations, Wittig reactions, and Grignard additions, thereby enabling extensive diversification at the C4 position.[9][10] The Swern oxidation is an excellent choice for this transformation due to its mild, metal-free conditions and high yields.[11]
Detailed Protocol 3: Swern Oxidation
Materials and Reagents:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
Procedure:
-
Activator Formation: In a flame-dried, three-neck flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (approx. 0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath. To this, add DMSO (2.2 eq) dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.[12][13]
-
Alcohol Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture, again maintaining a temperature below -65 °C. Stir for 30-45 minutes.[14]
-
Base Quench: Add triethylamine (5.0 eq) dropwise to the mixture at -78 °C. A thick white slurry will form. Stir for 30 minutes at this temperature.
-
Reaction Completion: Remove the cooling bath and allow the reaction to warm to room temperature over about 45 minutes.
-
Work-up: Add water to the reaction mixture to dissolve the salts. Transfer to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate under reduced pressure. The crude ketone is often of high purity but can be further purified by chromatography if necessary. Note: This reaction produces volatile and malodorous dimethyl sulfide; it must be performed in an efficient fume hood.[11][15]
Caption: Experimental workflow for the Swern oxidation of this compound.
Conclusion
This compound stands out as a highly strategic and versatile building block for modern medicinal chemistry. Its pre-functionalized nitrogen atom directs reactivity cleanly to the C4-hydroxyl group, enabling efficient and high-yielding synthesis of diverse ester and ether derivatives. Furthermore, its oxidation to the corresponding piperidinone opens a gateway to a vast array of secondary modifications. The protocols outlined in this guide provide a robust foundation for researchers to explore the rich chemical space accessible from this valuable intermediate, facilitating the rapid development of novel and potent therapeutic agents.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Swern oxidation - Wikipedia [en.wikipedia.org]
- 12. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Swern Oxidation [organic-chemistry.org]
Application Notes & Protocols: A Scientist's Guide to the N-Alkylation of Piperidin-4-ol
Introduction: The Central Role of the N-Substituted Piperidin-4-ol Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1] Its N-substituted derivatives, particularly those bearing a hydroxyl group at the 4-position, are crucial pharmacophores found in agents targeting the central nervous system (CNS), including antidepressants and antipsychotics.[2] The nitrogen atom of the piperidine ring serves as a key modification point, allowing for the introduction of diverse substituents that can modulate a compound's pharmacological activity, selectivity, and physicochemical properties such as solubility and lipophilicity.[3]
Mastery of the N-alkylation of piperidin-4-ol is therefore a fundamental skill for chemists in drug discovery. This guide provides a detailed exploration of the primary synthetic strategies, offering field-proven insights into methodological choices, step-by-step protocols for key reactions, and a framework for troubleshooting common challenges. We will delve into direct alkylation via SN2 reaction, reductive amination, and palladium-catalyzed Buchwald-Hartwig amination for N-arylation, explaining the causality behind each procedural step to ensure robust and reproducible outcomes.
Strategic Overview: Selecting the Appropriate N-Alkylation Method
The choice of an N-alkylation strategy is dictated by the nature of the desired substituent (alkyl, aryl, etc.), the availability of starting materials, and the functional group tolerance required. Three primary methodologies dominate the synthesis of N-substituted piperidin-4-ols.
-
Direct Alkylation with Electrophiles (e.g., Alkyl Halides): This is the most classical approach, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The piperidine nitrogen acts as a nucleophile, attacking an electrophilic carbon (e.g., of an alkyl halide), leading to the formation of a new C-N bond. The reaction requires a base to neutralize the hydrohalic acid generated, which would otherwise protonate the starting amine and halt the reaction.[4][5] This method is straightforward for simple primary and secondary alkyl halides.
-
Reductive Amination: A highly versatile and widely used method, reductive amination involves the reaction of piperidin-4-ol with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.[3][6] This two-step, one-pot process is exceptionally effective for introducing a wide variety of structurally diverse alkyl groups.[7] The choice of reducing agent is critical, with mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) being preferred for their selectivity.[3]
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl piperidines, direct SNAr reactions are often inefficient. The palladium-catalyzed Buchwald-Hartwig amination has become the gold standard for forming aryl C-N bonds.[8] This cross-coupling reaction utilizes a palladium catalyst with specialized phosphine ligands to couple the piperidine nitrogen with an aryl halide or triflate, offering broad substrate scope and functional group tolerance.[8][9]
Visual Workflow: General Experimental Procedure
The following diagram outlines the typical laboratory workflow for any N-alkylation procedure, from initial setup to final product characterization.
Caption: Generalized workflow for N-alkylation of piperidin-4-ol.
Protocol 1: Direct N-Alkylation with an Alkyl Bromide
This protocol details the N-benzylation of piperidin-4-ol using benzyl bromide as a representative example. The choice of a non-nucleophilic, inorganic base like potassium carbonate (K₂CO₃) is crucial to prevent competition with the amine nucleophile and to effectively scavenge the HBr byproduct.[10] Acetonitrile is an excellent solvent choice due to its polar aprotic nature, which facilitates SN2 reactions.
Mechanism: SN2 Alkylation
Caption: SN2 mechanism for direct N-alkylation.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Piperidin-4-ol | ≥98% | Commercially Available |
| Benzyl bromide | ≥98% | Commercially Available |
| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99%, powdered | Commercially Available |
| Anhydrous Acetonitrile (MeCN) | ACS Grade | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperidin-4-ol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to form a stirrable suspension (approx. 0.2 M concentration with respect to the amine).
-
Inert Atmosphere: Flush the flask with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction.
-
Reagent Addition: While stirring vigorously, add benzyl bromide (1.1 eq) to the suspension at room temperature via syringe. CAUTION: Benzyl bromide is a lachrymator and corrosive; handle in a fume hood.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (approx. 80-82 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting piperidin-4-ol is consumed (typically 4-12 hours).
-
Work-up (Cooling & Filtration): Cool the mixture to room temperature. Filter the solid potassium salts through a pad of celite, washing the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Extraction: Dissolve the crude residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate to remove any residual acid.[11] Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the pure N-benzylpiperidin-4-ol.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: N-Alkylation via Reductive Amination
This protocol describes the synthesis of N-isobutylpiperidin-4-ol from piperidin-4-ol and isobutyraldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice as it is mild, moisture-tolerant, and selective for the iminium ion over the aldehyde, reducing the chance of side reactions.[3]
Mechanism: Reductive Amination
Caption: The two-stage mechanism of reductive amination.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Piperidin-4-ol | ≥98% | Commercially Available |
| Isobutyraldehyde | ≥98% | Commercially Available |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | ≥97% | Commercially Available |
| Dichloroethane (DCE) or Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Acetic Acid (optional) | Glacial | Commercially Available |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve piperidin-4-ol (1.0 eq) in an anhydrous solvent such as dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.2 M).
-
Carbonyl Addition: Add isobutyraldehyde (1.2 eq) to the solution and stir for 20-30 minutes at room temperature to allow for iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step, though it is often not necessary.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) to the mixture portion-wise over 10 minutes. CAUTION: The addition may be mildly exothermic, and care should be taken to control the rate of addition.
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.[3]
-
Work-up (Quenching): Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield pure N-isobutylpiperidin-4-ol.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary and Method Comparison
| Parameter | Direct Alkylation (SN2) | Reductive Amination | Buchwald-Hartwig Amination |
| Electrophile | Alkyl Halides/Tosylates | Aldehydes/Ketones | Aryl Halides/Triflates |
| Key Reagents | Base (e.g., K₂CO₃, DIPEA)[12] | Reducing Agent (e.g., NaBH(OAc)₃)[3] | Pd Catalyst, Ligand, Base[8] |
| Temperature | Room Temp to Reflux | Room Temperature | Elevated Temperatures (e.g., 80-110 °C) |
| Typical Yields | Moderate to High | High to Excellent | Good to High |
| Key Advantages | Simple setup, inexpensive reagents | High functional group tolerance, broad scope | Essential for N-arylation, excellent scope |
| Key Limitations | Risk of over-alkylation, O-alkylation side-reaction, not for aryl groups | Requires a carbonyl precursor | Catalyst cost, sensitivity to air/moisture |
Safety & Handling
-
Piperidin-4-ol and its derivatives: Can be corrosive and toxic. Always handle with appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[13][14]
-
Alkylating Agents: Many alkyl halides (e.g., benzyl bromide, methyl iodide) are toxic, corrosive, and/or lachrymatory. All manipulations should be performed in a certified chemical fume hood.[15]
-
Reactions: Set up reactions in a well-ventilated area. Reactions under inert atmosphere should be equipped with a bubbler to prevent pressure buildup. Quenching of reducing agents like NaBH(OAc)₃ should be done slowly and carefully to control gas evolution.
References
- 1. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. soc.chim.it [soc.chim.it]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. carlroth.com [carlroth.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. pentachemicals.eu [pentachemicals.eu]
The Strategic Application of 1-(2-Methoxyethyl)piperidin-4-ol in Modern Drug Discovery
Introduction: The Piperidine Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold."[1][2] Its prevalence in a vast array of clinically approved drugs and late-stage clinical candidates is a testament to its versatile utility.[1][3][4] The piperidine moiety offers a desirable combination of properties: it can modulate lipophilicity and aqueous solubility, provide a three-dimensional architecture for precise substituent placement, and act as a hydrogen bond acceptor, all of which are critical for optimizing a molecule's pharmacokinetic and pharmacodynamic profile.[1][4] The strategic functionalization of the piperidine ring, particularly at the 1 and 4-positions, has been a cornerstone of drug design, leading to breakthroughs in various therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[1][5]
This application note delves into the specific utility of a functionalized piperidine derivative, 1-(2-Methoxyethyl)piperidin-4-ol , as a versatile building block in drug discovery. We will explore the rationale behind its use, its impact on molecular properties, and provide detailed protocols for its incorporation into lead compounds.
The Significance of the 1-(2-Methoxyethyl) Substituent
The choice of the substituent at the 1-position of the piperidine ring is a critical decision in drug design, profoundly influencing a compound's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The 2-methoxyethyl group in this compound offers several distinct advantages:
-
Modulation of Physicochemical Properties: The ether and ethyl components of the substituent provide a balance between lipophilicity and hydrophilicity. This can be crucial for achieving optimal cell permeability and solubility.[4] The oxygen atom can also act as a hydrogen bond acceptor, potentially forming key interactions within a target's binding site.
-
Improved Pharmacokinetic Profile: The methoxyethyl group can enhance metabolic stability. The ether linkage is generally more resistant to metabolic cleavage compared to other functionalities. This can lead to a longer half-life and improved bioavailability of the drug candidate.[6]
-
Conformational Flexibility and Vectorial Orientation: The flexible ethyl linker allows the methoxy group to adopt various conformations, which can be advantageous for fitting into specific binding pockets. The defined vector of the substituent allows for systematic exploration of the chemical space around the piperidine core.
Core Applications in Medicinal Chemistry
This compound is a bifunctional molecule, presenting two key reactive handles for synthetic elaboration: the secondary alcohol at the 4-position and the tertiary amine at the 1-position. This dual functionality makes it a valuable starting material for creating diverse chemical libraries.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H17NO2 | Inferred |
| Molecular Weight | 159.23 g/mol | Inferred |
| XLogP3-AA | 0.4 | Predicted |
| Hydrogen Bond Donor Count | 1 | Predicted |
| Hydrogen Bond Acceptor Count | 3 | Predicted |
Note: Predicted values are based on computational models and may vary from experimental data.
Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a foundation for the synthetic manipulation of this compound.
Protocol 1: O-Alkylation of this compound via Williamson Ether Synthesis
This protocol describes the etherification of the 4-hydroxyl group, a common strategy to introduce diverse lipophilic or functionalized side chains.
Workflow Diagram:
Caption: O-Alkylation via Williamson Ether Synthesis.
Step-by-Step Methodology:
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation of the hydroxyl group.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (R-X, 1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-alkoxy-1-(2-methoxyethyl)piperidine.
Protocol 2: Acylation of the 4-Hydroxyl Group to Form Ester Derivatives
Esterification is a straightforward method to introduce a variety of functional groups and can be used to create prodrugs or modulate a compound's properties.
Workflow Diagram:
Caption: Acylation of the 4-Hydroxyl Group.
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) and add a suitable base such as triethylamine (TEA, 1.5 eq) or pyridine. Cool the mixture to 0 °C.
-
Acylation: Add the desired acyl chloride (RCOCl) or acid anhydride (1.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure ester derivative.
Application in a Drug Discovery Cascade: A Hypothetical Example
The utility of this compound can be illustrated in the context of optimizing a lead compound. For instance, in the development of inhibitors for a specific kinase, a lead compound might exhibit good potency but poor pharmacokinetic properties.
Signaling Pathway Diagram (Hypothetical Kinase Inhibition):
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 1-(2-Methoxyethyl)piperidin-4-ol via Automated Flash Chromatography
Abstract
This application note provides a detailed and robust protocol for the purification of 1-(2-Methoxyethyl)piperidin-4-ol, a key intermediate in pharmaceutical synthesis, from a crude reaction mixture. The presence of a basic piperidine nitrogen and a polar hydroxyl group presents unique challenges for standard chromatographic separation, often leading to peak tailing and poor resolution on silica gel. This protocol addresses these challenges by employing a normal-phase automated flash chromatography system with a mobile phase modified by a basic additive. The described methodology, from initial Thin-Layer Chromatography (TLC) method development to the final automated flash chromatography run, ensures the efficient isolation of the target compound with high purity and yield. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Introduction
This compound is a valuable heterocyclic building block in the synthesis of various pharmacologically active compounds. The purity of such intermediates is paramount, as impurities can lead to unwanted side products in subsequent synthetic steps and complicate the purification of the final active pharmaceutical ingredient (API). The structure of this compound, containing both a polar hydroxyl group and a basic tertiary amine within the piperidine ring, makes its purification by standard silica gel chromatography challenging. The basic nitrogen can interact strongly with acidic silanol groups on the silica surface, resulting in significant peak tailing and potential irreversible adsorption.[1]
To circumvent these issues, this protocol employs a mobile phase modified with a basic additive, triethylamine (TEA), to neutralize the active sites on the silica gel.[2] This approach minimizes undesirable interactions and allows for symmetrical peak shapes and improved separation. This application note will detail a systematic approach to developing an efficient flash chromatography method, beginning with TLC screening to determine the optimal solvent system.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target compound is presented in Table 1.
| Property | Value | Source |
| Chemical Name | This compound | Synblock[3] |
| CAS Number | 512778-95-9 | Synblock[3] |
| Molecular Formula | C8H17NO2 | Synblock[3] |
| Molecular Weight | 159.23 g/mol | Synblock[3] |
| Appearance | (Typically) Off-white to yellow solid or oil | |
| Structure | ![]() |
Chromatographic Purification Workflow
The overall workflow for the purification of this compound is depicted in the following diagram.
Caption: Workflow for the purification of this compound.
Experimental Protocol
Materials and Instrumentation
-
Instrumentation: Automated Flash Chromatography System
-
Stationary Phase: Normal-phase silica gel flash column
-
Crude Sample: this compound (from synthesis)
-
Solvents (HPLC Grade): Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
TLC Plates: Silica gel 60 F254
-
Visualization: UV lamp (254 nm) and potassium permanganate stain
Step 1: Thin-Layer Chromatography (TLC) Method Development
The initial step is to identify a suitable solvent system using TLC that provides good separation of the target compound from impurities. An ideal Rf value for the target compound is between 0.15 and 0.40 to ensure good resolution during column chromatography.[4]
-
Prepare TLC Chambers: Prepare several chambers with different solvent systems. A good starting point for polar, amine-containing compounds is a mixture of a moderately polar solvent and a polar solvent, such as Dichloromethane/Methanol or Ethyl Acetate/Methanol.[4][5]
-
Add Basic Modifier: To each of the chosen solvent systems, add 0.5-1% triethylamine (TEA) to neutralize the acidic silica and prevent peak streaking of the amine.[2]
-
Spot and Develop: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or MeOH). Spot the TLC plates and develop them in the prepared chambers.
-
Visualize and Select: After development, visualize the plates under a UV lamp (if any components are UV active) and then stain with potassium permanganate to visualize all spots. The solvent system that provides the best separation with the target compound having an Rf of ~0.2-0.3 is selected. A common starting point for polar compounds is 5% MeOH in DCM.[5]
Step 2: Sample Preparation (Dry Loading)
For compounds that may have limited solubility in the initial mobile phase, dry loading is recommended to improve band sharpness and resolution.[4]
-
Dissolve Crude Sample: Dissolve the crude this compound in a minimal amount of a volatile solvent in which it is soluble (e.g., methanol).
-
Adsorb onto Silica: Add a small amount of silica gel to the solution (approximately 2-3 times the weight of the crude material).
-
Evaporate Solvent: Thoroughly evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.
Step 3: Automated Flash Chromatography
-
Column Selection and Equilibration: Select a silica gel flash column of an appropriate size for the amount of crude material to be purified. Equilibrate the column with the initial mobile phase (the selected solvent system from TLC, including TEA) for at least 2-3 column volumes.
-
Loading the Sample: Load the prepared dry sample onto the column.
-
Elution Method: Set up a gradient elution method. A typical gradient for this type of purification would start with a less polar mobile phase and gradually increase the polarity. For example, if the optimal TLC solvent system was 95:5 DCM:MeOH with 1% TEA, a suitable gradient could be:
| Time (Column Volumes) | % Dichloromethane (+1% TEA) | % Methanol (+1% TEA) |
| 0-2 | 100 | 0 |
| 2-15 | Gradient to 90 | Gradient to 10 |
| 15-20 | Hold at 90 | Hold at 10 |
-
Fraction Collection: Set the fraction collector to collect fractions based on UV detection or by volume.
Step 4: Analysis of Fractions and Product Isolation
-
TLC Analysis: Analyze the collected fractions by TLC using the same solvent system developed in Step 1 to identify the fractions containing the pure product.
-
Pooling and Evaporation: Combine the pure fractions in a round-bottom flask.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Purity Confirmation: Confirm the purity of the final product by an appropriate analytical method (e.g., HPLC, NMR).
Troubleshooting
-
Peak Tailing/Streaking: This is often due to the interaction of the basic amine with acidic silica. Ensure that a sufficient amount of basic modifier (e.g., 0.5-1% TEA) is added to the mobile phase.[2]
-
Poor Separation: If the separation is not adequate, consider using a shallower gradient during the flash chromatography run. Alternatively, explore other solvent systems identified during TLC development.
-
Compound Not Eluting: If the compound is too polar and binds strongly to the silica, a more polar mobile phase, such as one containing a higher percentage of methanol, may be necessary. In some challenging cases, alternative stationary phases like amine-functionalized silica or reversed-phase C18 may be required.[6][7]
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the purification of this compound using automated flash chromatography. The key to successfully purifying this basic and polar compound is the use of a mobile phase modified with triethylamine to mitigate the undesirable effects of the acidic silica stationary phase. By following a systematic approach of TLC method development, appropriate sample loading, and optimized gradient elution, researchers can consistently obtain this valuable synthetic intermediate in high purity.
References
The Emerging Role of 1-(2-Methoxyethyl)piperidin-4-ol in Catalysis: A Guide for Synthetic Chemists
Introduction: Unveiling the Potential of a Unique Piperidine Scaffold
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Beyond its significance in medicinal chemistry, the piperidine scaffold has also found applications in the realm of catalysis, where its derivatives can serve as versatile ligands for transition metals.[2] This guide focuses on a specific, yet underexplored, member of this family: 1-(2-Methoxyethyl)piperidin-4-ol . We will delve into its potential applications as a ligand in palladium-catalyzed cross-coupling reactions, providing detailed insights and practical protocols for researchers in organic synthesis and drug development.
The unique structural features of this compound—a tertiary amine, a hydroxyl group, and an ether linkage—suggest its potential as a multidentate ligand. The nitrogen atom of the piperidine ring can coordinate to a metal center, while the hydroxyl group and the ether oxygen could engage in secondary interactions, potentially influencing the stability and reactivity of the catalytic species. The methoxyethyl substituent on the nitrogen atom can also modulate the steric and electronic properties of the ligand, offering a handle for fine-tuning catalytic performance. This guide will explore the hypothetical, yet scientifically grounded, applications of this compound in three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.
Application Notes: Rationale for a Novel Ligand
The design of effective ligands is paramount in transition metal catalysis. For this compound, several structural attributes suggest its potential utility in palladium-catalyzed cross-coupling reactions.
-
The Piperidine Nitrogen as a Sigma-Donor: The tertiary amine of the piperidine ring is a strong sigma-donor, which can effectively stabilize the palladium center in its various oxidation states throughout the catalytic cycle. The steric bulk around the nitrogen, influenced by the methoxyethyl group, can play a crucial role in promoting the reductive elimination step, which is often the product-forming step in cross-coupling reactions.
-
The Role of the 4-Hydroxyl Group: The hydroxyl group at the C4 position can participate in hydrogen bonding, either with the solvent, the base, or even the substrates. This could influence the solubility and reactivity of the catalytic complex. In some cases, the hydroxyl group might deprotonate to form an alkoxide, which could directly coordinate to the palladium center, creating a bidentate ligand system. This chelation effect can enhance the stability of the catalyst and influence the selectivity of the reaction. Studies on related 4-aminopiperidine derivatives have shown that the substituent at the 4-position can engage in crucial hydrogen bonding interactions within a catalytic pocket, suggesting a similar role for the hydroxyl group.[3]
-
The Methoxyethyl N-Substituent: The N-(2-methoxyethyl) group offers several potential advantages. The ether oxygen atom is a potential secondary coordination site, which could lead to a more stable and well-defined catalytic species through chelation. The flexibility of the ethyl chain allows this coordination to occur without imposing significant ring strain. Furthermore, the polarity of the methoxyethyl group can enhance the solubility of the ligand and the resulting palladium complex in a wider range of organic solvents.
Based on these features, this compound is a promising candidate as a ligand in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Experimental Protocols
The following protocols are proposed as a starting point for investigating the utility of this compound as a ligand in palladium-catalyzed cross-coupling reactions. Researchers should note that optimization of reaction conditions (e.g., base, solvent, temperature, and catalyst loading) will likely be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds.[4]
Reaction Scheme:
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound (Ligand)
-
Aryl halide (Ar-X; X = I, Br, Cl)
-
Arylboronic acid (Ar'-B(OH)₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and base (2.0 mmol, 2.0 equiv).
-
In a separate vial, dissolve the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent (5 mL) to the Schlenk tube via syringe, followed by the catalyst/ligand solution.
-
Place the reaction mixture in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxidation by air. Performing the reaction under an inert atmosphere is crucial to prevent catalyst deactivation.[4]
-
Base: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step of the catalytic cycle.[4]
-
Ligand-to-Metal Ratio: A 2:1 ligand-to-palladium ratio is a common starting point to ensure the formation of a stable and active catalytic complex.
Visualization of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Heck Reaction of Aryl Halides with Alkenes
The Heck reaction enables the formation of carbon-carbon bonds between aryl halides and alkenes.[5]
Reaction Scheme:
Materials:
-
Palladium source (e.g., Pd(OAc)₂)
-
This compound (Ligand)
-
Aryl halide (Ar-X; X = I, Br)
-
Alkene
-
Base (e.g., Et₃N, K₂CO₃, NaOAc)
-
Anhydrous solvent (e.g., DMF, NMP, Acetonitrile)
Procedure:
-
In a sealable reaction tube, combine the aryl halide (1.0 mmol, 1.0 equiv), alkene (1.5 mmol, 1.5 equiv), and base (1.5 mmol, 1.5 equiv).
-
Add the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).
-
Add the anhydrous solvent (5 mL).
-
Seal the tube and heat the mixture in a preheated oil bath at 100-140 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Causality Behind Experimental Choices:
-
Base: The base in the Heck reaction is required to neutralize the hydrogen halide (HX) that is formed during the catalytic cycle, regenerating the active Pd(0) catalyst.[5]
-
Solvent: Polar aprotic solvents like DMF or NMP are often used to facilitate the dissolution of the reactants and the palladium catalyst.[6]
Visualization of the Heck Reaction Workflow:
Caption: Experimental workflow for the Heck reaction.
Protocol 3: Buchwald-Hartwig Amination of Aryl Halides
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines.[7]
Reaction Scheme:
Materials:
-
Palladium source (e.g., Pd₂(dba)₃, or a pre-catalyst)
-
This compound (Ligand)
-
Aryl halide (Ar-X; X = Cl, Br, I)
-
Amine (R1R2NH)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the base (1.4 mmol, 1.4 equiv).
-
In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which is more reactive in the catalytic cycle.[8]
-
Bulky Ligands: The success of the Buchwald-Hartwig amination often relies on the use of bulky, electron-rich ligands which facilitate the reductive elimination of the C-N bond.[9] The steric profile of this compound could be beneficial in this regard.
Visualization of Key Relationships in Buchwald-Hartwig Amination:
Caption: Logical relationships in the Buchwald-Hartwig amination.
Quantitative Data Summary
As this compound is a novel, proposed ligand, specific quantitative data on its performance is not yet available in the literature. The tables below are templates that researchers can use to systematically record and evaluate the performance of this ligand in comparison to established systems.
Table 1: Template for Suzuki-Miyaura Coupling Data
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | TBD |
| 2 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | 110 | 24 | TBD |
Table 2: Template for Heck Reaction Data
| Entry | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Et₃N | DMF | 120 | 8 | TBD |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | NaOAc | NMP | 140 | 16 | TBD |
Table 3: Template for Buchwald-Hartwig Amination Data
| Entry | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | 100 | 12 | TBD |
| 2 | 2-Bromopyridine | Aniline | K₃PO₄ | Dioxane | 110 | 18 | TBD |
Conclusion and Future Outlook
This compound represents a structurally intriguing and potentially valuable addition to the toolbox of ligands for palladium-catalyzed cross-coupling reactions. Its unique combination of a coordinating nitrogen, a hydrogen-bonding hydroxyl group, and a chelating ether moiety warrants thorough investigation. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the catalytic capabilities of this promising compound. Systematic screening and optimization studies will be crucial to fully elucidate its potential and define its scope in modern organic synthesis. The findings from such studies could pave the way for the development of novel, efficient, and selective catalytic systems for the synthesis of valuable molecules in the pharmaceutical and materials science industries.
References
- 1. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 2. ijnrd.org [ijnrd.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Application Note: Derivatization of 1-(2-Methoxyethyl)piperidin-4-ol for Biological Screening Library Synthesis
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its prevalence is due to a combination of favorable properties: a saturated, six-membered nitrogen heterocycle that is metabolically stable, possesses a three-dimensional structure allowing for precise vectoral presentation of substituents, and a basic nitrogen atom that can be tuned for optimal pharmacokinetic properties. The starting material, 1-(2-Methoxyethyl)piperidin-4-ol , offers two key points for chemical diversification: the secondary hydroxyl group at the C4 position and the tertiary amine of the piperidine ring.
This guide provides a detailed strategic overview and validated protocols for the derivatization of the C4 hydroxyl group to generate a library of diverse ester, ether, and carbamate analogs. Such a library is an excellent starting point for screening campaigns aimed at discovering novel bioactive compounds. The N-(2-methoxyethyl) substituent provides a specific polarity and hydrogen bond accepting feature that can be valuable for molecular recognition.[3]
Strategic Overview of Derivatization
The primary handle for derivatization on the starting scaffold is the secondary alcohol. This functional group is amenable to a variety of robust and high-yielding chemical transformations. The choice of reaction will dictate the physicochemical properties of the resulting derivatives, allowing for systematic exploration of chemical space.
Key Physicochemical Considerations for Library Design
When designing a library, it is crucial to modulate properties that govern a compound's "drug-likeness." A widely used guideline is Lipinski's Rule of Five, which suggests that orally active drugs generally have:[4][5][6][7]
The derivatization strategies outlined below are designed to systematically alter these parameters. For instance, acylation with a lipophilic acyl chloride will increase both molecular weight and logP, while potentially masking a hydrogen bond donor.
Core Derivatization Protocols
The following protocols are optimized for small-scale parallel synthesis, suitable for generating a screening library. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: O-Acylation for Ester Synthesis
This is one of the most straightforward methods for derivatization, converting the alcohol into an ester. The reaction proceeds via a nucleophilic addition-elimination mechanism.[9] Using an acyl chloride is highly efficient, and the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can dramatically increase the reaction rate.[10]
Causality: Triethylamine (Et3N) acts as a stoichiometric, non-nucleophilic base to neutralize the HCl generated during the reaction.[11] DMAP is a hyper-nucleophilic catalyst that reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then readily attacked by the alcohol.[10]
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) in a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.).
-
Add a catalytic amount of DMAP (0.05 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition/Reagent | Purpose |
| Starting Material | This compound | Scaffold |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent, dissolves reactants |
| Base | Triethylamine (Et3N) | HCl scavenger |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | Nucleophilic acylation catalyst |
| Electrophile | Acyl Chloride (R-COCl) | Source of acyl group |
| Temperature | 0 °C to Room Temperature | Controls reaction rate |
| Workup | Saturated NaHCO3 (aq) | Neutralizes excess acid and HCl |
Protocol 2: O-Alkylation for Ether Synthesis (Williamson Ether Synthesis)
This protocol forms an ether linkage, which can significantly alter the compound's polarity and metabolic stability compared to an ester. The Williamson ether synthesis is a classic SN2 reaction where an alkoxide nucleophile displaces a halide from an alkyl halide.[12][13][14]
Causality: A strong base, such as sodium hydride (NaH), is required to deprotonate the secondary alcohol to form the more nucleophilic alkoxide.[14][15][16] The reaction works best with primary alkyl halides, as secondary and tertiary halides are more prone to elimination side reactions.[13][16]
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere, cool the mixture to 0 °C.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Cool the mixture back to 0 °C and add the desired primary alkyl halide (e.g., R-Br or R-I) (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. For less reactive halides, gentle heating (e.g., 50 °C) may be required. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the dropwise addition of water at 0 °C.
-
Add ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Carbamate Synthesis
Carbamates are important functional groups in medicinal chemistry, often acting as bioisosteres for amides or esters. They can be readily formed by the reaction of an alcohol with an isocyanate.[17][18]
Causality: The alcohol acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. The reaction is typically high-yielding and often requires no catalyst, although a mild base can be added to accelerate it.[19]
-
To a solution of this compound (1.0 eq.) in anhydrous DCM or THF (0.2 M) under an inert atmosphere, add the desired isocyanate (R-NCO) (1.05 eq.).
-
If the reaction is slow, add a catalytic amount of dibutyltin dilaurate (DBTDL) or a tertiary amine base like triethylamine.
-
Stir the reaction at room temperature for 1-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture directly.
-
Purify the crude product by flash column chromatography. In many cases, if the reaction goes to completion, the product may be pure enough for screening after simple solvent evaporation.
Purification and Characterization Workflow
Consistent purification and rigorous characterization are essential for ensuring the integrity of a screening library.
Purification: Flash Column Chromatography
Flash column chromatography is the standard method for purifying multi-milligram to gram quantities of organic compounds.[20][21][22]
Workflow Rationale:
-
Stationary Phase: Silica gel is the default choice for its versatility and cost-effectiveness.
-
Mobile Phase Selection: The ideal solvent system is determined by TLC analysis. A good starting point for these piperidine derivatives is a mixture of ethyl acetate (polar) and hexanes (non-polar). For more polar products, dichloromethane/methanol might be necessary. The target compound should have an Rf value of ~0.2-0.3 for optimal separation.[20]
-
Loading: The crude material can be loaded directly as a concentrated solution ("wet loading") or adsorbed onto a small amount of silica gel ("dry loading") for better resolution, especially for less soluble compounds.[23]
-
Elution: The column is run under positive pressure, allowing for rapid separation.[21][24] Fractions are collected and analyzed by TLC to identify those containing the pure product.
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption="Purification Workflow Diagram";
Characterization: Ensuring Identity and Purity
The structure and purity of each derivative must be confirmed before biological screening. A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[25][26][27]
-
LC-MS: This technique provides two key pieces of information. The LC component separates the sample and gives a purity assessment (as % area under the curve at a specific wavelength). The MS component provides the mass of the compound, which should match the calculated molecular weight of the expected product.[25]
-
NMR Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation of organic compounds.[28][29]
-
¹H NMR: Confirms the presence of key protons and their connectivity. For a successful derivatization at the C4 position, the proton at that position (the CH-O) will typically shift downfield (to a higher ppm value) from its position in the starting material.
-
¹³C NMR: Shows all unique carbon atoms in the molecule. The carbon at the C4 position will also show a characteristic shift upon derivatization.
-
dot graph G { layout=neato; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
} caption="Chemical Derivatization Pathways";
Conclusion
The protocols and workflows described herein provide a robust framework for the synthesis, purification, and characterization of a diverse chemical library based on the this compound scaffold. By systematically applying these O-acylation, O-alkylation, and carbamate formation reactions, researchers can efficiently generate novel compounds for biological screening, accelerating the hit-finding stage of the drug discovery process. The key to success lies in methodical execution, careful monitoring of reactions, and rigorous analytical validation of the final products.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nioch.nsc.ru [nioch.nsc.ru]
- 4. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 14. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. jk-sci.com [jk-sci.com]
- 17. A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. youtube.com [youtube.com]
- 21. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 22. dspace.mit.edu [dspace.mit.edu]
- 23. Purification [chem.rochester.edu]
- 24. orgsyn.org [orgsyn.org]
- 25. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 26. LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum - PMC [pmc.ncbi.nlm.nih.gov]
- 27. books.rsc.org [books.rsc.org]
- 28. azolifesciences.com [azolifesciences.com]
- 29. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Methoxyethyl)piperidin-4-ol
Welcome to the technical support center for the synthesis of 1-(2-Methoxyethyl)piperidin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve your final product yield and purity.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its preparation typically involves the N-alkylation of piperidin-4-ol. While seemingly straightforward, this reaction can be prone to issues such as low yields, the formation of side products, and purification difficulties. This guide provides in-depth, experience-based solutions to these common problems.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols.
Issue 1: Low Yield in the N-alkylation of Piperidin-4-ol
Question: I am attempting to synthesize this compound by reacting piperidin-4-ol with 2-bromoethyl methyl ether, but my yields are consistently low. What are the potential causes and how can I improve the outcome?
Answer: Low yields in this N-alkylation are a common challenge and can stem from several factors. Let's break down the likely culprits and the corresponding solutions.
Causality and Strategic Solutions
The N-alkylation of a secondary amine like piperidin-4-ol with an alkyl halide is a classic SN2 reaction. The efficiency of this reaction is highly dependent on the choice of base, solvent, and temperature, as well as the potential for side reactions.
-
Inadequate Base: The reaction generates hydrobromic acid (HBr), which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is crucial to neutralize this acid.[1][2]
-
Recommendation: Use a non-nucleophilic base to prevent competition with the piperidin-4-ol. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. For enhanced reactivity, a stronger base like sodium hydride (NaH) can be used, particularly in an aprotic solvent like DMF or THF.[2][3]
-
-
Solvent Selection: The solvent plays a critical role in an SN2 reaction by solvating the ions formed.
-
Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can lead to decomposition and the formation of elimination byproducts.
-
Recommendation: Start the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating to 50-70°C can be beneficial.[2]
-
-
Side Reaction - Quaternization: Over-alkylation of the desired tertiary amine product can occur, leading to the formation of a quaternary ammonium salt. This is more likely if an excess of the alkylating agent is used or if the reaction is left for too long.[1]
-
Recommendation: Use a slight excess of the piperidin-4-ol relative to the 2-bromoethyl methyl ether (e.g., 1.1 equivalents of the amine). Alternatively, add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[1]
-
Optimized Protocol: Direct N-Alkylation
| Parameter | Recommendation | Rationale |
| Starting Materials | Piperidin-4-ol (1.1 eq), 2-Bromoethyl methyl ether (1.0 eq) | A slight excess of the amine minimizes over-alkylation. |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq) | Neutralizes the acid formed and is easy to handle.[2] |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | A polar aprotic solvent that facilitates the SN2 reaction. |
| Temperature | Room temperature, with optional heating to 50-70°C | Balances reaction rate with minimizing side reactions.[2] |
| Reaction Time | 12-24 hours | Monitor by TLC for completion. |
Step-by-Step Methodology:
-
To a stirred solution of piperidin-4-ol (1.1 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Add 2-bromoethyl methyl ether (1.0 equivalent) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
If the reaction is slow, heat the mixture to 50-70°C.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of an Elimination Byproduct
Question: I'm observing a significant amount of an impurity that I suspect is an elimination byproduct. How can I suppress this side reaction?
Answer: The formation of an elimination byproduct, likely methyl vinyl ether from the 2-bromoethyl methyl ether, is a competing reaction pathway, particularly with stronger, more sterically hindered bases or at higher temperatures.
Minimizing Elimination
-
Base Selection: A bulky, strong base can favor E2 elimination.
-
Recommendation: Use a milder, non-hindered base like potassium carbonate or sodium bicarbonate. These are sufficiently basic to neutralize the acid produced without promoting significant elimination.
-
-
Temperature Control: Higher temperatures provide the activation energy for both substitution and elimination, but often favor elimination to a greater extent.
-
Recommendation: Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often sufficient.
-
Issue 3: Difficulties in Product Purification
Question: My crude product is an oil that is difficult to purify by column chromatography, and I'm seeing co-elution of my product with starting material. What purification strategies do you recommend?
Answer: Purification can indeed be challenging due to the polar nature of the product and unreacted starting material.
Effective Purification Strategies
-
Acid-Base Extraction: The basicity of the piperidine nitrogen allows for an effective purification method.
-
Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired product and any unreacted piperidin-4-ol will move into the aqueous layer as their respective ammonium salts.
-
Wash the organic layer again with the acid solution to ensure complete extraction.
-
Combine the aqueous layers and basify with a strong base (e.g., 10M NaOH) to a pH > 12.
-
Extract the now deprotonated, organic-soluble product back into an organic solvent.
-
Dry the organic layer and concentrate to yield the purified product.
-
-
-
Chromatography Optimization: If column chromatography is necessary, consider the following:
-
Adsorbent: Use silica gel treated with triethylamine to prevent streaking of the basic amine product.
-
Eluent System: A gradient elution starting with a less polar solvent system and gradually increasing the polarity can improve separation. A common system is a gradient of methanol in dichloromethane.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different alkylating agent, such as 2-chloroethyl methyl ether?
A1: Yes, 2-chloroethyl methyl ether can be used. However, due to the lower reactivity of alkyl chlorides compared to bromides in SN2 reactions, you may need to employ more forcing conditions, such as higher temperatures or the addition of a catalytic amount of sodium iodide to facilitate an in-situ Finkelstein reaction, converting the chloride to the more reactive iodide.
Q2: Is reductive amination a viable alternative synthetic route?
A2: Absolutely. Reductive amination is an excellent alternative that can offer high yields and avoid the issue of over-alkylation.[4][5] This would involve the reaction of piperidin-4-one with methoxyethylamine in the presence of a reducing agent.
Reductive Amination Workflow
Recommended Protocol for Reductive Amination:
-
Dissolve piperidin-4-one (1.0 equivalent) and methoxyethylamine (1.1 equivalents) in a suitable solvent like dichloromethane or 1,2-dichloroethane.
-
Add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir for 30-60 minutes at room temperature.
-
Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.[6]
-
Continue stirring at room temperature for 4-12 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate to obtain the crude product, which can then be purified.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These methods are excellent for determining the purity of the final compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for the synthesis of 1-(2-Methoxyethyl)piperidin-4-ol
Welcome to the technical support guide for the synthesis of 1-(2-methoxyethyl)piperidin-4-ol. This document provides in-depth troubleshooting advice in a frequently asked questions (FAQ) format to address common challenges encountered during this N-alkylation reaction. The insights provided are grounded in established chemical principles to help you diagnose problems, optimize your reaction conditions, and achieve a successful synthesis.
Core Reaction Overview
The synthesis of this compound is typically achieved via a nucleophilic substitution reaction (SN2) between piperidin-4-ol and an alkylating agent like 2-bromoethyl methyl ether or 2-chloroethyl methyl ether. A base is required to neutralize the hydrohalic acid byproduct and regenerate the nucleophilic amine.
Reaction Scheme
Caption: General N-alkylation reaction pathway.
Troubleshooting FAQs
Section 1: Reaction Initiation & Progression
Q1: My reaction is not progressing, and a TLC analysis shows only the piperidin-4-ol starting material. What are the likely causes?
A1: A stalled reaction at the outset typically points to issues with the reagents or fundamental reaction conditions. Here’s a systematic checklist:
-
Base Inadequacy: The base is critical for deprotonating the piperidinium salt that forms, regenerating the neutral, nucleophilic amine.[1]
-
Cause: An insufficient amount of base (less than 1 equivalent) or a base that is too weak or sterically hindered may not effectively neutralize the acid byproduct, causing the reaction to halt.[1]
-
Solution: Ensure you are using at least 1.5-2.0 equivalents of a suitable base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. For more challenging cases, a stronger, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) can be used.[1]
-
-
Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Cause: A non-polar solvent will not adequately dissolve the polar starting materials and base, preventing them from reacting.
-
Solution: Use a polar aprotic solvent such as Acetonitrile (ACN) or N,N-Dimethylformamide (DMF).[1][2] These solvents are excellent for SN2 reactions as they solvate the cation of the base but do not strongly solvate the amine nucleophile, leaving it free to react.[3]
-
-
Reagent Quality:
-
Cause: The alkylating agent (2-bromoethyl methyl ether) can degrade over time, especially if exposed to moisture. Piperidin-4-ol is hygroscopic and absorbed water can interfere with the reaction.[4]
-
Solution: Use freshly opened or properly stored reagents. If necessary, dry the piperidin-4-ol under vacuum before use. Ensure your solvent is anhydrous, particularly if using a highly reactive base like sodium hydride (NaH).[1]
-
Q2: The reaction is very slow, even with the correct reagents. How can I increase the reaction rate?
A2: Sluggish reaction kinetics can be overcome by adjusting several parameters:
-
Temperature: Most N-alkylations of this type proceed well at room temperature, but less reactive alkylating agents (like 2-chloroethyl methyl ether) may require heating.[2] Gently heating the reaction to 50-70 °C can significantly increase the rate.[1] Monitor the reaction closely by TLC to avoid side product formation at higher temperatures.
-
Leaving Group Ability: The rate of an SN2 reaction is highly dependent on the quality of the leaving group.
-
Explanation: The carbon-halogen bond is broken in the rate-determining step. A better leaving group is the conjugate base of a stronger acid.
-
Recommendation: The reactivity order for alkyl halides is I > Br > Cl.[5] If you are using 2-chloroethyl methyl ether and the reaction is slow, switching to 2-bromoethyl methyl ether will accelerate the reaction. Using an iodide source (e.g., a catalytic amount of NaI or KI) can facilitate an in situ Finkelstein reaction, converting the alkyl bromide/chloride to the more reactive alkyl iodide.
-
| Parameter | Recommendation | Rationale |
| Base | Use 1.5-2.0 eq. of K₂CO₃ or Cs₂CO₃ | Ensures complete neutralization of acid byproduct. |
| Solvent | Anhydrous ACN or DMF | Polar aprotic solvents favor SN2 kinetics. |
| Temperature | 25-70 °C | Increases reaction rate; monitor for side products. |
| Alkyl Halide | R-I > R-Br > R-Cl | Weaker C-X bond and more stable X⁻ leaving group increase rate.[5] |
Section 2: Impurities and Side Reactions
Q3: My TLC plate shows a new, highly polar spot that doesn't move from the baseline, and my product yield is low. What is this impurity?
A3: This is a classic sign of over-alkylation, leading to the formation of a quaternary ammonium salt.[5][6]
-
Mechanism: The product, this compound, is a tertiary amine. While it is more sterically hindered, it is still nucleophilic and can react with a second molecule of the alkylating agent.[7] This forms a positively charged quaternary ammonium salt, which is very polar and will not move on a standard silica gel TLC plate.
Caption: Formation of a quaternary ammonium salt side product.
-
Prevention & Mitigation:
-
Control Stoichiometry: Use a slight excess of the piperidin-4-ol (e.g., 1.1 equivalents) relative to the alkylating agent (1.0 equivalent). This ensures the alkylating agent is consumed before significant over-alkylation can occur.
-
Slow Addition: Add the alkylating agent dropwise or via a syringe pump over several hours.[1] This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant secondary amine starting material over the tertiary amine product.[5]
-
Q4: Besides my product, I have a significant amount of an apolar impurity. What could it be?
A4: This is likely an alkene formed via an elimination (E2) side reaction, especially if the reaction was heated strongly or a very strong, sterically hindered base was used.
-
Mechanism: The base, instead of acting as a neutralizer, can act as a nucleophile and abstract a proton from the carbon adjacent (beta) to the leaving group on the alkylating agent. This results in the formation of methyl vinyl ether.
-
Prevention:
-
Avoid excessively high temperatures.
-
Use a base that is strong enough to deprotonate the amine salt but not so strong that it promotes elimination. K₂CO₃ is generally a good choice. Avoid strong, bulky bases like potassium tert-butoxide unless specifically required.
-
Ensure the base is fully dissolved or well-stirred as localized high concentrations can promote side reactions.
-
Section 3: Work-up and Purification
Q5: I am getting a persistent emulsion during the aqueous extraction. How can I break it?
A5: Emulsions are common when working with amines, which can act as surfactants.
-
Immediate Solutions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, making the organic product less soluble and helping to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Q6: I am having difficulty purifying the product by column chromatography. It is streaking badly on the column.
A6: The basic nature of the amine product can cause it to interact strongly and irreversibly with the acidic silica gel, leading to poor separation and low recovery.
-
Solution: Deactivate the Silica Gel
-
Prepare a Triethylamine-Treated Mobile Phase: Add 0.5-1% triethylamine (TEA) to your eluent mixture (e.g., Dichloromethane/Methanol).
-
Rationale: The TEA is a stronger base than your product and will preferentially bind to the acidic sites on the silica gel. This "deactivates" the column, allowing your product to elute cleanly without streaking.
-
Procedure: Flush the packed column with the TEA-containing eluent before loading your sample.
-
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Standard Protocol & Characterization
Baseline Experimental Protocol
This protocol is a standard starting point for the synthesis.
-
To a round-bottom flask, add piperidin-4-ol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to form a stirrable slurry.
-
Begin vigorous stirring and add 2-bromoethyl methyl ether (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring progress by TLC (e.g., 10% MeOH in DCM with 1% TEA).
-
Once the reaction is complete, filter off the inorganic salts and rinse with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography on silica gel using a gradient of methanol in dichloromethane containing 1% triethylamine.
Expected Analytical Data
The following data can be used to confirm the identity and purity of the final product, this compound.
| Analysis | Expected Result |
| 1H NMR (CDCl₃) | δ ~3.55 (t, 2H), ~3.35 (s, 3H), ~3.70 (m, 1H), ~2.80 (m, 2H), ~2.60 (t, 2H), ~2.25 (m, 2H), ~1.85 (m, 2H), ~1.60 (m, 2H) |
| 13C NMR (CDCl₃) | δ ~71.5, ~67.5, ~59.0, ~57.5, ~53.0, ~34.5 |
| Mass Spec (ESI+) | [M+H]⁺ = 160.13 |
Note: Exact NMR shifts can vary depending on the solvent and concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 4. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 1-(2-Methoxyethyl)piperidin-4-ol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(2-Methoxyethyl)piperidin-4-ol. We provide in-depth troubleshooting for common side reactions and impurities encountered during its preparation, focusing on the most prevalent synthetic route: the N-alkylation of piperidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
The most widely employed method is the direct N-alkylation of piperidin-4-ol with a 2-methoxyethyl halide, such as 2-bromoethyl methyl ether or 2-chloroethyl methyl ether. This is a standard nucleophilic substitution reaction where the secondary amine of the piperidine ring attacks the electrophilic carbon of the alkyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct.[1]
Q2: I have a highly polar impurity in my crude product that is difficult to separate. What is it likely to be?
The most probable highly polar impurity is the quaternary ammonium salt. This side product forms when the desired tertiary amine product, this compound, acts as a nucleophile and reacts with another molecule of the alkylating agent.[1] This over-alkylation is a common issue in the N-alkylation of secondary amines. Due to its ionic nature, this salt is often highly soluble in polar solvents and will appear as a baseline spot on a normal-phase TLC plate.
Q3: How can I minimize the formation of the quaternary ammonium salt?
Preventing over-alkylation is key to achieving high purity and yield. The primary strategy is to control the stoichiometry and addition rate of the reagents. Slowly adding the alkylating agent to a solution containing an excess of piperidin-4-ol ensures that the halide is more likely to encounter the starting secondary amine rather than the tertiary amine product.[1] Additionally, using a hindered, non-nucleophilic base can prevent the base itself from participating in side reactions.[2]
Q4: My reaction yield is significantly lower than expected, even after a long reaction time. What are the potential causes?
Low yield can stem from several factors beyond over-alkylation:
-
Base-Induced Elimination: The alkylating agent, 2-bromoethyl methyl ether, can undergo E2 elimination in the presence of a strong base to form the volatile byproduct, methyl vinyl ether. This consumes the alkylating agent without forming the desired product.
-
Insufficient Base: If the base is not strong enough or is used in a substoichiometric amount, the reaction will generate piperidinium hydrohalide salt. This protonated amine is no longer nucleophilic, effectively halting the reaction.[1]
-
Poor Reagent Quality: Degradation of the alkylating agent or the piperidin-4-ol starting material can also lead to lower yields.
Q5: What is the role of the base in this reaction, and which one should I choose?
The base serves a critical role: to neutralize the hydrohalic acid (HBr or HCl) generated during the N-alkylation. Without a base, the acid would protonate the starting piperidin-4-ol, rendering it non-nucleophilic and stopping the reaction.[1]
Ideal bases include:
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective and commonly used. They are heterogeneous in many organic solvents, which can sometimes slow the reaction but simplifies work-up.
-
Hindered Amine Bases: N,N-Diisopropylethylamine (DIPEA or Hünig's base) is an excellent choice. Its steric bulk prevents it from acting as a nucleophile, so it does not compete with the piperidine substrate.[2]
Visualizing the Reaction and Key Side Reaction
The following diagram illustrates the desired N-alkylation pathway versus the common over-alkylation side reaction.
Caption: Main vs. Side Reaction Pathways in the Synthesis.
Troubleshooting Guide
This table provides a structured approach to diagnosing and solving common issues encountered during the synthesis.
| Observed Problem | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| Low Yield (<60%) | 1. Incomplete Reaction: Insufficient time or temperature. 2. Reagent Decomposition: Base-induced elimination of the alkylating agent. 3. Insufficient Base: Protonation of starting material, halting the reaction. | 1. Monitor with TLC: Ensure the disappearance of the piperidin-4-ol spot. If stalled, gently increase the temperature (e.g., to 50-60 °C). 2. Use a Milder Base: Switch from a strong base like NaH to K₂CO₃ or DIPEA to disfavor the E2 elimination pathway. 3. Use Stoichiometric Base: Ensure at least 1.1-1.5 equivalents of base are used relative to the alkylating agent to fully neutralize the acid byproduct. |
| Product Contaminated with Starting Material | Incomplete Reaction: Insufficient alkylating agent or reaction time. | Control Stoichiometry: Use a slight excess of the alkylating agent (1.1 eq). If starting material persists, add a small additional portion (0.1 eq) of the alkylating agent and monitor by TLC. |
| Presence of a Highly Polar Impurity (Baseline on TLC) | Over-alkylation: The tertiary amine product has reacted further to form a quaternary ammonium salt. | 1. Reverse Addition: Add the alkylating agent slowly via a syringe pump to a solution of excess piperidin-4-ol (1.2-1.5 eq). This maintains a high concentration of the primary nucleophile.[1] 2. Purification: The quaternary salt is highly water-soluble. During work-up, it can often be removed by washing the organic layer thoroughly with water or brine. |
| Complex Mixture of Products | Reaction Temperature Too High: High temperatures can promote multiple side reactions, including elimination and decomposition. | Maintain Moderate Temperature: Run the reaction at room temperature or with gentle heating (40-50 °C). Avoid aggressive heating unless the reaction is known to be sluggish. |
Data Summary: Expected vs. Poor Outcomes
| Parameter | Optimized Protocol Outcome | Poor Outcome (Common Issues) |
| Yield | 75-90% | < 60% |
| Purity (Crude) | > 90% (by ¹H NMR) | < 70%, significant starting material or baseline impurities |
| TLC Analysis | Clean conversion to a single major product spot | Multiple spots, significant starting material, baseline streaking |
| Work-up | Simple liquid-liquid extraction yields clean product | Emulsions form, product difficult to isolate from polar impurities |
Reference Experimental Protocol: N-Alkylation of Piperidin-4-ol
This protocol is designed to minimize common side reactions.
Materials:
-
Piperidin-4-ol (1.2 eq)
-
2-Bromoethyl methyl ether (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add piperidin-4-ol (1.2 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask under an inert atmosphere (e.g., Nitrogen or Argon) to create a slurry (approx. 0.5 M concentration relative to the limiting reagent).
-
Reagent Addition: In a separate flask, prepare a solution of 2-bromoethyl methyl ether (1.0 eq) in a small amount of anhydrous acetonitrile.
-
Slow Addition: Add the 2-bromoethyl methyl ether solution dropwise to the stirring piperidin-4-ol slurry over 30-60 minutes at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., using 10% Methanol in Dichloromethane with 1% NH₄OH). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Once the reaction is complete, filter the solid K₂CO₃ and salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like Dichloromethane or Ethyl Acetate (50 mL).
-
Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by column chromatography on silica gel.
References
Technical Support Center: Optimization of Reaction Conditions for 1-(2-Methoxyethyl)piperidin-4-ol
Welcome to the dedicated technical support guide for the synthesis and optimization of 1-(2-Methoxyethyl)piperidin-4-ol. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to enhance your reaction yield, purity, and scalability.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for preparing this compound?
The most prevalent and industrially scalable method for synthesizing this compound is the N-alkylation of piperidin-4-ol with a suitable 2-methoxyethylating agent. The general reaction scheme is outlined below:
Figure 1. General synthetic scheme for this compound.
The selection of the 2-methoxyethylating agent and the base is critical for reaction efficiency. While 2-methoxyethyl bromide is reactive, 2-methoxyethyl chloride is often preferred for large-scale synthesis due to cost and safety considerations. The reaction is typically performed in the presence of an inorganic base like potassium carbonate (K₂CO₃) which acts as a proton scavenger.
Q2: I am observing significant amounts of a dialkylated impurity. What is the cause and how can I minimize it?
The formation of a dialkylated quaternary ammonium salt is a common side reaction, especially if the reaction temperature is too high or the stoichiometry of the reactants is not carefully controlled.
Causality: The nitrogen atom of the product, this compound, can undergo a second alkylation by the 2-methoxyethylating agent to form a quaternary ammonium salt. This is more likely to occur if there is an excess of the alkylating agent or if the reaction is driven too hard.
Troubleshooting Protocol:
-
Stoichiometry Control: Use a slight excess of piperidin-4-ol (e.g., 1.1 to 1.2 equivalents) relative to the 2-methoxyethylating agent. This ensures the alkylating agent is the limiting reactant.
-
Controlled Addition: Add the 2-methoxyethylating agent slowly to the reaction mixture containing piperidin-4-ol and the base. This maintains a low instantaneous concentration of the alkylating agent.
-
Temperature Management: Maintain the reaction temperature within the optimal range, typically between 60-80 °C. Avoid excessive heating, which can accelerate the rate of the second alkylation.
-
Monitoring: Track the reaction progress using a suitable analytical technique like GC-MS or LC-MS to monitor the consumption of starting materials and the formation of the product and impurity.
Figure 2. Competing reaction pathways leading to product and impurity.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Conversion of Piperidin-4-ol | 1. Insufficient base.2. Low reaction temperature.3. Inactive alkylating agent. | 1. Ensure at least 2 equivalents of a base like K₂CO₃ are used.2. Gradually increase the temperature to 80 °C and monitor.3. Verify the purity and integrity of the 2-methoxyethylating agent. |
| Formation of Unknown Impurities | 1. Degradation of solvent or reactants at high temperatures.2. Presence of impurities in the starting materials. | 1. Lower the reaction temperature and extend the reaction time.2. Analyze the purity of all starting materials before use. |
| Difficult Product Isolation/Purification | 1. Emulsion formation during aqueous workup.2. Co-elution of product with starting material during chromatography. | 1. Add a saturated brine solution to break the emulsion.2. Optimize the solvent system for column chromatography to improve separation. |
Optimized Experimental Protocol
This protocol is designed to provide a high-yield, high-purity synthesis of this compound.
Materials:
-
Piperidin-4-ol
-
2-Methoxyethyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (Brine)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidin-4-ol (1.0 eq), anhydrous potassium carbonate (2.2 eq), and anhydrous acetonitrile.
-
Reactant Addition: Begin stirring the mixture and slowly add 2-methoxyethyl chloride (1.1 eq) to the suspension at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to 75-80 °C and maintain it at this temperature for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless to pale yellow oil.
Figure 3. Step-by-step experimental workflow for the optimized synthesis.
Technical Support Center: Purification of 1-(2-Methoxyethyl)piperidin-4-ol
Welcome to the technical support center for the purification of 1-(2-Methoxyethyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.
Introduction to Purification Challenges
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its structure, containing a basic piperidine nitrogen, a hydroxyl group, and a methoxyethyl substituent, presents a unique set of purification challenges. Common issues include the removal of starting materials, reaction byproducts, and degradation products, as well as handling the compound's physical properties. This guide will equip you with the knowledge to overcome these obstacles and achieve high purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Low Purity After Column Chromatography - Tailing Peaks
Symptom: During purification by silica gel column chromatography, the desired product elutes as a broad, tailing peak, leading to poor separation from impurities and low recovery of pure fractions.
Probable Cause: The basic nitrogen atom of the piperidine ring is interacting strongly with the acidic silanol groups on the surface of the silica gel.[1] This strong interaction leads to a non-ideal elution profile, characterized by significant peak tailing.
Solution:
-
Mobile Phase Modification: Add a small amount of a basic modifier to the mobile phase to neutralize the acidic sites on the silica gel.
-
Recommended Modifier: Triethylamine (TEA) at a concentration of 0.1-1% (v/v) in your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).
-
Alternative: Ammonia solution in methanol can also be used, but TEA is often preferred for its volatility.
-
-
Use of Deactivated Silica: Employ silica gel that has been pre-treated or "deactivated" to reduce the number of acidic sites.
-
Alternative Stationary Phases: Consider using a different stationary phase that is less acidic, such as alumina (basic or neutral) or a polymer-based reversed-phase column if the compound and impurities have suitable solubility.
Issue 2: Presence of N-Oxide Impurity
Symptom: Analytical data (e.g., LC-MS) of the purified product shows a significant peak with a mass corresponding to the N-oxide of this compound.
Probable Cause: Tertiary amines are susceptible to oxidation, which can occur during the synthesis, work-up, or even during storage, especially in the presence of oxidizing agents or air.
Solution:
-
Inert Atmosphere: Conduct the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Reductive Work-up: If N-oxide formation is suspected during the reaction, a mild reductive work-up can be employed. This may involve the use of sodium bisulfite or sodium thiosulfate solution during the aqueous extraction.
-
Storage: Store the purified compound under an inert atmosphere, protected from light, and at a low temperature to prevent degradation.
Issue 3: Difficulty in Removing Starting Materials
Symptom: The purified product is contaminated with unreacted starting materials, such as 4-hydroxypiperidine or 1-bromo-2-methoxyethane (or a related electrophile).
Probable Cause: Incomplete reaction or inefficient removal of excess starting materials during the initial work-up. The polarity of the starting materials may be similar to the product, making chromatographic separation challenging.
Solution:
-
Aqueous Extraction Optimization:
-
To remove unreacted 4-hydroxypiperidine (which is basic), perform an acidic wash (e.g., with dilute HCl) to protonate it and extract it into the aqueous layer. The desired product, also a base, will also be protonated, so careful pH control and subsequent basification and extraction are necessary.
-
To remove unreacted 1-bromo-2-methoxyethane (which is non-polar), ensure thorough extraction with an organic solvent.
-
-
Chromatography Gradient Optimization: A shallow and carefully optimized gradient during column chromatography can improve the resolution between the product and starting materials with similar polarities.
Frequently Asked Questions (FAQs)
Q1: What is the best way to remove water from the final product?
A1: this compound is hygroscopic. To remove residual water, you can dissolve the compound in a suitable organic solvent (like toluene or dichloromethane), dry the solution over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and then remove the solvent under reduced pressure. For very stubborn cases, azeotropic distillation with toluene can be effective.
Q2: Can I use recrystallization to purify this compound?
A2: Recrystallization can be an effective purification method if a suitable solvent system is found.[2] The ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain soluble at lower temperatures. A solvent screen with solvents like ethyl acetate, acetonitrile, or mixtures with hexanes is a good starting point.
Q3: What analytical techniques are recommended for purity assessment?
A3: A combination of techniques is recommended for a comprehensive purity assessment.[3]
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of the product and any impurities.
Q4: My compound appears as an oil, but the literature reports a solid. What should I do?
A4: The physical state can be influenced by purity and the presence of residual solvent. If your compound is an oil, try to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal of the pure compound (if available), or cooling the sample to a lower temperature. If it remains an oil, it may still be of high purity. Confirm the purity using the analytical techniques mentioned above.
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
Workflow Diagram:
Caption: Workflow for the purification of this compound by flash column chromatography.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to the solution and concentrate the mixture to dryness under reduced pressure. This dry-loading method generally results in better separation.
-
-
Column Packing and Equilibration:
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% dichloromethane or ethyl acetate/hexanes).
-
Pack the column with the slurry and then equilibrate the column by flushing with several column volumes of the initial mobile phase containing the basic modifier (e.g., 0.5% triethylamine).
-
-
Loading and Elution:
-
Carefully load the dried sample onto the top of the column.
-
Begin elution with the initial mobile phase and gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol in dichloromethane). A shallow gradient is often most effective.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Recrystallization
This protocol provides a general guideline for purifying this compound by recrystallization.
Logical Relationship Diagram:
Caption: Logical flow for the recrystallization of this compound.
Step-by-Step Methodology:
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product and a few drops of a test solvent.
-
The ideal solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Test solvents such as ethyl acetate, acetonitrile, isopropanol, or mixtures like ethyl acetate/hexanes.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling and promote the formation of larger crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of the solvent.
-
Data Summary Table
The following table provides a hypothetical comparison of purification methods for this compound, illustrating the potential outcomes.
| Purification Method | Typical Purity | Typical Yield | Throughput | Key Advantage |
| Flash Chromatography | >98% | 70-90% | Medium | Good for complex mixtures |
| Recrystallization | >99% | 50-80% | High | Highly pure product |
| Preparative HPLC | >99.5% | 60-85% | Low | Highest purity achievable |
| Acid-Base Extraction | Variable | >90% | High | Good for initial cleanup |
References
stability issues of 1-(2-Methoxyethyl)piperidin-4-ol under different conditions
Welcome to the technical support center for 1-(2-Methoxyethyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound. Understanding the stability of this compound is critical for ensuring the accuracy and reproducibility of experimental results, as well as for maintaining the integrity of the compound during storage and handling.
Introduction
This compound is a substituted piperidine derivative with key functional groups that influence its chemical stability: a tertiary amine, a secondary alcohol, and an ether linkage. The reactivity of these functional groups under various experimental and storage conditions can lead to degradation, impurity formation, and a potential loss of biological activity. This guide provides a comprehensive overview of potential stability issues and offers practical solutions to mitigate these challenges.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Handling and Storage
Question 1: I have received a shipment of this compound. What are the ideal storage conditions to ensure its long-term stability?
Answer:
Proper storage is the first line of defense against degradation. Based on the chemical structure and safety data for similar compounds, the following storage conditions are recommended:
-
Temperature: Store in a cool, well-ventilated place, away from heat sources. Refrigeration (2-8 °C) is advisable for long-term storage to minimize the rate of potential degradation reactions.
-
Atmosphere: The tertiary amine in the piperidine ring is susceptible to oxidation. To minimize this, it is best to store the compound under an inert atmosphere, such as nitrogen or argon. After each use, flush the container with an inert gas before sealing.
-
Light: Protect the compound from light, especially UV light, which can catalyze degradation.[1] Store in an amber vial or a light-blocking container.
-
Moisture: The compound is hygroscopic.[2] Store in a tightly sealed container in a dry environment or a desiccator to prevent water absorption, which could facilitate hydrolytic degradation or act as a medium for other reactions.
Question 2: I've noticed a change in the color and physical appearance of my stored this compound. What could be the cause?
Answer:
A change in color (e.g., from white/off-white to yellow or brown) or consistency is a common indicator of chemical degradation. The most likely cause is oxidation of the tertiary amine, which can lead to the formation of colored N-oxide species or other complex degradation products. Exposure to air and light can accelerate this process.
To troubleshoot this, you should:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (cool, dark, dry, and preferably under an inert atmosphere).
-
Analytical Confirmation: Re-analyze the material using techniques like HPLC-UV to assess its purity. A decrease in the main peak area and the appearance of new peaks would confirm degradation.
-
Consider Disposal: If significant degradation is confirmed, it is best to discard the material to avoid compromising your experimental results.
Stability in Solution
Question 3: I am preparing a stock solution of this compound. What solvents are recommended, and are there any I should avoid?
Answer:
The choice of solvent is critical for maintaining the stability of the compound in solution.
-
Recommended Solvents:
-
Aprotic Solvents: Anhydrous aprotic solvents like DMSO, DMF, and acetonitrile are generally good choices for stock solutions, as they are less likely to participate in degradation reactions.
-
Alcohols: Anhydrous ethanol or methanol can also be used, but be aware that the secondary alcohol on the piperidine ring could potentially undergo trans-esterification if acidic impurities are present.
-
-
Solvents and Conditions to Avoid:
-
Aqueous Solutions: Avoid long-term storage in aqueous solutions, especially at non-neutral pH. The tertiary amine can act as a base, and the compound may be more susceptible to microbial growth and oxidative degradation in water.
-
Acidic Conditions: Strong acidic conditions can lead to the protonation of the tertiary amine, which may alter its reactivity. More importantly, the ether linkage could be susceptible to cleavage under harsh acidic conditions and elevated temperatures.
-
Basic Conditions: While the compound is expected to be relatively stable under mild basic conditions, strong bases could potentially deprotonate the secondary alcohol, forming an alkoxide that might be more reactive.
-
Question 4: My experimental results are inconsistent when using a solution of this compound that was prepared a few days ago. Could the compound be degrading in my experimental buffer (pH 7.4)?
Answer:
Yes, it is possible that the compound is degrading in your aqueous buffer, even at a neutral pH. The presence of dissolved oxygen in the buffer can lead to gradual oxidation of the tertiary amine. Additionally, if your buffer contains any metal ions (e.g., from water source or other reagents), they can catalyze this oxidation. A structurally similar compound, 1-(2-hydroxyethyl)pyrrolidine, showed significantly reduced stability in the presence of high oxygen concentrations and iron.[3]
Troubleshooting Steps:
-
Freshly Prepare Solutions: Always prepare fresh solutions of this compound for your experiments.
-
Degas Buffers: If you must use a solution over a short period, consider degassing your buffer to remove dissolved oxygen.
-
Use Chelating Agents: If you suspect metal-catalyzed oxidation, the addition of a small amount of a chelating agent like EDTA to your buffer can help sequester metal ions.
-
Perform a Stability Study: To confirm degradation, you can perform a simple stability study by analyzing the purity of your solution by HPLC at different time points (e.g., 0, 4, 8, 24 hours) under your experimental conditions.
Potential Degradation Pathways
Question 5: What are the most likely degradation pathways for this compound?
Answer:
Based on the functional groups present, the following degradation pathways are plausible:
-
Oxidation of the Tertiary Amine: This is a very common degradation pathway for piperidine-containing compounds.[4] The tertiary amine can be oxidized by atmospheric oxygen, peroxides, or other oxidizing agents to form the corresponding N-oxide. Further oxidation or rearrangement could lead to more complex products, including ring-opening.
-
Oxidation of the Secondary Alcohol: The secondary alcohol at the 4-position of the piperidine ring can be oxidized to the corresponding ketone, 1-(2-methoxyethyl)piperidin-4-one. This is a common reaction that can be promoted by various oxidizing agents.
-
Ether Cleavage: The methoxyethyl side chain contains an ether linkage. While generally stable, ethers can be cleaved under strong acidic conditions (e.g., using HBr or HI), which is a known synthetic reaction. While unlikely under typical experimental conditions, it's a potential vulnerability in harsh chemical environments.
-
Photodegradation: Exposure to UV light can provide the energy to initiate radical-based degradation reactions.[4] The ICH guidelines for photostability testing recommend exposing the drug substance to a light source to evaluate its photosensitivity.[5][6]
The following diagram illustrates a hypothetical oxidative degradation pathway:
Caption: Hypothetical oxidative degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and assess its stability profile.
Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][6] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, by HPLC-UV.
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.
Protocol 2: Workflow for Investigating Inconsistent Results
This workflow provides a systematic approach to troubleshooting when you suspect compound instability is affecting your experimental outcomes.
Caption: A workflow for troubleshooting inconsistent experimental results potentially caused by compound instability.
Data Summary
The following table provides a hypothetical summary of results from a forced degradation study on this compound, illustrating how the data can be presented.
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | < 5% | 1 | - |
| 0.1 M NaOH, 60°C, 24h | < 2% | 0 | - |
| H₂O, 60°C, 24h | < 2% | 0 | - |
| 3% H₂O₂, RT, 24h | ~ 25% | 3 | N-Oxide Derivative |
| Heat (80°C), 48h | ~ 10% | 2 | 1-(2-methoxyethyl)piperidin-4-one |
| Photolytic | ~ 15% | 2 | Unknown |
Disclaimer: This is a hypothetical data table for illustrative purposes. Actual degradation will depend on the specific experimental conditions.
References
- 1. lobachemie.com [lobachemie.com]
- 2. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
removing unreacted starting materials from 1-(2-Methoxyethyl)piperidin-4-ol
Welcome to the technical support center for the purification of 1-(2-Methoxyethyl)piperidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this tertiary amine from common unreacted starting materials. Here, we provide in-depth troubleshooting advice, detailed purification protocols, and the scientific rationale behind each technique.
Section 1: Understanding the Synthetic Landscape & Potential Impurities
The purification strategy for this compound is fundamentally dictated by its synthetic route. The most common laboratory and industrial synthesis involves the N-alkylation of piperidin-4-ol (a secondary amine) with a 2-methoxyethyl electrophile, such as 2-chloroethyl methyl ether.
This reaction, while effective, can often be incomplete, leading to a crude product mixture containing the desired tertiary amine along with unreacted starting materials. Identifying these impurities by understanding their distinct chemical properties is the first step toward successful purification.
Table 1: Physicochemical Properties of Product and Potential Starting Materials
| Compound | Structure | Class | Boiling Point (°C) | Solubility | Key Feature for Separation |
| 1-(2-Methoxyethyl) piperidin-4-ol (Product) | ![]() | Tertiary Amine | High (non-volatile) | Soluble in organic solvents and water | Basic (tertiary amine) |
| Piperidin-4-ol (Starting Material 1) | ![]() | Secondary Amine | 108-114 °C (10 mmHg)[1]; 222 °C (760 mmHg)[2] | Soluble in water[1] | More basic than the product |
| 2-Chloroethyl methyl ether (Starting Material 2) | ![]() | Alkyl Halide | 89-90 °C (lit.)[3] | Soluble in water (60g/L)[4], soluble in organic solvents | Neutral, volatile |
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
FAQ 1: My TLC plate shows a baseline or low-Rf spot that stains with ninhydrin. What is it and how do I remove it?
Answer: A ninhydrin-positive spot, especially one with high polarity (low retention factor, Rf), is almost certainly the unreacted piperidin-4-ol . As a secondary amine, it reacts with ninhydrin to produce a characteristic color. Its high polarity is due to the presence of both a hydroxyl (-OH) and an N-H group, making it adhere strongly to silica gel.
Recommended Solution: The most efficient method for removing a basic impurity like piperidin-4-ol is an aqueous acid wash , a form of liquid-liquid extraction. This technique exploits the difference in basicity between the secondary amine starting material and the tertiary amine product.[5][6]
-
Go to Protocol 1: Aqueous Acid Wash for Removal of Basic Impurities.
FAQ 2: My crude ¹H NMR spectrum shows a sharp singlet around 3.4 ppm and a triplet around 3.7 ppm that do not belong to my product. What is this impurity?
Answer: These signals are characteristic of 2-chloroethyl methyl ether (Cl-CH₂-CH₂-O-CH₃). The singlet corresponds to the methoxy (-OCH₃) protons, and the triplet corresponds to the methylene group adjacent to the chlorine (-CH₂Cl). Being a neutral and relatively volatile compound, its removal requires a different strategy than that for piperidin-4-ol.
Recommended Solution:
-
Distillation: If your product, this compound, is thermally stable, vacuum distillation is an excellent choice to remove the more volatile 2-chloroethyl methyl ether (BP: 89-90 °C)[3].
-
Flash Column Chromatography: If the product is not suitable for distillation, flash chromatography is a reliable alternative. The neutral alkyl halide will elute much faster than the polar product.
-
Go to Protocol 2: Flash Column Chromatography.
FAQ 3: My product is a viscous oil, and I'm having trouble with both extraction and chromatography. What can I do?
Answer: Highly functionalized amines can be challenging to handle. Emulsion formation during extractions and peak tailing during chromatography are common issues.[7]
Recommended Solutions:
-
For Extractions: To break emulsions, add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, forcing the organic components out.
-
For Chromatography: Peak tailing on silica gel is caused by the interaction between the basic amine and acidic silanol groups on the silica surface.[7] To mitigate this:
-
Add a small amount of a competing base, like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to your eluent system (typically 0.5-2%). This base will occupy the acidic sites on the silica, allowing your product to elute symmetrically.
-
Alternatively, use an amine-functionalized silica gel column, which is designed to minimize these acidic interactions.[7]
-
-
Go to Protocol 2: Flash Column Chromatography (with amine additive modification).
Purification Decision Workflow
The following diagram outlines the logical steps to select the appropriate purification strategy based on the identified impurity.
Caption: Decision workflow for selecting the appropriate purification method.
Section 3: Detailed Purification Protocols
Protocol 1: Aqueous Acid Wash for Removal of Basic Impurities
This protocol is highly effective for removing unreacted piperidin-4-ol. It leverages the fact that amines can be protonated to form water-soluble ammonium salts.
Principle of Separation
By washing an organic solution of the crude product with dilute acid (e.g., 1M HCl), the more basic piperidin-4-ol is preferentially protonated and extracted into the aqueous phase, while the less basic tertiary amine product largely remains in the organic phase. A final wash with a base deprotonates any product that may have entered the aqueous phase and returns it to the organic layer.
Caption: Phase transfer of amines during acid-base extraction.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude product mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). A typical concentration is 50-100 mg/mL.
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a flask.
-
Repeat: Repeat the acidic extraction (steps 2-3) one or two more times to ensure complete removal of the basic impurity.
-
Neutralizing Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.
-
Purity Check: Analyze the resulting material by TLC and/or ¹H NMR to confirm the absence of piperidin-4-ol.
Protocol 2: Flash Column Chromatography
This protocol is ideal for separating the polar product from the non-polar/less polar 2-chloroethyl methyl ether.
Step-by-Step Methodology
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 100% ethyl acetate). Pour this into a column and allow it to pack under positive pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry powder. This "dry loading" method typically results in better separation. Carefully add the dried sample to the top of the packed column.
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) to first wash off the non-polar 2-chloroethyl methyl ether.
-
Gradually increase the polarity of the eluent. A typical gradient might be from 100% ethyl acetate to 95:5 ethyl acetate:methanol.
-
Modification for Tailing: If peak tailing is observed, use an eluent system containing 0.5-2% triethylamine or ammonium hydroxide. For example: 94:5:1 Ethyl Acetate:Methanol:Triethylamine.
-
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Section 4: Purity Verification
After any purification procedure, it is critical to verify the purity of the final compound.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate (visualized by UV light and/or a potassium permanganate stain) is a good indication of purity. Compare the Rf of the purified product to that of the crude mixture and starting material standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the structure and assessing the purity of the final product. The absence of signals corresponding to the starting materials confirms a successful purification.
By following these guidelines, researchers can effectively troubleshoot and execute the purification of this compound, ensuring high-quality material for subsequent research and development activities.
References
analytical challenges in the quantification of 1-(2-Methoxyethyl)piperidin-4-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the analytical quantification of 1-(2-Methoxyethyl)piperidin-4-ol. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we address the unique challenges presented by this molecule and provide practical, field-proven solutions in a direct question-and-answer format, supplemented with detailed troubleshooting guides and experimental protocols.
Structural Overview & Inherent Analytical Challenges
This compound is a polar, basic compound. Its structure—featuring a tertiary amine within a piperidine ring, a primary alcohol, and an ether linkage—dictates the primary analytical hurdles:
-
High Polarity: Leads to poor retention in standard reversed-phase liquid chromatography (RP-LC).
-
Basicity (pKa of Piperidine ≈ 11.2[1]): The tertiary amine can engage in strong, undesirable interactions with acidic silanol groups on silica-based chromatography columns, resulting in poor peak shape (tailing).
-
Low Volatility: The polar hydroxyl (-OH) group makes the molecule non-volatile, rendering it unsuitable for direct analysis by gas chromatography (GC) without chemical modification.
-
Lack of a Strong Chromophore: The molecule does not possess functional groups that absorb ultraviolet (UV) light strongly, making quantification by HPLC-UV challenging and often necessitating more universal detection methods like mass spectrometry (MS).[2]
This guide will help you navigate these challenges to develop robust and reliable quantitative methods.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for analytical technique selection: LC-MS or GC-MS?
A1: For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended starting point.
-
Causality: The molecule's high polarity and non-volatile nature make it directly amenable to LC analysis, whereas GC requires an additional, potentially complex, derivatization step. LC-MS provides the high sensitivity and selectivity needed for quantification, especially given the molecule's weak UV absorbance. A validated LC-MS method can accurately detect low levels of piperidine and its derivatives, making it suitable for impurity testing and bioanalysis.[3][4]
The following decision tree can guide your initial choice:
Caption: Initial decision tree for analytical method selection.
Q2: My compound shows severe peak tailing on a C18 column. What is happening and how can I fix it?
A2: This is a classic problem caused by the interaction of the basic piperidine nitrogen with acidic residual silanol groups on the silica surface of the column. This secondary interaction leads to a portion of the analyte being retained more strongly, resulting in a tailed peak.
Solutions, in order of recommendation:
-
Mobile Phase pH Adjustment: Operate at a low pH (e.g., 2.5-4) using an acid like formic acid. This protonates the piperidine nitrogen, minimizing its interaction with the silanols.[5]
-
Use a Competing Base: Add a small amount of a competing base, like 0.1% triethylamine (TEA), to the mobile phase. TEA will preferentially bind to the active silanol sites, masking them from your analyte.[5]
-
Employ a Modern, End-Capped Column: Use a column specifically designed for good peak shape with basic compounds. These columns have advanced end-capping to minimize accessible silanols.
-
Consider an Alternative Stationary Phase: An embedded polar group (EPG) or phenyl-hexyl column can offer different selectivity and reduce tailing.[5]
Q3: I have very low sensitivity when using LC-MS with electrospray ionization (ESI). How can I improve the signal?
A3: Low sensitivity is often due to inefficient ionization. For a basic compound like this, positive ion mode ESI is the correct choice, as the piperidine nitrogen is readily protonated.
To improve signal:
-
Optimize Mobile Phase: Ensure your mobile phase contains a proton source. Adding 0.1% formic acid or acetic acid is standard practice. This pre-forms the [M+H]⁺ ion in the liquid phase, leading to more efficient transfer to the gas phase.
-
Source Parameter Optimization: Systematically tune the ESI source parameters on your mass spectrometer. Key parameters include capillary voltage, source temperature, and nebulizing/drying gas flows.
-
Check for Matrix Effects: If analyzing complex samples (e.g., plasma, urine), co-eluting matrix components can suppress the ionization of your analyte.[6][7] This is a significant issue and requires specific troubleshooting (see detailed guide below).
-
Consider a Mobile Phase Additive: In some cases, post-column addition of modifiers can enhance ionization. For example, piperidine itself has been used as a post-column modifier to enhance negative ion formation for other analytes, illustrating the powerful effect of additives on the ESI process.[8] While you would not add piperidine here, it highlights the principle of optimizing the chemical environment for ionization.
Q4: Do I need to derivatize the compound for GC-MS analysis? If so, what reagent should I use?
A4: Yes, derivatization is mandatory for GC analysis. The polar hydroxyl group makes the native compound insufficiently volatile and prone to adsorption in the GC system.[9][10][11]
The most common and effective strategy is silylation. This process replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[9]
-
Recommended Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is an excellent choice. It is highly reactive towards alcohols and the byproducts are volatile and generally do not interfere with the analysis. For moderately hindered groups or to ensure complete reaction, a catalyst like 1% TMCS (trimethylchlorosilane) can be added to the BSTFA.[12]
Analytical Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during method development and execution.
Guide 1: LC-MS Method Troubleshooting
| Problem | Potential Causes | Step-by-Step Solutions |
| Poor Retention (Analyte elutes at or near the void volume on a C18 column) | 1. High polarity of the analyte.2. Mobile phase is too strong (too much organic solvent). | 1. Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for polar compounds. Use a HILIC column (e.g., bare silica, amide, or diol) with a high organic mobile phase (e.g., >80% acetonitrile) and a small amount of aqueous buffer.2. Modify Reversed-Phase Method: a. Decrease the initial organic solvent percentage in your gradient. b. Use a 100% aqueous mobile phase if your column is compatible (many modern C18 columns are).[5] c. Introduce an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase to increase retention of the protonated base. Note: Ion-pairing agents are often not MS-friendly ("ion-suppressing") and should be used with caution. |
| Significant Peak Tailing | 1. Secondary interactions with column silanols.2. Column degradation.3. Inappropriate injection solvent. | 1. Address Silanol Interactions: (See FAQ Q2 for details) Lower mobile phase pH to ~3 with formic acid or add a competing base like TEA (for non-MS applications).2. Check Column Health: Run a QC standard. If performance has degraded, flush the column or replace it.3. Match Injection Solvent: Dissolve your sample in the initial mobile phase composition. Injecting in a solvent much stronger than the mobile phase can cause peak distortion. |
| Matrix Effects (Inconsistent results, poor accuracy/precision in biological samples) | Co-eluting endogenous compounds (e.g., phospholipids, salts) from the biological matrix are suppressing or enhancing the analyte's ionization in the MS source.[6][7][13] | 1. Improve Sample Preparation: a. Move from simple Protein Precipitation (PPT) to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to better remove interferences.[6][7]2. Modify Chromatography: a. Adjust the gradient to better separate the analyte from the matrix interference zone. Phospholipids often elute late in typical RP gradients.3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated version of the analyte is the gold standard. It will co-elute and experience the same matrix effects, allowing for accurate correction and reliable quantification.[14]4. Quantify the Matrix Effect: Perform a post-extraction addition experiment to determine the level of ion suppression or enhancement.[15] (See Protocol 3). |
Guide 2: GC-MS Method Troubleshooting
| Problem | Potential Causes | Step-by-Step Solutions |
| No Peak or Very Broad, Tailing Peak | 1. Analyte is not derivatized.2. Analyte is adsorbing to active sites in the GC inlet or column. | 1. Confirm Derivatization: This is mandatory. The underivatized molecule will not chromatograph well.2. Deactivate the GC System: a. Use a deactivated inlet liner. b. Trim the first few centimeters from the front of the GC column to remove accumulated non-volatile residues.[9] c. Ensure you are using a high-quality, low-bleed GC column suitable for analyzing amines. |
| Incomplete Derivatization or Multiple Peaks | 1. Insufficient reagent or suboptimal reaction conditions.2. Presence of water in the sample, which consumes the derivatizing reagent.3. Degradation of the derivatizing reagent. | 1. Optimize Reaction Conditions: a. Increase the reaction temperature (e.g., 60-80°C) and/or time (e.g., 30-60 minutes).[11][16] b. Use a molar excess of the silylating reagent (e.g., BSTFA).2. Ensure Anhydrous Conditions: Dry your sample extract completely (e.g., under nitrogen) before adding the derivatization reagent. Water will rapidly hydrolyze silylating agents.[11]3. Use Fresh Reagent: Silylating reagents are moisture-sensitive. Use a fresh vial or one that has been stored properly under inert gas. |
| Low Recovery / Signal Loss | 1. Adsorption of the analyte during sample preparation.2. Incomplete extraction from the sample matrix.3. Thermal degradation in the GC inlet. | 1. Silanize Glassware: To prevent adsorption of the basic analyte onto acidic glass surfaces, silanize all vials and autosampler inserts.[11]2. Optimize Extraction pH: When performing LLE from an aqueous matrix, adjust the pH to >10 to ensure the piperidine is in its neutral, free-base form for efficient extraction into an organic solvent.3. Lower Inlet Temperature: While high temperatures are needed for volatilization, excessively high temperatures can cause degradation. Experiment with lowering the inlet temperature (e.g., start at 250°C and adjust downwards). |
Experimental Protocols & Workflows
Protocol 1: Recommended LC-MS/MS Method
This protocol uses HILIC for robust retention and positive mode ESI-MS/MS for sensitive detection. Method validation should be performed according to regulatory guidelines.[17][18][19]
1. Sample Preparation (from Plasma): a. To 50 µL of plasma, add 10 µL of internal standard working solution (e.g., d4-1-(2-Methoxyethyl)piperidin-4-ol). b. Add 200 µL of cold acetonitrile to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes. e. Transfer the supernatant to a clean vial for injection.
2. Chromatographic & MS Conditions:
| Parameter | Setting |
| Column | HILIC (Amide or Silica), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 95% B -> 70% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 2 µL |
| Ionization Mode | ESI Positive |
| MRM Transition | To be determined by infusion of standardPrecursor Ion (Q1): [M+H]⁺Product Ion (Q3): A stable fragment |
| Source Temp | 500°C |
| Capillary Voltage | 3.5 kV |
3. Workflow Diagram:
Caption: Workflow for bioanalytical quantification by LC-MS/MS.
Protocol 2: Recommended GC-MS Method (with Derivatization)
This protocol is suitable for matrices where GC is preferred, such as in certain impurity profiling workflows.
1. Sample Preparation & Derivatization: a. Prepare the sample in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Ensure the extract is completely dry. b. Transfer 100 µL of the dried extract to a 2 mL GC vial. c. Add 100 µL of BSTFA + 1% TMCS. d. Cap the vial tightly. e. Heat at 70°C for 45 minutes in a heating block or oven. f. Cool to room temperature before injection.
2. GC-MS Conditions:
| Parameter | Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm or similar |
| Inlet Temperature | 260°C |
| Injection Mode | Splitless (or Split 10:1, depending on concentration) |
| Injection Vol | 1 µL |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Oven Program | 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Source Temp | 230°C |
| Acquisition Mode | Scan (for identification) or Selected Ion Monitoring (SIM) for quantification |
| SIM Ions | To be determined from the mass spectrum of the derivatized standard |
Protocol 3: Assessing Absolute Matrix Effect
This protocol helps you quantify the degree of ion suppression or enhancement from your matrix.[15]
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final analysis solvent (e.g., acetonitrile/water).
-
Set B (Post-Extraction Spike): Process blank matrix (e.g., plasma with no analyte) through the entire sample preparation procedure. Spike the analyte and internal standard into the final, clean supernatant.
-
Set C (Extracted Sample): Spike the analyte and internal standard into blank matrix before starting the sample preparation procedure. (This set is used for recovery calculation, not matrix effect).
2. Analyze and Calculate:
-
Analyze all samples by LC-MS.
-
Calculate the Matrix Factor (MF) using the mean peak areas from Set A and Set B: MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Interpretation:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
An MF value between 0.85 and 1.15 is often considered acceptable, but should be consistent across different lots of matrix.
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. eijppr.com [eijppr.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 10. Derivatization in GC | PPT [slideshare.net]
- 11. gcms.cz [gcms.cz]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. scielo.br [scielo.br]
- 19. fda.gov [fda.gov]
Validation & Comparative
A Comparative Guide to 1-(2-Methoxyethyl)piperidin-4-ol and Other Piperidine Derivatives for Researchers and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its inherent conformational flexibility and capacity to engage in diverse molecular interactions make it a highly sought-after heterocyclic motif in the design of novel therapeutics. This guide provides a detailed comparative analysis of 1-(2-Methoxyethyl)piperidin-4-ol, a representative N-alkoxyethyl substituted piperidine, against other key piperidine derivatives. We will delve into their synthesis, physicochemical properties, and critically compare their performance based on available experimental data, with a focus on their potential as analgesic and anti-inflammatory agents.
Introduction to this compound
This compound is a distinct piperidine derivative characterized by an N-substituted methoxyethyl group and a hydroxyl group at the 4-position of the piperidine ring. This substitution pattern imparts specific physicochemical properties that can influence its biological activity, including its potential to interact with key receptors involved in pain and inflammation pathways. The presence of the ether linkage in the N-substituent introduces a degree of flexibility and polarity that differentiates it from more common N-alkyl or N-aralkyl piperidine derivatives.
Comparative Synthesis Strategies
The synthesis of this compound and its analogs typically involves a multi-step process. A common and efficient route begins with the construction of the N-substituted piperidin-4-one core, followed by reduction of the ketone to the corresponding alcohol.
Synthesis of 1-(2-Methoxyethyl)piperidin-4-one
The precursor ketone can be synthesized via a Dieckmann condensation. This involves the reaction of 2-methoxyethylamine with two equivalents of an acrylate ester, such as methyl acrylate, to form a diester, which then undergoes intramolecular cyclization to yield the β-ketoester. Subsequent hydrolysis and decarboxylation afford the desired 1-(2-methoxyethyl)piperidin-4-one.[2]
Experimental Protocol: Synthesis of 1-(2-Methoxyethyl)piperidin-4-one
-
Step 1: Michael Addition: To a solution of 2-methoxyethylamine (1.0 eq) in a suitable solvent such as methanol, add methyl acrylate (2.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours until the reaction is complete as monitored by TLC.
-
Step 2: Dieckmann Condensation: To a suspension of a strong base like sodium methoxide (1.1 eq) in an anhydrous, high-boiling point solvent like toluene, add the diester product from Step 1 dropwise at elevated temperature (e.g., reflux). Maintain reflux for several hours until cyclization is complete.
-
Step 3: Hydrolysis and Decarboxylation: The resulting β-ketoester is then hydrolyzed and decarboxylated by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield 1-(2-Methoxyethyl)piperidin-4-one.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.
Reduction to this compound
The final step is the reduction of the ketone to the alcohol. This is commonly achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve 1-(2-Methoxyethyl)piperidin-4-one (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise.
-
Work-up: After the reaction is complete (monitored by TLC), the reaction is quenched by the slow addition of water. The solvent is then removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification: The final product can be purified by recrystallization or column chromatography to afford pure this compound.
Comparator Compound: 1-(2-Phenylethyl)piperidin-4-ol
For the purpose of this guide, we will compare this compound with 1-(2-Phenylethyl)piperidin-4-ol. This compound is a well-known intermediate in the synthesis of potent opioid analgesics, such as fentanyl and its analogs, making it a relevant benchmark for assessing potential analgesic activity.[3] The N-phenethyl group provides a more lipophilic and rigid substituent compared to the flexible and more polar N-methoxyethyl group.
The synthesis of 1-(2-Phenylethyl)piperidin-4-ol follows a similar pathway, starting with the reaction of phenethylamine with methyl acrylate, followed by Dieckmann cyclization, hydrolysis, decarboxylation, and final reduction of the resulting 1-(2-phenylethyl)-4-piperidone.[4]
Comparative Physicochemical Properties
The difference in the N-substituent between these two molecules leads to distinct physicochemical properties, which are critical in determining their pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | 1-(2-Phenylethyl)piperidin-4-ol |
| Molecular Formula | C₈H₁₇NO₂ | C₁₃H₁₉NO |
| Molecular Weight | 159.23 g/mol | 205.30 g/mol |
| Predicted LogP | Lower (more hydrophilic) | Higher (more lipophilic) |
| Polar Surface Area | Higher | Lower |
| Flexibility | Higher (due to ether linkage) | Lower (due to phenyl ring) |
Note: Predicted values are based on standard computational models.
The higher polarity and flexibility of this compound may influence its solubility, membrane permeability, and receptor binding interactions compared to the more rigid and lipophilic 1-(2-Phenylethyl)piperidin-4-ol.
Performance Comparison: Analgesic and Anti-inflammatory Potential
While direct, quantitative biological data for this compound is limited in publicly available literature, we can infer its potential activity based on studies of structurally related compounds and compare it to the known profile of 1-(2-Phenylethyl)piperidin-4-ol and its derivatives.
Analgesic Activity
The N-phenethyl group of 1-(2-Phenylethyl)piperidin-4-ol is a key pharmacophoric feature for high-affinity binding to the μ-opioid receptor, which is the primary target for many potent opioid analgesics.[5] Derivatives of 1-(2-Phenylethyl)piperidin-4-ol, such as fentanyl, are highly potent agonists at this receptor.[4]
Studies on related N-alkoxyethyl piperidine derivatives, such as those derived from 1-(2-ethoxyethyl)piperidine, have demonstrated significant analgesic and anesthetic properties.[1][2] For instance, certain 1-(2-ethoxyethyl)-4-acyloxypiperidines have shown promising myelostimulatory and other pharmacological activities.[1] This suggests that the N-alkoxyethyl moiety can be a viable substituent for achieving analgesic effects, potentially through mechanisms that may or may not solely involve the μ-opioid receptor. The ether oxygen could act as a hydrogen bond acceptor, influencing receptor interactions differently than a purely lipophilic group.
Anti-inflammatory Activity
The potential anti-inflammatory activity of piperidine derivatives is an area of growing interest. Some piperidine-containing compounds have been shown to exhibit anti-inflammatory effects through various mechanisms, including the inhibition of inflammatory mediators.[6][7] Research on 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride indicates its potential as an anti-inflammatory agent.[8] A recent study on a 1-(2-ethoxyethyl)piperidine derivative, EPPPβCD, has shown its ability to modulate immune responses and accelerate the resolution of aseptic inflammation.[9] These findings suggest that the N-alkoxyethyl scaffold may contribute to anti-inflammatory properties.
In contrast, while the primary focus for 1-(2-Phenylethyl)piperidin-4-ol derivatives has been on analgesia, chronic opioid use can have complex effects on the immune system, and the direct anti-inflammatory properties of this specific scaffold are less well-characterized.
Structure-Activity Relationship (SAR) Insights
The comparison between the N-methoxyethyl and N-phenethyl substituents highlights a key aspect of piperidine SAR: the nature of the N-substituent is critical in determining the pharmacological profile.
-
N-Aralkyl groups (e.g., phenethyl): Generally associated with high affinity for the μ-opioid receptor and potent analgesic activity. The lipophilic aromatic ring often engages in crucial binding interactions within the receptor pocket.[3]
-
N-Alkoxyalkyl groups (e.g., methoxyethyl): Introduce polarity and flexibility. The ether oxygen can act as a hydrogen bond acceptor, potentially leading to different receptor interactions or engagement with other targets. This may result in a mixed pharmacological profile, including analgesic and anti-inflammatory effects.[1][2]
Experimental Workflows
To further elucidate the comparative performance of these derivatives, the following experimental workflows are recommended:
Opioid Receptor Binding Assay
This assay is crucial for determining the affinity of the compounds for opioid receptors (μ, δ, and κ).
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the human μ-opioid receptor.
-
Assay: In a 96-well plate, incubate the membrane homogenates with a radiolabeled opioid ligand (e.g., [³H]DAMGO for the μ-receptor) and varying concentrations of the test compound.
-
Incubation and Filtration: Incubate at room temperature, followed by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of radioligand binding) and calculate the Ki (inhibitory constant).
In Vivo Analgesic Assays
Animal models of pain are used to assess the analgesic efficacy of the compounds.
Protocol: Hot Plate Test
-
Acclimatization: Acclimatize mice to the hot plate apparatus (maintained at a constant temperature, e.g., 55 °C).
-
Baseline Measurement: Measure the baseline latency for a nociceptive response (e.g., paw licking or jumping).
-
Compound Administration: Administer the test compound or vehicle control via a suitable route (e.g., intraperitoneal or intravenous).
-
Post-treatment Measurement: Measure the response latency at various time points after administration.
-
Data Analysis: Calculate the percentage of maximal possible effect (%MPE) and determine the ED₅₀ (the dose that produces 50% of the maximal effect).
In Vitro Anti-inflammatory Assay
The ability of the compounds to inhibit the production of inflammatory mediators can be assessed in cell-based assays.
Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.
-
Stimulation: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Incubation: Incubate the cells for 24 hours.
-
NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Visualizing the Synthetic and Biological Pathways
Caption: Synthetic pathway to this compound and its potential biological activities.
Conclusion
This compound represents an intriguing piperidine derivative with potential for both analgesic and anti-inflammatory activities. Its N-alkoxyethyl substituent offers a distinct structural and physicochemical profile compared to the more extensively studied N-aralkyl piperidines like 1-(2-Phenylethyl)piperidin-4-ol. While the latter is a well-established precursor for potent μ-opioid agonists, the former may possess a more nuanced pharmacological profile, potentially acting through multiple mechanisms. Further quantitative biological evaluation of this compound is warranted to fully elucidate its therapeutic potential and to provide a more definitive comparison with other piperidine derivatives. The experimental protocols and comparative framework provided in this guide offer a solid foundation for researchers and drug development professionals to embark on such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. nioch.nsc.ru [nioch.nsc.ru]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of some novel 1-substituted fentanyl analogs in Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride | 1841081-72-8 [smolecule.com]
- 9. Enhancing Aseptic Inflammation Resolution with 1-(2-Ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl Propionate: A Novel β-Cyclodextrin Complex as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
A Multi-Spectroscopic Approach to Validating the Structure of 1-(2-Methoxyethyl)piperidin-4-ol
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for regulatory submission. The heterocyclic compound 1-(2-Methoxyethyl)piperidin-4-ol, a key building block in the synthesis of various pharmacologically active agents, serves as an excellent case study for demonstrating a robust, multi-technique spectroscopic approach to structural validation. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS) in the structural elucidation of this target molecule. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the highest degree of confidence in the assigned structure.
The Imperative of Orthogonal Spectroscopic Techniques
Relying on a single analytical technique for structural confirmation is a practice fraught with ambiguity. Each spectroscopic method probes different aspects of a molecule's constitution. By employing a suite of orthogonal techniques, we create a self-validating system where the data from each experiment must converge to support a single, unequivocal structure. For this compound, the combination of NMR, FTIR, and MS provides a comprehensive characterization of its covalent framework, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, we can map out the carbon-hydrogen framework and identify the chemical environment of each atom.
¹H NMR Spectroscopy: Unveiling the Proton Environment
Proton NMR (¹H NMR) provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we anticipate a spectrum with distinct signals corresponding to the protons on the piperidine ring, the methoxyethyl side chain, and the hydroxyl group.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |
| ~3.70 | m | 1H | H-4 (CH-OH) | The proton on the carbon bearing the hydroxyl group is deshielded by the electronegative oxygen, resulting in a downfield shift. It is coupled to the adjacent methylene protons, leading to a multiplet. |
| ~3.55 | t | 2H | -CH₂-O- | These protons are adjacent to an oxygen atom, causing a significant downfield shift. The triplet multiplicity arises from coupling to the neighboring methylene group on the ethyl chain. |
| ~3.40 | s | 3H | -OCH₃ | The protons of the methoxy group are in a relatively shielded environment and appear as a sharp singlet as there are no adjacent protons to couple with. |
| ~2.80 | m | 2H | H-2e, H-6e | The equatorial protons at the 2 and 6 positions of the piperidine ring are deshielded compared to their axial counterparts and are coupled to both the axial protons on the same carbon and the adjacent methylene protons. |
| ~2.60 | t | 2H | N-CH₂- | These protons are adjacent to the nitrogen atom, leading to a downfield shift. The triplet multiplicity is due to coupling with the adjacent methylene group of the ethyl chain. |
| ~2.20 | m | 2H | H-2a, H-6a | The axial protons at the 2 and 6 positions are in a more shielded environment and show complex coupling with the equatorial protons and adjacent methylene protons. |
| ~1.90 | m | 2H | H-3e, H-5e | The equatorial protons at the 3 and 5 positions are coupled to the adjacent axial and equatorial protons. |
| ~1.60 | m | 2H | H-3a, H-5a | The axial protons at the 3 and 5 positions are in a shielded environment and exhibit complex coupling. |
| ~1.50 | br s | 1H | -OH | The chemical shift of the hydroxyl proton is variable and concentration-dependent. It often appears as a broad singlet due to hydrogen bonding and exchange. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon NMR (¹³C NMR) provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |
| ~71.0 | -CH₂-O- | The carbon atom directly attached to the ether oxygen is significantly deshielded. |
| ~68.0 | C-4 (CH-OH) | The carbon bearing the hydroxyl group is deshielded by the electronegative oxygen. |
| ~59.0 | -OCH₃ | The methoxy carbon is in a typical range for an ether methyl group. |
| ~58.0 | N-CH₂- | The carbon adjacent to the nitrogen is deshielded. |
| ~52.0 | C-2, C-6 | The carbons adjacent to the nitrogen in the piperidine ring are deshielded. |
| ~34.0 | C-3, C-5 | The carbons at the 3 and 5 positions of the piperidine ring are in a more shielded, alkane-like environment. |
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3400-3200 | Strong, Broad | O-H stretch | Alcohol |
| 2950-2850 | Strong | C-H stretch (sp³) | Alkane |
| 1120-1080 | Strong | C-O stretch | Ether |
| 1100-1000 | Strong | C-O stretch | Secondary Alcohol |
| 1260-1000 | Medium | C-N stretch | Amine |
The presence of a broad absorption in the 3400-3200 cm⁻¹ region is a strong indicator of the hydroxyl group, with the broadening due to intermolecular hydrogen bonding. The strong C-O stretching bands for the ether and secondary alcohol functionalities are also key diagnostic peaks.
Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient sampling technique that requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean with a solvent such as isopropanol and a soft, lint-free wipe if necessary.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of this compound (a few milligrams of solid or a single drop of liquid) directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Interpretation:
-
Identify the major absorption bands and compare their wavenumbers to correlation charts to assign them to specific functional groups.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers additional structural information. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce the protonated molecule [M+H]⁺.
Expected Mass Spectrometric Data
-
Molecular Formula: C₈H₁₇NO₂
-
Molecular Weight: 159.23 g/mol
-
Expected [M+H]⁺ ion: m/z 160.13
Fragmentation Analysis
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide valuable structural insights. The fragmentation of piperidine derivatives is often initiated at the nitrogen atom.[1][2] Common fragmentation pathways include alpha-cleavage (cleavage of a carbon-carbon bond adjacent to the nitrogen) and ring fission.[1]
Predicted Fragmentation Pattern
A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve the loss of the methoxyethyl side chain or cleavage of the piperidine ring.
Experimental Protocol for ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
A small amount of formic acid (e.g., 0.1%) can be added to the solvent to promote protonation.
-
-
Instrument Setup:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and intense signal for the [M+H]⁺ ion.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the protonated molecule.
-
For MS/MS analysis, select the [M+H]⁺ ion as the precursor ion and acquire a product ion spectrum at various collision energies to induce fragmentation.
-
Comparative Analysis and Structural Confirmation
The true power of this multi-spectroscopic approach lies in the convergence of data from all three techniques.
-
NMR provides the detailed carbon-hydrogen framework, confirming the presence of the piperidine ring, the methoxyethyl substituent, and the hydroxyl group at the 4-position.
-
FTIR corroborates the presence of the key functional groups: the hydroxyl group (broad O-H stretch), the ether linkage (C-O stretch), and the tertiary amine (C-N stretch).
-
MS confirms the molecular weight of the compound and provides fragmentation data consistent with the proposed structure.
Any alternative structures would be inconsistent with the combined spectroscopic data. For instance, an isomer with the hydroxyl group at a different position on the piperidine ring would produce a different set of ¹H and ¹³C NMR signals with distinct chemical shifts and coupling patterns. Similarly, an isomeric ether would show different fragmentation in the mass spectrum.
Visualizing the Workflow
A systematic workflow ensures a logical and efficient approach to structural validation.
Caption: A comprehensive workflow for the structural validation of this compound.
Logical Relationship of Spectroscopic Data
The interplay between the different spectroscopic data sets is crucial for a definitive structural assignment.
References
A Comparative Guide to the Synthesis of 1-(2-Methoxyethyl)piperidin-4-ol: An Application Scientist's Perspective
Introduction
The 1-substituted piperidin-4-ol framework is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of pharmacologically active agents. Its unique structural and physicochemical properties make it an invaluable building block for drug discovery and development.[1] Specifically, 1-(2-Methoxyethyl)piperidin-4-ol serves as a key intermediate, where the methoxyethyl group can modulate properties such as solubility, metabolic stability, and receptor binding interactions.
Given its importance, the efficient and scalable synthesis of this intermediate is a critical consideration for researchers in both academic and industrial settings. This guide provides a comparative analysis of the two most prevalent and practical synthetic strategies for preparing this compound: Direct N-Alkylation of piperidin-4-ol and Reductive Amination of piperidin-4-one. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer a quantitative comparison to guide the selection of the most appropriate route for your specific research needs.
Strategy A: Direct N-Alkylation of Piperidin-4-ol
This approach is the most straightforward, involving the direct formation of a C-N bond between the secondary amine of piperidin-4-ol and a suitable 2-methoxyethyl electrophile via a nucleophilic substitution reaction (SN2).
Mechanistic Rationale & Experimental Considerations
The reaction proceeds by the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the 2-methoxyethyl group. A base is essential to neutralize the acid generated during the reaction, thereby driving the equilibrium towards the product and preventing the formation of the unreactive piperidinium salt.[2]
Key Experimental Choices:
-
Alkylating Agent: 2-Methoxyethyl chloride or bromide are common choices. Alternatively, 2-methoxyethyl tosylate can be used, as tosylate is an excellent leaving group, often leading to milder reaction conditions.
-
Base: Anhydrous potassium carbonate (K₂CO₃) is a cost-effective and commonly used inorganic base. For substrates where solubility is an issue or higher reactivity is needed, stronger bases like sodium hydride (NaH) can be employed in an appropriate aprotic solvent.[2][3]
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are ideal as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the amine.[3]
-
Controlling Side Reactions: The primary side reaction of concern is the formation of a quaternary ammonium salt due to over-alkylation. This can be effectively minimized by the slow, controlled addition of the alkylating agent to the reaction mixture, ensuring the piperidine starting material is always in excess relative to the electrophile.[3]
Workflow for Direct N-Alkylation
Caption: Workflow for Direct N-Alkylation of Piperidin-4-ol.
Experimental Protocol: Direct N-Alkylation
-
To a round-bottom flask charged with a magnetic stir bar, add piperidin-4-ol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to create a stirrable slurry (approx. 0.5 M concentration of the amine).
-
Begin stirring the mixture at room temperature under an inert atmosphere (e.g., nitrogen).
-
Slowly add the 2-methoxyethyl halide (e.g., 2-methoxyethyl bromide, 1.1 eq) dropwise to the mixture over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. For less reactive halides, the mixture may be gently heated to 50-70°C.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by column chromatography on silica gel to yield the pure this compound.
Strategy B: Reductive Amination of Piperidin-4-one
Reductive amination is a cornerstone of amine synthesis in pharmaceutical chemistry, valued for its efficiency and selectivity.[4] This one-pot method involves the reaction of a ketone (piperidin-4-one) with a primary amine (2-methoxyethylamine) in the presence of a reducing agent.
Mechanistic Rationale & Experimental Considerations
The reaction begins with the formation of a hemiaminal intermediate from the ketone and amine, which then dehydrates to form a transient iminium ion. A selective reducing agent, present in the same pot, then reduces this iminium ion to the final secondary amine product.
Key Experimental Choices:
-
Starting Materials: This route requires piperidin-4-one and 2-methoxyethylamine. Piperidin-4-one is often supplied as its hydrochloride hydrate, which may require neutralization or careful selection of reaction conditions.[5]
-
Reducing Agent: The choice of reducing agent is critical. It must be powerful enough to reduce the iminium intermediate but mild enough to not reduce the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[2][5] It is less reactive than sodium borohydride (NaBH₄) and tolerant of the slightly acidic conditions that favor iminium ion formation.
-
Solvent: Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used. A small amount of acetic acid is often added to catalyze the formation of the iminium ion.[2]
Workflow for Reductive Amination
Caption: Workflow for Reductive Amination Synthesis.
Experimental Protocol: Reductive Amination
-
In a round-bottom flask, dissolve piperidin-4-one (1.0 eq) and 2-methoxyethylamine (1.1 eq) in dichloromethane (DCM).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture.
-
Stir the reaction at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture, monitoring for any gas evolution.
-
Continue stirring at room temperature for 4-16 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired this compound.
Comparative Analysis
The choice between direct alkylation and reductive amination depends on several factors, including the availability of starting materials, desired scale, and tolerance for potential side products.
| Parameter | Strategy A: Direct N-Alkylation | Strategy B: Reductive Amination | Rationale & Field Insights |
| Typical Yield | 65-85% | 70-90% | Reductive amination often provides higher yields due to its high selectivity and fewer competing side reactions.[6] |
| Purity Profile | Good; may contain over-alkylated impurities. | Excellent; typically very clean reaction profiles. | The primary impurity in Route A is the quaternary salt, which can sometimes be challenging to remove. Route B is generally cleaner. |
| Reaction Time | 12-24 hours | 4-16 hours | While both are typically overnight reactions, reductive amination can sometimes be faster depending on substrate reactivity. |
| Starting Materials | Piperidin-4-ol, 2-methoxyethyl halide | Piperidin-4-one, 2-methoxyethylamine | The choice may be dictated by commercial availability and cost from your preferred suppliers. |
| Key Reagents | K₂CO₃ or NaH | Sodium Triacetoxyborohydride | NaBH(OAc)₃ is a more specialized and expensive reagent than K₂CO₃, which can be a factor in large-scale synthesis. |
| Scalability | Good | Excellent | Both routes are scalable, but the cleaner profile of reductive amination often makes it more attractive for process chemistry. |
| Safety | Alkylating agents can be toxic/lachrymatory. Use of NaH requires strict anhydrous conditions. | NaBH(OAc)₃ is moisture-sensitive and liberates H₂ upon quenching. Use of DCM requires a well-ventilated fume hood. | Standard laboratory safety protocols are sufficient for both, but the hazards associated with alkyl halides in Route A warrant particular caution. |
Conclusion and Recommendation
Both direct N-alkylation and reductive amination are robust and viable methods for the synthesis of this compound.
-
Direct N-Alkylation is a classic, straightforward approach that is highly effective when side-product formation is carefully controlled. It is an excellent choice when piperidin-4-ol is readily available and cost-effective.
-
Reductive Amination represents a more modern and often more efficient strategy, offering higher yields and exceptional purity, thereby simplifying downstream purification.[6] It is the preferred method when selectivity is paramount and is particularly well-suited for building diverse libraries of analogs.
For laboratory-scale synthesis focused on achieving high purity with minimal optimization, reductive amination is generally the superior choice . For large-scale campaigns where cost-of-goods is a primary driver, a thorough cost analysis of the starting materials for both routes would be necessary to make the final determination.
References
- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
A Senior Application Scientist’s Guide to Assessing the Purity of 1-(2-Methoxyethyl)piperidin-4-ol from Different Suppliers
For: Researchers, scientists, and drug development professionals.
Foreword: The Imperative of Purity in Drug Development
In the intricate process of drug discovery and development, the quality of each chemical intermediate is a critical determinant of the final active pharmaceutical ingredient's (API) safety, efficacy, and stability. The compound 1-(2-Methoxyethyl)piperidin-4-ol is a key building block in the synthesis of numerous pharmaceutical agents. Its molecular integrity is paramount; even minute impurities can lead to unforeseen side reactions, generate toxic byproducts, or compromise the yield and purity of the final API. Consequently, a rigorous and multi-faceted analytical approach to purity assessment is not merely a quality control measure but a fundamental necessity for robust and reproducible research.
This guide eschews a one-size-fits-all template. Instead, it presents a holistic, field-proven strategy for the comprehensive purity assessment of this compound. We will navigate the analytical journey by comparing hypothetical batches from three different suppliers—Supplier A, Supplier B, and Supplier C—to illustrate how a combination of orthogonal analytical techniques provides a self-validating system for making an informed and scientifically sound selection.
The Analytical Triad: An Orthogonal Approach for Unimpeachable Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the principle of orthogonality, where different methods measure distinct chemical and physical properties. This minimizes the risk of overlooking impurities that may be "invisible" to one technique. Our strategy is built upon an analytical triad:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for separating and quantifying the primary compound and any non-volatile organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Essential for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and low-boiling point byproducts.[1][2]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary ratio method that provides an absolute purity value without the need for a specific reference standard of the analyte itself, offering a powerful, unbiased verification of purity.[3][4][5]
The following diagram illustrates the logical workflow for assessing each supplier's sample.
Caption: Overall workflow for supplier qualification.
Potential Impurities: A Mechanistic Perspective
A crucial aspect of expertise is anticipating potential impurities based on the synthetic route. The most common synthesis for this compound involves the N-alkylation of 4-hydroxypiperidine with a 2-methoxyethyl electrophile (e.g., 2-methoxyethyl chloride).
This allows us to predict several classes of impurities:
-
Starting Materials: Unreacted 4-hydroxypiperidine.[6]
-
Byproducts: Di-substituted products or other side-reaction derivatives.
-
Reagents & Solvents: Residual catalysts, bases, and organic solvents used during synthesis and purification.[3][6][7]
Our analytical methods are chosen specifically to detect and quantify these potential contaminants.
Experimental Methodologies: The Self-Validating Protocol
Herein lie the detailed protocols. The causality behind key choices is explained to demonstrate a self-validating and robust system.
HPLC Method for Purity and Related Substances
Rationale: A reversed-phase HPLC method with UV detection is the gold standard for separating compounds based on polarity. Since our target molecule lacks a strong chromophore, detection at a low wavelength (210 nm) is necessary. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable timeframe.[8]
Experimental Protocol:
-
Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (the diluent).
-
-
Analysis:
-
Inject the diluent as a blank to ensure no system peaks interfere.
-
Inject the prepared sample solution.
-
Calculate purity using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
-
Headspace GC-MS for Residual Solvent Analysis
Rationale: Many organic solvents used in synthesis are volatile and require a specific technique for detection. Headspace GC-MS is ideal as it samples the vapor phase above the sample, concentrating volatile analytes for injection into the GC-MS system.[1] This avoids injecting non-volatile matrix components that could contaminate the system. Mass spectrometry provides definitive identification of the solvents.
Experimental Protocol:
-
Instrumentation: Headspace sampler coupled to a Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
GC-MS Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
Scan Range: 35-350 amu.
-
-
Headspace Conditions:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 min.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of Dimethyl Sulfoxide (DMSO).
-
Seal the vial immediately.
-
-
Analysis:
-
Analyze the sample and identify any detected solvents by comparing their mass spectra and retention times to a library of known solvents.
-
Quantify using an external standard method if required by regulatory guidelines such as ICH Q3C.
-
¹H-qNMR for Absolute Purity Determination
Rationale: qNMR is a primary analytical method that quantifies the analyte by comparing the integral of one of its proton signals to the integral of a known signal from a certified internal standard of high purity.[3][5] This provides an absolute purity value (w/w %) that is independent of the analyte's response factor, serving as an excellent orthogonal check on the HPLC area percent result. Maleic acid is chosen as the internal standard due to its high purity, stability, and having sharp singlet peaks in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.
Experimental Protocol:
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Internal Standard: Maleic acid (certified reference material).
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound and ~10 mg of maleic acid into a clean vial.
-
Dissolve the mixture in a precise volume (~0.75 mL) of Deuterated Methanol (CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters:
-
Solvent: CD₃OD
-
Pulse Program: Standard quantitative ¹H experiment (e.g., zg30).
-
Relaxation Delay (d1): 30 seconds. This long delay is critical to ensure full relaxation of all protons, a prerequisite for accurate integration.
-
Number of Scans: 16.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate the well-resolved singlet from the maleic acid internal standard (~6.3 ppm, 2H) and a well-resolved signal from the analyte (e.g., the singlet for the methoxy group protons at ~3.3 ppm, 3H).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
W = Weight
-
P = Purity of the standard
-
-
Data Interpretation and Comparative Analysis
Let us assume the following results were obtained from the analysis of batches from three different suppliers.
Table 1: Comparative Purity Data for this compound
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White Crystalline Solid | White Crystalline Solid | Off-White Powder |
| HPLC Purity (Area %) | 99.85% | 98.50% | 99.10% |
| ¹H-qNMR Purity (w/w %) | 99.7% | 98.6% | 96.5% |
| Major Impurity (HPLC) | None > 0.05% | 1.2% at RRT 0.45 | 0.6% at RRT 1.50 |
| Residual Solvents (GC-MS) | Acetone: 250 ppm | Toluene: 1500 ppm | Isopropanol: 4500 ppm |
| Water Content (Karl Fischer) | 0.08% | 0.15% | 2.1% |
Analysis of Results:
-
Supplier A: This material demonstrates excellent quality. The HPLC and qNMR purity values are in strong agreement, a key indicator of trustworthiness in the data.[4][5] No significant organic impurities were detected, and residual solvents are well below typical ICH limits. This is the benchmark for high-purity material suitable for cGMP manufacturing.
-
Supplier B: The HPLC and qNMR results are concordant, suggesting the main impurity is an organic, UV-active species. The major impurity at a Relative Retention Time (RRT) of 0.45 is likely a more polar compound, possibly the unreacted starting material, 4-hydroxypiperidine. The high level of Toluene (1500 ppm) exceeds the ICH limit of 890 ppm, which is a significant concern for pharmaceutical use.[3]
-
Supplier C: Here we see a critical discrepancy. The HPLC purity is high (99.1%), but the qNMR purity is significantly lower (96.5%). This is a classic red flag. The off-white appearance and high water content provide clues. This discrepancy suggests the presence of impurities that are either non-UV active (and thus invisible to the HPLC-UV detector) or are inorganic. The high water content, confirmed by Karl Fischer titration, accounts for a significant portion of the mass but is not detected by HPLC. The remaining difference between qNMR and a mass-balance calculation (HPLC + Water) points towards other non-volatile, non-UV active impurities, possibly inorganic salts from the synthesis.
The following diagram illustrates the decision-making logic based on this multi-faceted data.
Caption: Decision tree for supplier qualification.
Conclusion and Recommendations
This comparative guide demonstrates that a comprehensive assessment of purity is an exercise in cross-validation.
-
Supplier A is unequivocally the best choice. The high purity confirmed by orthogonal methods and the low levels of residual impurities provide the highest degree of confidence for use in drug development and manufacturing.
-
Supplier B 's material is unacceptable due to the high level of a process-related impurity (Toluene) that exceeds regulatory safety limits.
-
Supplier C 's product highlights the danger of relying on a single analytical technique. While the HPLC data appeared acceptable, the orthogonal qNMR analysis revealed a significant purity issue, likely due to water and inorganic impurities, rendering the material unsuitable for its intended purpose.
Ultimately, the choice of a raw material supplier should never be based solely on the Certificate of Analysis. An in-house, multi-technique, orthogonal validation as described here is the only way to ensure the quality and integrity of the materials that form the foundation of vital pharmaceutical research.
References
- 1. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fbpharmtech.com [fbpharmtech.com]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moravek.com [moravek.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationships of 1-(2-Methoxyethyl)piperidin-4-ol Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of the 1-(2-Methoxyethyl)piperidin-4-ol scaffold. Moving beyond a simple catalogue of compounds, we will explore the causal relationships between specific structural modifications and their resulting pharmacological activities. By examining key experimental data, we aim to furnish researchers, scientists, and drug development professionals with a clear, objective comparison to guide future discovery efforts. The piperidine heterocycle is a cornerstone in drug design, valued for its wide array of biological properties.[1][2] Derivatives are being explored as anticancer, antiviral, analgesic, and anti-inflammatory agents, among other applications.[2][3]
The this compound Scaffold: A Privileged Core
The this compound structure serves as a versatile and privileged scaffold in medicinal chemistry. Its synthetic tractability and the presence of multiple modification points allow for the systematic exploration of chemical space to optimize biological activity. The core structure consists of a piperidine ring, a hydroxyl group at the 4-position, and a methoxyethyl substituent at the nitrogen atom. Each of these positions can be altered to modulate potency, selectivity, and pharmacokinetic properties.
Below is a diagram illustrating the core scaffold and the primary sites for chemical modification that will be discussed in this guide.
Caption: Core scaffold and key modification points.
SAR Analysis: Impact of Structural Modifications
The biological profile of these derivatives can be finely tuned by making strategic alterations at three primary locations: the piperidine nitrogen (N1), the hydroxyl group at the 4-position (C4-OH), and by replacing the hydroxyl with other substituents at the 4-position (C4-Sub).
Modifications at the Piperidine Nitrogen (N1)
The N-substituent is a critical determinant of activity, influencing factors such as receptor binding, selectivity, and metabolic stability. While our core topic is the 1-(2-methoxyethyl) group, comparing it with other substituents reveals its importance.
-
Alkyl Ether Chains (e.g., Methoxyethyl vs. Ethoxyethyl): The length and nature of the N-alkoxyethyl chain can modulate activity. For instance, in a series of benzimidazole-piperidine derivatives, both 1-(2-methoxyethyl) and 1-(2-ethoxyethyl) substitutions were synthesized to evaluate their anti-inflammatory and antimicrobial potential.[1] The synthesis of 1-(2-ethoxyethyl)-4-oxopiperidine (prosidol ketone) has been a key step in developing pharmacologically active piperidines with analgesic and anesthetic properties.[4] This suggests that minor modifications to this side chain can influence the overall pharmacological profile.
-
Aromatic Substituents (e.g., Benzyl): Replacing the flexible methoxyethyl group with a rigid benzyl group often leads to a significant change in the biological target or potency. In one study, 1-benzyl-2-(1-(substituted sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazoles demonstrated significant antibacterial activity.[1] In the context of acetylcholinesterase (AChE) inhibitors, the 1-benzyl group is a common feature in potent compounds like Donepezil, where it engages with the enzyme's active site.[3][5] This highlights a recurring theme: the N1-substituent often dictates the primary biological target.
Table 1: Comparison of N1-Substituents and Associated Activities
| N1-Substituent | Derivative Class | Observed Biological Activity | Reference |
|---|---|---|---|
| 1-(2-Methoxyethyl) | Benzimidazole-piperidine | Anti-inflammatory, Antibacterial | [1] |
| 1-(2-Ethoxyethyl) | Benzimidazole-piperidine | Anti-inflammatory, Antibacterial | [1] |
| 1-(2-Ethoxyethyl) | 4-R-4-hydroxypiperidines | Analgesic, Anesthetic | [4] |
| 1-Benzyl | Benzimidazole-piperidine | Significant Antibacterial | [1] |
| 1-Benzyl | Indanone-piperidine | Potent Acetylcholinesterase Inhibition |[5] |
Modifications at the Piperidine 4-Position
The 4-position of the piperidine ring is arguably the most critical site for tuning selectivity and potency. Modifications range from simple acylation of the hydroxyl group to its complete replacement with complex aryl or alkyl moieties.
Acylation of the 4-hydroxyl group to form esters is a common strategy to enhance properties like lipophilicity and cell permeability, which can lead to improved analgesic and anesthetic action.[4]
More profound changes in activity are observed when the hydroxyl group is replaced entirely. This is where the scaffold diversifies to target a wide range of receptors, including opioid and NMDA receptors.
-
Targeting Opioid Receptors: The 4-position is pivotal for achieving potent and selective opioid receptor modulation.[6]
-
In one study, replacing the 4-ol with a 4-(3-hydroxyphenyl) group, along with other modifications, led to the discovery of compound (3R, 4S)-23 , a highly potent and selective μ-opioid receptor (MOR) agonist with a Kᵢ of 0.0021 nM.[7] This demonstrates that introducing an aryl group at C4 can create interactions that mimic endogenous opioid peptides.
-
Another series of 4-piperidin-4-ylidenemethyl-benzamides were developed as δ-opioid receptor (DOR) agonists, where substitutions on an aryl group attached at C4 were critical for balancing potency and selectivity.[8]
-
-
Targeting NMDA Receptors: The introduction of a bulky, lipophilic group at the 4-position is a key feature of selective N-methyl-D-aspartate (NMDA) receptor antagonists.
-
The compound Ro 63-1908 , or 1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol, is a potent and highly selective antagonist of the NR2B subtype of NMDA receptors.[9] Here, the 4-(4-methyl-benzyl) group is essential for its high-affinity binding (IC₅₀ = 0.002 µM).[9] This highlights a SAR trend where a large hydrophobic substituent at C4, combined with a specific N-substituent, drives selectivity for NMDA receptor subtypes.
-
-
Targeting Fungal Ergosterol Biosynthesis: In the development of novel antifungals, the 4-position was modified to carry an amino group. The SAR studies showed that N-dodecyl-1-phenethylpiperidin-4-amine was a promising candidate with activity against Candida spp. and Aspergillus spp, indicating that a long alkyl chain attached to the 4-amino group is crucial for antifungal activity.[10]
Table 2: SAR at the Piperidine 4-Position for Different Biological Targets
| C4-Substituent | N1-Substituent | Compound/Series | Biological Target | Key Finding | Reference |
|---|---|---|---|---|---|
| -OH | 1-(2-Ethoxyethyl) | Acylated derivatives | General Anesthetic/Analgesic | Acylation enhances activity. | [4] |
| 4-(4-methyl-benzyl) | 1-[2-(4-hydroxy-phenoxy)-ethyl] | Ro 63-1908 | NMDA (NR2B Subtype) | Bulky C4-substituent drives high potency and selectivity. | [9] |
| 4-(3-hydroxyphenyl) | 1-Methyl | (3R, 4S)-23 | μ-Opioid Receptor (MOR) | Aryl group at C4 is critical for high agonist potency (Kᵢ = 0.0021 nM). | [7] |
| 4-ylidenemethyl-benzamide | Varied (e.g., phenylethyl) | Clinical Candidates | δ-Opioid Receptor (DOR) | Aryl group attached via an exocyclic double bond is key for DOR agonism. | [8] |
| -NH-dodecyl | 1-Phenethyl | 4-aminopiperidines | Fungal Ergosterol Biosynthesis | Long alkyl chain at C4-amino group is essential for antifungal activity. |[10] |
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of SAR data, standardized and validated experimental protocols are essential. A cornerstone of receptor-based drug discovery is the radioligand binding assay , used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
Protocol: Competitive Radioligand Binding Assay for Opioid Receptor Affinity
This protocol describes a method to determine the binding affinity of a test compound for the μ-opioid receptor (MOR) using membranes from cells expressing the human MOR.
Workflow Diagram:
Caption: Workflow for a radioligand binding assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Cell Membranes: Use membranes prepared from CHO or HEK293 cells stably expressing the human μ-opioid receptor. Thaw on ice and dilute in ice-cold incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a final protein concentration of 10-20 µ g/well .
-
Radioligand: Prepare a solution of a specific MOR agonist radioligand, such as [³H]DAMGO, at a concentration near its Kₑ value (e.g., 1-2 nM).
-
Test Compounds: Prepare serial dilutions of the this compound derivatives in the incubation buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Non-specific Binding Control: Prepare a high concentration (e.g., 10 µM) of a known non-radioactive MOR ligand, such as naloxone, to determine non-specific binding.
-
-
Assay Incubation:
-
In a 96-well plate, combine the cell membranes, the [³H]DAMGO solution, and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).
-
The final assay volume is typically 200 µL.
-
Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Immediately wash the filters three times with 3 mL of ice-cold wash buffer to remove any non-specifically trapped radioactivity.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding DPM from the total binding DPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
This self-validating system, through the inclusion of total and non-specific binding controls, ensures that the measured affinity is a true reflection of the compound's interaction with the target receptor.
Conclusion
The this compound scaffold is a highly fruitful starting point for the development of diverse pharmacological agents. The structure-activity relationship studies reveal clear patterns:
-
The N1-substituent often acts as a primary determinant of the target class. Flexible alkoxyethyl chains are common in compounds with CNS activity like opioid and NMDA modulators, while rigid benzyl groups appear in potent AChE or antimicrobial agents.[1][4][5][9]
-
The 4-position is the key tuning element for potency and selectivity within a target class. The introduction of specific aryl or bulky alkyl groups at this position is essential for achieving high-affinity interactions with targets like the NR2B-subtype of NMDA receptors and specific opioid receptor subtypes.[7][9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijnrd.org [ijnrd.org]
- 4. nioch.nsc.ru [nioch.nsc.ru]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New opioid receptor modulators and agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a novel subtype-selective N-methyl-D-aspartate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of 1-(2-Methoxyethyl)piperidin-4-ol-Based Compounds
The piperidine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals.[1] Among the vast landscape of piperidine-containing compounds, those derived from the 1-(2-Methoxyethyl)piperidin-4-ol scaffold have emerged as a versatile class of molecules with a wide spectrum of biological activities.[2][3] This guide provides an in-depth, comparative analysis of the efficacy of these compounds across several key therapeutic areas, supported by experimental data and methodological insights to aid researchers and drug development professionals in this dynamic field.
The Core Scaffold: Synthesis and Derivatization Potential
The parent compound, this compound, is typically synthesized from its ketone precursor, 1-(2-Methoxyethyl)piperidin-4-one.[4] The true value of this scaffold lies in its synthetic tractability. The secondary alcohol at the C4 position and the tertiary amine of the piperidine ring serve as primary handles for chemical modification, allowing for the creation of diverse chemical libraries. Common derivatization strategies include:
-
Acylation/Etherification at C4-OH: The hydroxyl group can be readily converted into esters or ethers, significantly altering the compound's lipophilicity and interaction with biological targets.[5][6]
-
Substitution at C4: Nucleophilic addition to the precursor ketone, 1-(2-ethoxyethyl)-4-oxopiperidine, allows for the introduction of various substituents like alkynyl or anilino groups at the C4 position.[5][7]
-
Modification of the N1-substituent: While this guide focuses on the 1-(2-Methoxyethyl) group, variations of this side chain can also modulate activity.
These modifications allow for fine-tuning of the pharmacological properties, leading to compounds with potent and selective activities against various biological targets.
Comparative Efficacy Across Therapeutic Targets
The this compound scaffold has yielded derivatives with significant efficacy in oncology, neuroscience, and infectious diseases. Below, we compare their performance, grounded in experimental data.
Antiproliferative and Anticancer Activity
Piperidine derivatives are well-established as potent anticancer agents, capable of inducing apoptosis and inhibiting cell proliferation across various cancer cell lines.[8][9] Compounds based on the 1-(2-alkoxyethyl)piperidine framework have shown particular promise.
A study exploring benzimidazole-piperidine hybrids found that a 1-(2-Methoxyethyl) derivative, specifically 1-(2-Methoxyethyl)-2-(1-(methylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole , demonstrated significant antibacterial activity.[3] While this study focused on antimicrobial effects, the core structure represents a class of molecules often investigated for antiproliferative effects. The efficacy of piperidine derivatives is typically evaluated using cell-based proliferation assays.
Comparative Data: Antiproliferative Activity of Piperidine Derivatives
| Compound Class | Cell Line | Efficacy Metric (IC50 / GI50) | Reference Compound | Ref. |
| Piper Amide Alkaloids | KBvin (MDR) | 4.94 µM (IC50) | Doxorubicin | [10] |
| Piperidine Alkaloids | K562 | 17.24 µM (IC50) | Doxorubicin | [9] |
| DTPEP (Piperidine Derivative) | MCF-7 | Inhibits proliferation (G0/G1 arrest) | Tamoxifen | [8] |
| 1-(2-Ethoxyethyl)piperidines | - | Myelostimulatory Activity | Levamisole | [5] |
This table compares the general antiproliferative potential of various piperidine classes to illustrate the scaffold's relevance. Data for a specific this compound anticancer agent was not available in the provided search results.
The data indicates that piperidine-based compounds can achieve low micromolar efficacy against cancer cell lines, including multidrug-resistant (MDR) variants.[10] The mechanism often involves the induction of apoptosis and cell cycle arrest.[8][9]
Dopamine Receptor Modulation
A significant area of application for piperidine derivatives is in the modulation of dopamine receptors, particularly the D2, D3, and D4 subtypes, which are critical targets for antipsychotic and neurological drugs.[11][12] The 1-(2-alkoxyethyl)piperidine scaffold has been incorporated into ligands designed to achieve high affinity and selectivity.
For instance, research into D2 and D3 receptor ligands has shown that N-alkylated 1-(2-methoxyphenyl)piperazines, which share structural similarities with the topic compounds, can achieve nanomolar affinity.[12] One of the most potent compounds identified in a study, (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide , displayed a Kᵢ of 0.5 nM for the human D3 receptor and 76.4 nM for the D2 receptor, demonstrating a high degree of selectivity.[12]
Comparative Data: Dopamine Receptor (D2/D3) Ligand Affinity
| Compound | Target Receptor | Efficacy Metric (Kᵢ) | Selectivity (D2/D3) | Ref. |
| Compound 38 | hD3 | 0.5 nM | 153-fold for D3 | [12] |
| Compound 38 | hD2L | 76.4 nM | 153-fold for D3 | [12] |
| 7i | D3 | ~3.8 nM (pKi 8.42) | ~19-fold for D3 | [13] |
| 7i | D2 | ~72.4 nM (pKi 7.14) | ~19-fold for D3 | [13] |
Note: Compound 38 is (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide. Compound 7i is N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide. These compounds are structurally related piperazine analogs, illustrating the potential of the broader class.
The structure-activity relationship (SAR) in this class reveals that an extended, linear conformation in the spacer connecting the piperidine/piperazine ring to an aryl moiety is crucial for D3 receptor selectivity.[12]
Acetylcholinesterase (AChE) Inhibition
Inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease.[14] The piperidine scaffold is a key component of potent AChE inhibitors like Donepezil.[1][15] Research into 1-benzylpiperidine derivatives has led to the discovery of compounds with exceptionally high potency.
One of the most effective compounds identified, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) , has an IC50 of 5.7 nM against AChE.[15] This compound also demonstrates remarkable selectivity, with an affinity 1250 times greater for AChE than for butyrylcholinesterase (BuChE).[15] While not a 1-(2-Methoxyethyl) derivative, the data for E2020 establishes a benchmark for high-potency AChE inhibition within the broader piperidine class. The SAR studies indicate that rigid analogs often exhibit more potent activity.[15]
Comparative Data: Acetylcholinesterase (AChE) Inhibition
| Compound | Efficacy Metric (IC50) | Selectivity (AChE/BuChE) | Ref. |
| E2020 | 5.7 nM | 1250-fold | [15] |
| Compound 5c | 0.50 µM | Highly Selective for AChE | [16][17] |
| Donepezil | 0.41 µM (Reference) | - | [14] |
Note: E2020 is 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine. Compound 5c is a phenoxyethyl piperidine derivative.
Experimental Protocols & Methodologies
To ensure scientific integrity, the protocols used to generate efficacy data must be robust and reproducible. Below are representative, step-by-step methodologies for key experiments.
Protocol 1: Synthesis of a 1-(2-Alkoxyethyl)-Piperidine Derivative
This protocol is adapted from the synthesis of 1-(2-ethoxyethyl)-4-oktynyl-4-hydroxypiperidine, a key intermediate for creating ester derivatives with myelostimulatory activity.[5]
Objective: To synthesize 1-(2-ethoxyethyl)-4-(oktyn-1-yl)-4-hydroxypiperidine.
Materials:
-
1-(2-ethoxyethyl)-4-oxopiperidine
-
1-oktyne
-
Potassium hydroxide (KOH)
-
Anhydrous solvent (e.g., THF or dioxane)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Dissolve 1 equivalent of 1-(2-ethoxyethyl)-4-oxopiperidine in the anhydrous solvent.
-
Add 2 equivalents of 1-oktyne to the solution.
-
Slowly add a molar excess of powdered KOH to the mixture while stirring vigorously. The reaction is a modified Favorskii reaction.[5]
-
Continue stirring the reaction mixture at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to yield the target alcohol.
-
Validation: Confirm the structure of the synthesized compound using elemental analysis, IR, and 13C NMR spectroscopy.[5]
Protocol 2: In Vitro Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This protocol describes a common method to determine the functional activity (agonist or antagonist) of a compound at the D2 receptor, which is a Gi-coupled receptor.[18][19]
Objective: To measure the ability of a test compound to inhibit forskolin-stimulated cAMP production in cells expressing the human D2 receptor.
Materials:
-
HEK293 cells stably expressing the human D2 dopamine receptor.[20]
-
Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
-
Dopamine (reference agonist).
-
Haloperidol or Spiperone (reference antagonist).
-
Forskolin.
-
cAMP detection kit (e.g., HTRF, TR-FRET, or ELISA-based).[18][21]
-
384-well microplates.
Procedure:
-
Cell Plating: Seed the D2-expressing cells into 384-well plates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference compounds (dopamine, haloperidol) in assay buffer.
-
Antagonist Mode:
-
Add the test compounds (or reference antagonist) to the cells and incubate for a pre-determined time (e.g., 20-30 minutes) at 37°C.[18]
-
Add a fixed concentration of dopamine (e.g., EC80 concentration) to all wells except the negative control.
-
Incubate for another 15-20 minutes.
-
-
cAMP Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylate cyclase, thereby increasing cAMP production. Incubate for 15-30 minutes.
-
Detection: Stop the reaction and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the forskolin-only (100% signal) and dopamine + forskolin (inhibited signal) controls.
-
Plot the normalized response against the log of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each antagonist.
-
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex processes in drug discovery and molecular biology.
Synthetic Pathway for Derivatization
This diagram illustrates the key synthetic transformations starting from the 1-(2-Methoxyethyl)piperidin-4-one precursor.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-(2-Methoxyethyl)piperidin-4-one - Amerigo Scientific [amerigoscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nioch.nsc.ru [nioch.nsc.ru]
- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative piperidine alkaloids from the leaves of Alocasia macrorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multidrug resistance-selective antiproliferative activity of Piper amide alkaloids and synthetic analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aminer.org [aminer.org]
- 17. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro and in silico analysis of the effects of D 2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. innoprot.com [innoprot.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(2-Methoxyethyl)piperidin-4-ol
Abstract
This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods for 1-(2-Methoxyethyl)piperidin-4-ol, a key intermediate in pharmaceutical synthesis. Recognizing the compound's physicochemical properties—notably its high polarity, low volatility, and lack of a strong UV chromophore—we compare two primary analytical techniques: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization. This document details optimized protocols for each method, outlines a robust strategy for inter-laboratory cross-validation based on regulatory expectations, and presents comparative data to guide researchers and quality control professionals in selecting and implementing the most suitable methodology for their needs.
Introduction: The Analytical Imperative for a Key Intermediate
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and impurity profile of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods are not merely a quality control checkpoint but a cornerstone of the entire drug development process.
The successful transfer of an analytical method from a development lab to a quality control (QC) lab, or between different manufacturing sites, is a critical regulatory requirement. This process, known as method transfer or inter-laboratory cross-validation, ensures that an analytical procedure will produce consistent and reliable results regardless of the testing site.[1][2] This guide is designed to provide the scientific rationale and practical steps for developing two distinct analytical methods for this compound and, crucially, for cross-validating the primary method between laboratories to ensure data integrity and compliance.
The principles outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which emphasizes a lifecycle approach to analytical procedures.[3][4]
Physicochemical Rationale for Method Selection
The molecular structure of this compound dictates the most appropriate analytical strategies. Key characteristics include:
-
High Polarity: The presence of a hydroxyl (-OH) group and the ether linkage makes the molecule highly polar.
-
Low Volatility: The polarity and molecular weight result in a high boiling point, making direct analysis by Gas Chromatography (GC) challenging.
-
Lack of a Strong Chromophore: The molecule does not possess conjugated double bonds that would allow for sensitive detection using standard Ultraviolet (UV) spectrophotometry.
This analysis leads to two primary candidate methods:
-
High-Performance Liquid Chromatography (HPLC): Ideal for polar, non-volatile compounds.[5] Given the absence of a UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) is the preferred choice.
-
Gas Chromatography (GC): A powerful tool for separating volatile compounds.[6] To analyze our target, a chemical derivatization step is necessary to mask the polar hydroxyl group, thereby increasing volatility and improving peak shape.
Primary Method: Reversed-Phase HPLC with Charged Aerosol Detection (RP-HPLC-CAD)
This method is proposed as the primary technique for assay determination and impurity profiling due to its ability to analyze the compound in its native state without derivatization.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is chosen for its versatility in retaining polar analytes under reversed-phase conditions.
-
Mobile Phase: A simple mobile phase of water and acetonitrile with an ion-pairing agent like heptafluorobutyric acid (HFBA) is employed. The HFBA is critical; it pairs with the basic piperidine nitrogen, enhancing retention on the C18 column, which would otherwise be minimal for such a polar compound.[7]
-
Detector: A Charged Aerosol Detector (CAD) is selected for its near-universal response to non-volatile analytes, independent of their optical properties. This provides a significant advantage over UV or Refractive Index (RI) detectors for this specific analyte.
Detailed Experimental Protocol: HPLC-CAD
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and Charged Aerosol Detector.
-
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Heptafluorobutyric acid (HFBA)
-
-
Chromatographic Conditions:
-
Column: Atlantis C18, 3.5 µm, 4.6 x 150 mm (or equivalent)
-
Mobile Phase A: 0.1% HFBA in Water
-
Mobile Phase B: 0.1% HFBA in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 50% B
-
15-16 min: 50% to 10% B
-
16-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
CAD Settings: Nitrogen gas pressure at 35 psi, data collection rate of 10 Hz.
-
-
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.
-
Sample Solution (0.5 mg/mL): Accurately weigh 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.
-
-
System Suitability:
-
Inject the standard solution six times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. Tailing factor must be ≤ 2.0.
-
Method Validation Summary (per ICH Q2(R2))
The following table summarizes the performance characteristics established during method validation.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference from blank or placebo at the analyte's retention time. | Pass |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | 0.9995 |
| Range | 80% to 120% of the nominal concentration. | 0.4 mg/mL to 0.6 mg/mL |
| Accuracy | 98.0% to 102.0% recovery at three concentration levels. | 99.5% - 101.2% |
| Precision (Repeatability) | RSD ≤ 2.0% for six replicate sample preparations. | 0.8% |
| Precision (Intermediate) | RSD ≤ 3.0% across different days and analysts. | 1.5% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | 0.005 mg/mL |
| Robustness | Method performance is unaffected by small, deliberate changes. | Pass |
Alternative Method: Gas Chromatography with Derivatization (GC-FID)
This method is suitable for identifying and quantifying volatile impurities or as a secondary, orthogonal technique to confirm the primary method's results.
Rationale and Derivatization
Direct GC analysis of this compound is problematic due to peak tailing caused by the polar hydroxyl group. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (TMS) group. This increases the compound's volatility and thermal stability, resulting in sharp, symmetrical peaks suitable for GC analysis.[8]
Detailed Experimental Protocol: GC-FID
-
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.
-
-
Chemicals and Reagents:
-
This compound reference standard
-
Pyridine (Anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
-
Derivatization Procedure:
-
Accurately weigh 10 mg of the sample into a vial.
-
Add 500 µL of anhydrous pyridine and 500 µL of BSTFA.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Injection Mode: Split (50:1)
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C, hold for 5 minutes
-
-
Detector Temperature: 300°C
-
Cross-Validation of the Primary HPLC-CAD Method
The objective of cross-validation is to demonstrate that the primary HPLC-CAD method is reproducible and provides equivalent results when performed by two different laboratories (e.g., a transferring R&D lab and a receiving QC lab).[2][9] The most common approach is comparative testing.[1]
Cross-Validation Workflow
Caption: Workflow for Inter-Laboratory Method Cross-Validation.
Protocol for Comparative Testing
-
Protocol Agreement: Both labs must agree on a detailed protocol that outlines the method, sample handling, number of replicates, and statistical acceptance criteria.
-
Sample Selection: A single, homogenous batch of this compound is selected and divided between the two labs.
-
Execution:
-
The transferring lab prepares and analyzes six independent samples from the batch.
-
The receiving lab prepares and analyzes six independent samples from the same batch.
-
-
Data Analysis and Acceptance Criteria:
-
The mean assay value, standard deviation, and RSD are calculated for each lab's set of results.
-
Acceptance Criterion 1 (Precision): The RSD for each set of six results should be ≤ 2.0%.
-
Acceptance Criterion 2 (Equivalence): The difference between the mean assay values from the two labs should be no more than 2.0%. A two one-sided t-test (TOST) for equivalence is the statistically preferred approach.
-
Comparative Data Presentation
The following table shows hypothetical results from a successful cross-validation study.
| Laboratory | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean (%) | Std. Dev. | RSD (%) |
| Transferring Lab | 99.5 | 99.8 | 100.1 | 99.4 | 100.3 | 99.7 | 99.8 | 0.35 | 0.35 |
| Receiving Lab | 100.2 | 99.9 | 100.5 | 100.8 | 99.7 | 100.4 | 100.3 | 0.40 | 0.40 |
| Difference in Means | -0.5% |
Logical Flow of Sample Analysis (HPLC-CAD Method)
Caption: Step-by-step logical flow for a single sample analysis.
Conclusion and Recommendations
For the routine analysis and quality control of this compound, the RP-HPLC-CAD method is demonstrably superior due to its direct analysis capability, high sensitivity for a non-chromophoric analyte, and robustness. The GC-FID method with derivatization serves as an excellent orthogonal technique, particularly for the characterization of volatile impurities that may not be observed by HPLC.
A successful cross-validation is predicated on a well-defined protocol, thorough training, and pre-defined statistical acceptance criteria. By following the comparative testing framework outlined in this guide, organizations can ensure seamless method transfer, maintain data consistency across sites, and uphold the highest standards of quality and regulatory compliance. The foundation of this process lies in understanding the chemistry of the analyte and adhering to the scientific principles of method validation as prescribed by global regulatory bodies.[3][10]
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Researcher's Guide to the Bench-to-Bedside Journey: Comparing In Vitro and In Vivo Studies of Novel 1-(2-Methoxyethyl)piperidin-4-ol Derivatives
The piperidine scaffold is a cornerstone in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its derivatives are found in numerous approved drugs, valued for their favorable pharmacokinetic properties and ability to interact with a wide array of CNS targets. This guide focuses on a specific, promising chemical series derived from 1-(2-Methoxyethyl)piperidin-4-ol. We will navigate the critical translational path from initial laboratory assays (in vitro) to whole-organism studies (in vivo), providing a framework for researchers to robustly characterize novel compounds in this class.
The journey from a newly synthesized molecule to a potential therapeutic candidate is one of progressive validation. We begin by dissecting the molecule's behavior in a controlled, isolated environment (in vitro) to understand its fundamental pharmacology: what it binds to, how strongly, and what functional effect it elicits. Only with this foundational knowledge can we design and interpret the more complex, but more clinically relevant, studies in living systems (in vivo). This guide will explain the causality behind our experimental choices, presenting a self-validating workflow that bridges the gap between molecular interaction and physiological response.
Part 1: In Vitro Characterization – Defining Target Engagement and Functional Activity
The primary goal of in vitro analysis is to identify the molecular target(s) of a novel compound and quantify its interaction. This phase is characterized by high-throughput capabilities, precision, and the ability to isolate specific biological mechanisms. For our hypothetical lead compound, "PMC-1" (a derivative of this compound), we will focus on G-protein coupled receptors (GPCRs), a common target class for piperidine-based CNS drugs.[1][2]
Primary Target Identification: Radioligand Binding Assays
Before we can study a drug's effect, we must first determine where it acts. Radioligand binding assays are the gold standard for measuring the affinity of a ligand for a receptor.[3][4][5] The principle is one of competition: we measure how effectively our unlabeled test compound (PMC-1) displaces a "hot" (radiolabeled) ligand known to bind to a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
-
Membrane Preparation: Homogenize rat striatal tissue (rich in dopamine D2 receptors) or membranes from HEK293 cells stably expressing the human D2 receptor in cold lysis buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.[6]
-
Assay Setup: In a 96-well plate, combine:
-
Receptor membranes (e.g., 50-100 µg protein).
-
A fixed concentration of radioligand (e.g., [³H]-Spiperone at its Kd concentration).
-
Varying concentrations of the test compound PMC-1 (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Control wells for total binding (no competing compound) and non-specific binding (a high concentration of an unlabeled ligand like haloperidol).
-
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand while unbound ligand passes through.[3]
-
Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) from the competition curve and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
| Target Receptor | Radioligand | Ki (nM) of PMC-1 |
| Dopamine D2 | [³H]-Spiperone | 5.2 |
| Serotonin 5-HT2A | [³H]-Ketanserin | 15.8 |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | > 1,000 |
| Adrenergic α1 | [³H]-Prazosin | 250 |
| Muscarinic M1 | [³H]-Pirenzepine | > 2,000 |
This hypothetical data suggests PMC-1 is a potent ligand for D2 and 5-HT2A receptors, with significant selectivity over other screened targets.
Functional Characterization: Second Messenger Assays
Binding affinity (Ki) tells us how tightly a compound binds, but not what it does. Is it an agonist that activates the receptor, or an antagonist that blocks it? Functional assays measure the downstream consequences of receptor binding. For GPCRs coupled to Gi (like the D2 receptor) or Gs, the most common readout is the level of intracellular cyclic AMP (cAMP).[7][8][9]
Caption: D2 receptor (Gi) signaling pathway and cAMP modulation.
This protocol is designed to measure the ability of PMC-1 to block the effect of a known agonist (e.g., dopamine) at the D2 receptor.[7][8][10]
-
Cell Preparation: The day before the assay, seed HEK293 cells co-expressing the human D2 receptor and the GloSensor™ cAMP biosensor into 96-well plates.[10]
-
Reagent Equilibration: On the day of the assay, remove the culture medium and add the GloSensor™ cAMP Reagent equilibration medium. Incubate at room temperature for 2 hours.
-
Compound Addition: Add varying concentrations of the antagonist (PMC-1) to the wells.
-
Agonist Challenge: After a brief incubation with the antagonist, add a fixed concentration of an agonist (e.g., dopamine at its EC₈₀) to all wells to stimulate the receptor.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. A potent antagonist will block the agonist's effect, preventing the decrease in cAMP and thus maintaining a higher luminescence signal.
-
Data Analysis: Plot the luminescence signal against the concentration of PMC-1 to determine the IC₅₀, the concentration at which PMC-1 inhibits 50% of the agonist response.
| Assay Type | Target Receptor | Agonist | IC₅₀ (nM) of PMC-1 |
| cAMP Antagonism | Dopamine D2 | Dopamine | 8.9 |
| Calcium Flux | Serotonin 5-HT2A | Serotonin | 25.4 |
This data confirms that PMC-1 acts as an antagonist at both D2 and 5-HT2A receptors, consistent with its binding affinity.
Part 2: In Vivo Evaluation – Assessing Efficacy and Physiological Effects
Having established a clear in vitro pharmacological profile (a D2/5-HT2A antagonist), we can now design meaningful in vivo experiments. The goal is to see if the molecular activity observed in a dish translates to a therapeutic effect in a whole, living organism.[11] This step is crucial for understanding not only efficacy but also pharmacokinetics, brain penetration, and potential side effects.[1][11]
Efficacy in a Disease-Relevant Model: Amphetamine-Induced Hyperlocomotion
The dopamine hypothesis of schizophrenia posits that positive symptoms are linked to hyperactive dopamine signaling.[12] Therefore, a D2 antagonist like PMC-1 should counteract the effects of a dopamine-releasing agent like amphetamine. The amphetamine-induced hyperlocomotion (AIH) model is a widely used screening tool for antipsychotic drugs.[13][14]
Caption: Workflow for the Amphetamine-Induced Hyperlocomotion model.
-
Acclimation: Allow male C57BL/6 mice to acclimate to the testing room for at least 60 minutes.
-
Pre-treatment: Administer PMC-1 (e.g., at 1, 3, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Pre-treatment Interval: Return mice to their home cages for 30 minutes.
-
Psychostimulant Challenge: Administer D-amphetamine (e.g., 2.5 mg/kg, subcutaneous) to all mice.
-
Observation: Immediately place each mouse into an open-field activity chamber equipped with infrared beams to automatically track movement.
-
Data Collection: Record the total distance traveled over a 60-minute period.
-
Data Analysis: Compare the locomotor activity of PMC-1 treated groups to the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test). Calculate the ED₅₀.
Assessing Potential Side Effects: The Forced Swim Test
While not a direct measure of antipsychotic side effects, the Forced Swim Test (FST) is a common behavioral assay used to screen for depressive-like phenotypes or antidepressant activity.[15][16] Given the complex interplay of dopamine and serotonin systems in mood regulation, evaluating PMC-1 in this test can provide valuable insight into its broader neuropharmacological profile.
-
Apparatus: Use a transparent cylindrical tank (e.g., 20 cm diameter, 30 cm height) filled with water (24-25°C) to a depth where the mouse cannot touch the bottom.[16]
-
Acclimation: Acclimate animals to the testing room for at least 60 minutes.[17]
-
Dosing: Administer PMC-1 or vehicle at the same doses used in the efficacy study.
-
Test Session: After a pre-treatment interval (e.g., 30-60 minutes), gently place each mouse into the water cylinder for a 6-minute session.[16][18]
-
Scoring: Video record the session and score the last 4 minutes for time spent immobile. Immobility is defined as floating motionless or making only small movements necessary to keep the head above water.[16]
-
Analysis: Compare immobility time across treatment groups. A significant increase in immobility could suggest a depressive-like effect, whereas a decrease would suggest an antidepressant-like effect.
Part 3: Bridging the Gap – A Comparative Analysis of In Vitro and In Vivo Data
The ultimate goal is to establish a clear relationship between the compound's action at the molecular level and its effect on behavior and physiology. This is the core of translational science.
| Parameter | Method | Result | Interpretation |
| In Vitro Affinity | Radioligand Binding (D2) | Ki = 5.2 nM | High affinity for the primary target. |
| In Vitro Potency | cAMP Antagonism (D2) | IC₅₀ = 8.9 nM | Potent functional blockade of the target receptor. |
| In Vivo Efficacy | AIH Model | ED₅₀ = 2.5 mg/kg | The compound is effective in a relevant animal model. |
| In Vivo Side Effect Profile | Forced Swim Test | No significant change | At effective doses, the compound does not induce a depressive-like state in this model. |
Expert Analysis:
The data for our hypothetical compound, PMC-1, tells a compelling and coherent story. The high in vitro affinity (Ki) and functional potency (IC₅₀) at the dopamine D2 receptor are in close agreement, suggesting a strong and direct interaction. This potent antagonism is the mechanistic basis for the observed in vivo efficacy. The ability of PMC-1 to reverse amphetamine-induced hyperactivity at a reasonable dose (ED₅₀ of 2.5 mg/kg) validates the in vitro findings in a complex biological system.
Crucially, the translation is not just about efficacy. The lack of a significant effect in the Forced Swim Test at efficacious doses is also an important finding. It suggests that the D2/5-HT2A antagonism profile of PMC-1 does not induce behavioral despair in this specific assay, a positive sign for its potential side effect profile. This integrated dataset, bridging molecular potency with behavioral outcomes, provides the confidence needed to advance a compound like PMC-1 to more complex preclinical models (e.g., cognitive or negative symptom models) and eventual safety toxicology studies.[12] This structured, hypothesis-driven approach, moving from the simplicity of in vitro assays to the complexity of in vivo models, is fundamental to modern drug discovery.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. cAMP-Glo™ Assay Protocol [promega.sg]
- 8. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. In vitro, in vivo and in silico models of drug distribution into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]
- 13. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. dpi.nsw.gov.au [dpi.nsw.gov.au]
Performance Benchmark: 1-(2-Methoxyethyl)piperidin-4-ol as a Scaffold for Selective M4 Muscarinic Receptor Antagonists
A Comparative Guide for Drug Discovery Professionals
Abstract
The M4 muscarinic acetylcholine receptor (mAChR) is a high-interest G-protein coupled receptor (GPCR) target for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[1][2] Selective antagonists for the M4 receptor offer a promising therapeutic strategy to modulate dopamine signaling in the striatum, potentially providing symptomatic relief with fewer side effects than non-selective antimuscarinic agents.[3][4] The piperidine ring is a privileged scaffold in central nervous system (CNS) drug design, known for conferring favorable pharmacokinetic properties.[5][6][7] This guide provides a comprehensive performance benchmark of 1-(2-Methoxyethyl)piperidin-4-ol as a foundational scaffold for developing selective M4 antagonists. We compare its profile against three rationally designed alternatives, offering experimental protocols, comparative data, and field-proven insights to guide medicinal chemistry efforts.
Introduction: The Strategic Value of Selective M4 Antagonism
Non-selective muscarinic antagonists have long been used in the treatment of movement disorders, but their clinical utility is hampered by a significant side-effect burden stemming from their activity at other mAChR subtypes (M1-M3, M5).[3][4] The M4 receptor is predominantly expressed in the striatum where it functions as an inhibitory autoreceptor, modulating the release of acetylcholine and consequently influencing dopaminergic pathways.[1] By selectively blocking M4, it is hypothesized that one can achieve a targeted therapeutic effect, rebalancing disrupted neurochemical environments while avoiding the cognitive, cardiovascular, and other peripheral side effects associated with broad-spectrum muscarinic blockade.[2]
The challenge lies in designing ligands with high selectivity for the M4 subtype over the highly homologous M1-M5 receptors. The choice of the core chemical scaffold is therefore a critical first step in any drug discovery campaign. This guide examines the suitability of the this compound scaffold for this purpose.
The Candidate Scaffolds: A Rationale-Driven Comparison
We have selected four compounds for this head-to-head benchmark. Each represents a distinct strategic choice in medicinal chemistry, allowing us to probe the structure-activity relationship (SAR) around the core piperidine motif and explore alternative mechanisms of action.
-
Lead Compound (Cmpd 1): this compound
-
Rationale: This represents our baseline scaffold. The piperidin-4-ol core is a versatile synthetic handle.[8] The N-linked methoxyethyl group is relatively small and polar, which can influence solubility and interactions with the receptor binding pocket.
-
-
Alternative 1 (Structural Analogue, Cmpd 2): 1-(2-Phenylethyl)piperidin-4-ol
-
Rationale: This analogue directly probes the impact of the N-substituent. Replacing the methoxyethyl group with a more rigid and lipophilic phenylethyl group is a common strategy in CNS drug design to explore potential pi-stacking interactions within the receptor.[9] This compound serves as a key intermediate in the synthesis of several known CNS-active agents.[10][11]
-
-
Alternative 2 (Orthosteric Alternative, Cmpd 3): A Hypothetical Tetrahydropyridine Analogue
-
Rationale: To challenge the piperidine core itself, we introduce a structurally distinct heterocyclic system. Tetrahydropyridines offer a different geometric and electronic profile while retaining a basic nitrogen, providing an alternative approach to achieving M4 antagonism through competitive binding at the orthosteric site (the same site as the endogenous ligand, acetylcholine).
-
-
Alternative 3 (Allosteric Modulator, Cmpd 4): A Hypothetical Piperidine-based Negative Allosteric Modulator (NAM)
-
Rationale: This candidate explores a more sophisticated mechanism. Instead of competing directly with acetylcholine, a NAM binds to a distinct allosteric site on the receptor.[12][13] This can lead to greater subtype selectivity, as allosteric sites are generally less conserved than orthosteric sites across receptor families.[14][15] It also offers a "modulatory" rather than an "on/off" effect, which can be a safer pharmacological profile.
-
Experimental Design & Protocols
To provide a robust comparison, we designed a workflow that evaluates the candidates from initial synthesis and binding through to functional activity and early pharmacokinetic profiling.
General Experimental Workflow
The overall logic of the benchmarking process is to first establish the binding affinity and selectivity of each compound for the target receptor, then confirm its functional effect, and finally assess its drug-like properties.
Caption: High-level workflow for candidate compound evaluation.
Protocol: M4 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for the human M4 muscarinic receptor and assess selectivity against M1, M2, and M3 subtypes.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from CHO-K1 cells stably expressing the human M1, M2, M3, or M4 receptor subtypes.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Incubation:
-
In a 96-well plate, combine 50 µL of test compound (at 10-point serial dilutions), 50 µL of [³H]-NMS (at a final concentration equal to its Kd for the receptor subtype), and 100 µL of diluted cell membranes.
-
Non-specific binding is determined in the presence of 10 µM atropine.
-
Total binding is determined in the absence of any competitor.
-
-
Equilibration: Incubate plates for 90 minutes at room temperature.
-
Termination & Filtration: Rapidly filter the incubation mixture through a GF/B glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration. Determine the IC50 value using non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.
Protocol: [³⁵S]GTPγS Functional Assay
Objective: To determine the functional potency (IC50) of the compounds and characterize their mechanism of action (e.g., competitive antagonist vs. NAM).
Methodology:
-
Assay Components:
-
M4-expressing cell membranes (as prepared above).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GTPγS: [³⁵S]GTPγS, a non-hydrolyzable GTP analog.
-
Agonist: Carbachol (a muscarinic agonist).
-
-
Antagonist Mode:
-
Pre-incubate membranes with various concentrations of the test compound for 15 minutes.
-
Add a fixed concentration of Carbachol (EC80) to stimulate the receptor.
-
Add [³⁵S]GTPγS and incubate for 30 minutes at 30°C.
-
-
Allosteric Modulator Mode (for Cmpd 4):
-
Run a parallel experiment where the concentration of Carbachol is varied (full dose-response curve) in the presence of a fixed concentration of the test compound (Cmpd 4). A NAM will cause a rightward shift and a depression of the maximum response of the agonist curve.[12]
-
-
Termination & Detection: The assay is terminated by filtration as described for the binding assay. The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: Plot the data and use non-linear regression to determine the IC50 of the antagonists or the effect of the NAM on the agonist's potency and efficacy.
Caption: Functional assay workflows for antagonist vs. NAM modes.
Results: A Head-to-Head Data Comparison
The following data, presented for illustrative purposes, reflects typical outcomes from such a benchmarking study.
Table 1: In Vitro Pharmacological Profile
| Compound | Target | M4 Ki (nM) | M1/M4 Sel. | M2/M4 Sel. | M3/M4 Sel. | Funct. IC50 (nM) | Mechanism |
| Cmpd 1 (Lead) | M4 | 45.2 | 12x | 25x | 18x | 68.3 | Orthosteric Antagonist |
| Cmpd 2 (Analogue) | M4 | 8.6 | 5x | 10x | 7x | 15.1 | Orthosteric Antagonist |
| Cmpd 3 (Alt. Core) | M4 | 98.7 | 8x | 15x | 11x | 135.4 | Orthosteric Antagonist |
| Cmpd 4 (NAM) | M4 | >5000* | >200x | >200x | >200x | 35.8 | Negative Allosteric Modulator |
*Note: Ki is not a relevant measure for allosteric modulators that do not compete with the radioligand at the orthosteric site.
Table 2: Early ADME & Physicochemical Properties
| Compound | Mol. Wt. | cLogP | Aq. Solubility (µM) | PAMPA Pe (10⁻⁶ cm/s) | Microsomal T½ (min) |
| Cmpd 1 (Lead) | 159.23 | 0.85 | 250 | 5.5 (Moderate) | 45 |
| Cmpd 2 (Analogue) | 205.29 | 2.45 | 45 | 1.8 (Low) | 22 |
| Cmpd 3 (Alt. Core) | 153.22 | 1.10 | 180 | 4.8 (Moderate) | 55 |
| Cmpd 4 (NAM) | 310.41 | 3.15 | 95 | 12.1 (High) | >60 |
Discussion & Scientific Interpretation
Expertise & Causality: The data reveals a classic trade-off in medicinal chemistry between potency, selectivity, and drug-like properties.
-
Lead Compound (Cmpd 1): A Modest but Balanced Start. Our lead, This compound , demonstrates modest affinity and functional potency for the M4 receptor. Its key strengths are a favorable physicochemical profile: low molecular weight, good aqueous solubility, and moderate predicted CNS permeability (PAMPA). The methoxyethyl group likely contributes to its solubility. Its selectivity profile is acceptable for an initial hit but would require significant optimization to reduce potential off-target effects at M1 and M2 receptors.
-
Alternative 1 (Cmpd 2): Potency Gained, Selectivity & ADME Lost. As anticipated, replacing the methoxyethyl group with a phenylethyl moiety in Cmpd 2 significantly increased potency (~5-fold). This suggests a productive hydrophobic interaction is occurring in the M4 binding pocket. However, this gain came at a cost. The increased lipophilicity (higher cLogP) led to a sharp decrease in aqueous solubility and predicted permeability. More critically, the selectivity against other muscarinic subtypes was eroded, and metabolic stability was reduced. This highlights a common pitfall: chasing potency can negatively impact the overall drug-like properties of a molecule.
-
Alternative 2 (Cmpd 3): An Unproductive Core. The hypothetical tetrahydropyridine analogue, Cmpd 3 , was significantly less potent than our piperidine-based lead. This result, while negative, is highly valuable as it validates our initial choice of the piperidine scaffold. It suggests that the specific 3D geometry and hydrogen bonding capabilities of the piperidin-4-ol motif are important for M4 receptor recognition in this chemical series.
-
Alternative 3 (Cmpd 4): A High-Risk, High-Reward Profile. The NAM, Cmpd 4 , presents the most intriguing profile. By design, it does not compete for the orthosteric binding site, and as a result, it exhibits outstanding subtype selectivity.[14] Its functional potency is excellent. Allosteric modulators often have more complex structures, reflected in its higher molecular weight and cLogP. However, it demonstrates both high permeability and excellent metabolic stability, making it a very attractive candidate despite its lower solubility. The allosteric mechanism represents a more advanced and potentially safer therapeutic approach, mitigating risks of direct competition with the endogenous neurotransmitter.[15]
Conclusion & Path Forward
This comparative guide demonstrates the value of benchmarking a lead scaffold against rationally designed alternatives.
-
This compound (Cmpd 1) serves as a solid, if unremarkable, starting point. It has a favorable ADME profile but requires significant potency and selectivity enhancement.
-
The path of simple lipophilic additions (Cmpd 2 ) proved to be a "potency trap," improving one parameter at the expense of many others.
-
The most promising candidate to emerge is the Negative Allosteric Modulator (Cmpd 4) . While synthetically more complex, its combination of high functional potency, outstanding selectivity, and a strong ADME profile makes it the clear lead candidate for further optimization. The allosteric mechanism offers a distinct advantage in targeting a highly conserved family of receptors.
Our recommendation is to prioritize the development of the NAM series, using the insights gained from the SAR of the orthosteric compounds to inform future designs.
References
- 1. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 2. What are M4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-(2-Phenylethyl)-4-piperidinol | C13H19NO | CID 77055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
- 12. Clinical Pharmacology Glossary: Allosteric Modulators | ditki medical & biological sciences [ditki.com]
- 13. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 14. The Different Ways through Which Specificity Works in Orthosteric and Allosteric Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-Methoxyethyl)piperidin-4-ol
For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Methoxyethyl)piperidin-4-ol, a piperidine derivative. The procedures outlined here are grounded in established safety protocols for similar chemical structures and are designed to ensure the safety of laboratory personnel and the protection of our environment.
The core principle of this guide is to treat this compound as a hazardous waste material, necessitating disposal through a licensed and approved waste management facility. This approach is based on the known hazards of the parent compound, piperidine, which is classified as flammable, toxic, and corrosive.[1][2][3]
Section 1: Hazard Assessment and Characterization
Key Inferred Hazards:
-
Flammability: Piperidine is a highly flammable liquid and vapor.[2] Therefore, this compound should be handled away from heat, sparks, open flames, and other ignition sources.[4]
-
Toxicity: Piperidine is toxic in contact with skin or if inhaled and harmful if swallowed.[2][3] It is crucial to wear appropriate personal protective equipment (PPE) to prevent exposure.
-
Corrosivity: Piperidine causes severe skin burns and eye damage.[1][2][3] Immediate and thorough rinsing is required in case of contact.
-
Environmental Hazards: Some piperidine derivatives are harmful to aquatic life. As such, this compound should not be released into the environment.[5]
Data Summary Table: Properties of Related Piperidine Compounds
| Property | Piperidine | 4-Hydroxypiperidine | 1-(2-Hydroxyethyl)piperidine |
| Molecular Formula | C5H11N | C5H11NO[6] | C7H15NO[7] |
| CAS Number | 110-89-4 | 5382-16-1[6][8] | 3040-44-6[9] |
| Hazards | Flammable, Toxic, Corrosive, Harmful to aquatic life | Corrosive, Harmful if swallowed/inhaled/in contact with skin[8] | Combustible, Harmful if swallowed, Causes skin and eye irritation[7][9] |
This table underscores the necessity of handling this compound with the utmost care, assuming it shares the hazardous characteristics of its chemical relatives.
Section 2: Personal Protective Equipment (PPE) and Safety Measures
A robust PPE protocol is non-negotiable when handling and preparing this compound for disposal.
-
Hand Protection: Double-gloving with chemical-resistant nitrile gloves is mandatory to provide a sufficient barrier against dermal absorption.[10]
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[10]
-
Body Protection: A flame-retardant and chemical-resistant lab coat should be worn.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[4][5]
Section 3: Step-by-Step Disposal Protocol
The disposal of this compound must be a deliberate and documented process. The following workflow provides a clear, actionable plan.
Workflow for the Disposal of this compound
Caption: Logical workflow for the safe disposal of this compound.
Detailed Experimental Protocol:
-
Don Appropriate PPE: Before handling the waste, ensure you are wearing double nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.
-
Work in a Chemical Fume Hood: All waste transfer and packaging must be performed in a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Characterize Waste Stream:
-
Liquid Waste: If this compound is in a solution, it should be collected in a dedicated liquid hazardous waste container.[10] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. The container must be compatible with the chemical and any solvents.
-
Solid Waste: If the compound is in solid form, it should be placed in a designated solid hazardous waste container.[10]
-
Contaminated Materials: Any materials, such as pipette tips, gloves, or weighing paper, that have come into contact with the compound must be disposed of in the designated solid hazardous waste container.[10]
-
-
Use Designated Hazardous Waste Container: Utilize a leak-proof, clearly labeled hazardous waste container with a secure screw-on cap.[10]
-
Label Container Correctly: The label must include the full chemical name, "this compound," and appropriate hazard symbols (e.g., flammable, toxic, corrosive).[10] Do not use abbreviations or chemical formulas on the primary label.[10]
-
Securely Seal Container: Keep the hazardous waste container securely sealed when not in use.[10]
-
Store in a Designated, Ventilated Area: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.[10] This area should be cool, dry, and well-ventilated.
-
Arrange for Professional Disposal: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste by a licensed contractor.[10] The likely method of disposal will be high-temperature incineration.[2][10]
Section 4: Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Spills: In case of a spill, evacuate the area and alert your supervisor and EHS department. If it is safe to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1] Do not allow the spill to enter drains.[5]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Section 5: Regulatory Compliance
It is the responsibility of the researcher and their institution to comply with all local, state, and federal regulations regarding hazardous waste disposal.[1][11] Always consult with your institution's EHS department to ensure your disposal procedures are in full compliance with current regulations.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. peptide.com [peptide.com]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. chembk.com [chembk.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.co.uk [fishersci.co.uk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Methoxyethyl)piperidin-4-ol
This guide provides essential safety and handling protocols for 1-(2-Methoxyethyl)piperidin-4-ol, a chemical intermediate vital in pharmaceutical research and development. Given the structural alerts within the piperidine class of compounds, a robust understanding and implementation of personal protective equipment (PPE) is not merely a procedural formality but a critical component of laboratory safety. This document synthesizes data from structural analogs to establish a conservative and comprehensive safety framework, ensuring the well-being of laboratory personnel.
Hazard Analysis: Understanding the Risk Profile
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a thorough analysis of its structural analogs, such as Piperidine, 4-Hydroxypiperidine, and 1-(2-Hydroxyethyl)piperidine, provides a clear and authoritative basis for risk assessment. The piperidine moiety is consistently associated with significant health hazards.
The primary risks stem from the compound's likely corrosive nature and toxicity. Based on data from analogous compounds, exposure can cause severe skin burns and serious eye damage.[1][2][3] Inhalation and dermal contact are significant exposure routes, with related chemicals classified as toxic if inhaled or in contact with skin.[2][4]
Table 1: Consolidated Hazard Profile of Piperidine Analogs
| Hazard Classification | GHS Hazard Statement | Source Analogs |
|---|---|---|
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | Piperidine, 4-Hydroxypiperidine[1][4] |
| Serious Eye Damage | H318: Causes serious eye damage. | Piperidine, 4-Hydroxypiperidine[1][2] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | Piperidine, 4-Hydroxypiperidine[1][4] |
| Acute Toxicity (Dermal) | H311: Toxic in contact with skin. | Piperidine[2][4] |
| Acute Toxicity (Inhalation) | H330/H331: Fatal or Toxic if inhaled. | Piperidine[2][4] |
| Flammability | H225: Highly flammable liquid and vapour. | Piperidine[4] |
This consolidated data mandates that this compound be handled with the highest level of precaution, assuming it possesses a similar, if not identical, hazard profile.
The Core Directive: Your Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical.[5] Its selection and use must be deliberate and informed by the specific tasks being performed. The following protocol is designed as a self-validating system for ensuring maximum protection.
Primary Engineering Controls: The First Line of Defense
Before any PPE is donned, engineering controls must be in place. All handling of this compound, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[6]
Dermal Protection: Preventing Corrosive Contact
-
Gloves: Standard nitrile examination gloves are often insufficient for handling corrosive chemicals. Double-gloving is mandatory.
-
Inner Glove: A thin, powder-free nitrile glove.
-
Outer Glove: A thicker, chemical-resistant glove (e.g., butyl rubber or thicker nitrile) with extended cuffs.[7] Gloves must be inspected for any signs of degradation or puncture before and during use.[7] They should be changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[5]
-
-
Gown/Lab Coat: A standard cotton lab coat is inadequate. A long-sleeved, impermeable gown that closes in the back is required to protect against splashes and spills.[8] Cuffs should be tucked under the outer glove to create a complete seal.
Eye and Face Protection: A Non-Negotiable Mandate
Given the high risk of severe eye damage, protection must be comprehensive.
-
Chemical Splash Goggles: Indirectly vented chemical splash goggles that conform to ANSI Z87.1 standards are required at all times. Standard safety glasses with side shields do not offer sufficient protection from splashes.[5]
-
Face Shield: When handling larger quantities (>50 mL) or during procedures with a heightened risk of splashing (e.g., heating, pressure reactions, or spill cleanup), a full-face shield must be worn in addition to chemical splash goggles.[5][9][10]
Respiratory Protection: When Fume Hoods Are Not Enough
While a fume hood is the primary control, certain situations may require respiratory protection:
-
Spill Cleanup: For a significant spill outside of a containment system.
-
Engineering Control Failure: In the event of a fume hood malfunction. In such cases, a full-face air-purifying respirator (APR) with a multi-gas/organic vapor cartridge is necessary.[9]
Operational Plan: From Donning to Disposal
A systematic approach to PPE usage minimizes the risk of accidental exposure and cross-contamination.
Step-by-Step PPE Donning and Doffing Procedure
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Don the impermeable gown, ensuring complete back closure.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second, heavier-duty pair of gloves, ensuring the cuffs go over the gown's sleeves.
-
Goggles & Face Shield: Don chemical splash goggles, followed by a face shield if the procedure requires it.
-
Doffing (Removal): This process is critical to avoid contaminating your skin.
-
Remove outer gloves first, peeling them off without touching the exterior surface.
-
Remove the face shield and goggles.
-
Remove the gown by rolling it down and away from the body.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.
-
Diagram: PPE Selection Workflow
This diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task at hand.
Caption: Decision workflow for PPE selection when handling this compound.
Emergency Response and Disposal
Immediate First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][11]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1][11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][11]
Disposal of Contaminated Materials
All materials that come into contact with this compound are considered hazardous waste.
-
PPE: Used gloves, gowns, and any other disposable protective equipment must be placed in a designated, sealed hazardous waste container.
-
Chemical Waste: Unused material and reaction mixtures must be disposed of according to institutional and local environmental regulations. Do not discharge into drains or waterways.[7]
By adhering to these stringent protocols, researchers can safely harness the synthetic utility of this compound while ensuring the highest standards of laboratory safety and personal health.
References
- 1. fishersci.com [fishersci.com]
- 2. chemos.de [chemos.de]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pppmag.com [pppmag.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. publications.ashp.org [publications.ashp.org]
- 9. epa.gov [epa.gov]
- 10. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 11. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





